Product packaging for Fmoc-N-Me-D-Cys(Trt)-OH(Cat. No.:CAS No. 921604-15-1)

Fmoc-N-Me-D-Cys(Trt)-OH

Cat. No.: B1454719
CAS No.: 921604-15-1
M. Wt: 599.7 g/mol
InChI Key: RAKOPMQMPUNRGI-PGUFJCEWSA-N
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Description

Fmoc-N-Me-D-Cys(Trt)-OH is a useful research compound. Its molecular formula is C38H33NO4S and its molecular weight is 599.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H33NO4S B1454719 Fmoc-N-Me-D-Cys(Trt)-OH CAS No. 921604-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOPMQMPUNRGI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Application of Fmoc-N-Me-D-Cys(Trt)-OH

Introduction

In the landscape of modern peptide chemistry, the rational design of therapeutic peptides necessitates the use of highly specialized building blocks. This compound is a premier example of such a reagent, engineered to overcome the intrinsic limitations of native peptides, such as poor metabolic stability and constrained conformational profiles. This N-α-Fmoc and S-Trityl protected, N-α-methylated D-cysteine derivative is a cornerstone for synthesizing peptides with enhanced pharmacokinetic properties.

The strategic incorporation of three distinct chemical features—the D-enantiomeric configuration, N-methylation of the peptide backbone, and an orthogonal protection scheme (base-labile Fmoc and acid-labile Trt)—provides peptide chemists with precise control over the final molecular architecture and function. This guide offers a comprehensive technical exploration of the physicochemical properties, analytical characterization, and strategic applications of this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Molecular Architecture and Core Physicochemical Properties

A thorough understanding of a synthetic building block begins with its molecular structure and fundamental properties. These characteristics dictate its behavior in solution, its reactivity, and its handling requirements.

Structural Analysis

This compound is a multi-functionalized amino acid. Its structure is best understood by dissecting its key components, each serving a distinct and critical purpose in the context of peptide synthesis.

  • D-Cysteine Core: The use of the D-enantiomer, as opposed to the naturally occurring L-form, is a primary strategy for increasing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1]

  • N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This bulky aromatic group provides temporary protection for the α-amino group. Its defining feature is its lability to mild basic conditions, which is central to the iterative nature of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

  • S-Trt Group (Trityl): The highly reactive thiol side chain of cysteine is protected by the sterically hindered trityl group. This prevents undesired side reactions, most notably the premature formation of disulfide bonds.[3] The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acid, typically during the final peptide cleavage from the resin.[4][5]

  • N-α-Methyl Group: The addition of a methyl group to the backbone amide nitrogen is a profound modification. It eliminates a hydrogen bond donor, which increases lipophilicity and can enhance membrane permeability.[6][7] Furthermore, it introduces steric hindrance that restricts conformational flexibility and shields the adjacent peptide bond from proteolytic cleavage.[8][9]

cluster_components Key Structural Components Compound This compound Fmoc N-α-Fmoc Group (Base-Labile Amine Protection) Compound->Fmoc protects NMe N-α-Methyl Group (Conformational & Stability Control) Compound->NMe modifies DCys D-Cysteine Backbone (Protease Resistance) Compound->DCys is built on Trt S-Trityl Group (Acid-Labile Thiol Protection) Compound->Trt protects

Figure 1: Logical breakdown of this compound's functional components.
Physicochemical Data Summary

The quantitative properties of this compound are essential for experimental design, including calculating molar equivalents for reactions and selecting appropriate solvents.

PropertyDataReference(s)
Molecular Formula C₃₈H₃₃NO₄S[10]
Molecular Weight 599.74 g/mol [11]
CAS Number 921604-15-1; 1349807-46-0[10][12][13]
Appearance White to off-white powder or crystals[14]
Melting Point 234-239 °C
Solubility Soluble in DMF and DMSO. The related Fmoc-Cys(Trt)-OH is soluble at 30 mg/mL in these solvents.[15][16][15][16]
Optical Rotation [α]22/D -25.0° (c = 0.5% in CH₂Cl₂). Note: This data is reported for the L-isomer.
Purity (Typical) ≥97% (HPLC)

Part 2: The Strategic Role of Protecting Groups and Modifications

The efficacy of this compound in peptide synthesis stems from the carefully chosen protecting groups and backbone modification, which allow for precise and controlled peptide assembly.

The N-α-Fmoc Group: Base-Labile Protection

The Fmoc group is the linchpin of the most common strategy for modern SPPS. Its removal is achieved under mild basic conditions, leaving acid-labile side-chain protecting groups, like Trityl, completely intact. This orthogonality is fundamental to the synthesis of complex peptides.[2]

The deprotection mechanism is an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination. A secondary amine base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[17] This generates a stabilized carbanion, which then collapses, releasing the free amine of the amino acid and a dibenzofulvene (DBF) byproduct. The DBF is subsequently scavenged by the amine base to prevent side reactions.[18][19]

Start Fmoc-Protected Amine Step1 Proton Abstraction (Piperidine) Start->Step1 Intermediate Fluorenyl Anion (Stabilized Intermediate) Step1->Intermediate Step2 β-Elimination Intermediate->Step2 End Free Amine + DBF-Adduct Step2->End

Figure 2: Mechanism of Fmoc deprotection by a secondary amine base.
The S-Trityl Group: Acid-Labile Thiol Protection

Cysteine's thiol group is highly nucleophilic and prone to oxidation, necessitating robust protection during synthesis.[3] The Trityl group is ideal for Fmoc-SPPS due to its bulk, which provides excellent steric shielding, and its high acid lability. It is stable during the repeated piperidine treatments for Fmoc removal but is cleaved efficiently with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage step.[20] Cleavage proceeds through a stable trityl carbocation intermediate, which must be trapped by scavengers (e.g., triisopropylsilane, TIS) to prevent re-alkylation of other nucleophilic residues like tryptophan.[4]

N-Methylation: Enhancing Therapeutic Potential

The N-methyl group is not a protecting group but a permanent modification that imparts significant advantages. By replacing the amide proton, it disrupts the hydrogen-bonding network of the peptide backbone.[6] This has several profound consequences:

  • Increased Proteolytic Stability: The steric bulk of the methyl group and the removal of a key hydrogen-bond donor hinder the binding of proteases, dramatically increasing the peptide's in-vivo half-life.[6][8]

  • Conformational Constraint: N-methylation restricts rotation around the peptide bond, reducing the molecule's flexibility. This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity.[7][21]

  • Improved Permeability: The increased lipophilicity and reduced hydrogen-bonding potential can lower the desolvation penalty for crossing cell membranes, improving bioavailability.[6]

However, this modification is not without challenges. The increased steric hindrance at the N-terminus makes peptide bond formation more difficult, often requiring more potent coupling reagents (e.g., HATU, HCTU) and longer reaction times to achieve high yields.[7]

Part 3: Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of this compound before its use is a critical, self-validating step in any synthesis workflow.

Chromatographic Purity Assessment (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of protected amino acids. Due to its bulky, hydrophobic protecting groups, this compound is strongly retained on C8 or C18 columns.

General Protocol for RP-HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector: UV detector set to 265 nm and 301 nm (for Fmoc group).

  • Method:

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥97% is standard for synthesis applications.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. While spectra should be acquired for each batch, the expected chemical shifts can be predicted based on the structure and data from similar compounds like Fmoc-Cys(Trt)-OH.[22]

  • ¹H NMR (in CDCl₃):

    • Fmoc Protons: A series of multiplets between δ 7.2 and 7.8 ppm.

    • Trityl Protons: A large multiplet overlapping with the Fmoc signals, typically between δ 7.1 and 7.5 ppm.

    • N-Methyl Protons: A characteristic singlet around δ 2.7-3.0 ppm.

    • Backbone Protons (α-CH, β-CH₂): Multiplets typically found between δ 2.5 and 4.5 ppm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 600.22 g/mol .

Analysis MethodExpected Result
RP-HPLC Single major peak with purity ≥97%
¹H NMR Characteristic signals for Fmoc, Trityl, and N-methyl groups in the correct integration ratios.
ESI-MS [M+H]⁺ = 600.22, [M+Na]⁺ = 622.20

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-SPPS. Its incorporation requires specific considerations due to the steric hindrance of the N-methyl group.

Workflow for Incorporation into a Peptide Sequence

The following protocol outlines a standard coupling cycle on a solid support (e.g., Rink Amide resin).

Start Start: Resin-Bound Peptide (with free N-terminus) Activation Step 1: Pre-activation Dissolve this compound (3-5 eq), HATU (3-5 eq), and DIPEA (6-10 eq) in DMF. Start->Activation Prepare for coupling Coupling Step 2: Coupling Reaction Add activated amino acid solution to the resin. Mix for 1-4 hours at room temperature. Activation->Coupling Wash1 Step 3: Washing Wash resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. Coupling->Wash1 Capping Step 4 (Optional): Capping Treat with Acetic Anhydride/DIPEA in DMF to block any unreacted free amines. Wash1->Capping Wash2 Step 5: Washing Wash resin with DMF and DCM. Capping->Wash2 Deprotection Step 6: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 10 min) to expose the new N-terminus. Wash2->Deprotection Wash3 Step 7: Final Washing Wash resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine. Deprotection->Wash3 End End: Elongated Peptide (Ready for next coupling cycle) Wash3->End Cycle complete

Figure 3: SPPS workflow for coupling this compound.

Detailed Experimental Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Mix for 5 minutes, drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) in DMF. Allow to pre-activate for 5-10 minutes. Causality Note: The use of a potent uronium-based coupling reagent like HATU is critical to overcome the low nucleophilicity and steric hindrance of the N-methylated amine, ensuring efficient acylation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. A Kaiser test can be performed to confirm the absence of free primary amines, although it will be negative for the newly coupled secondary amine.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups (including Trityl) are removed simultaneously.

Protocol for Cleavage:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for removing the Trt group is TFA/TIS/H₂O (95:2.5:2.5) . Causality Note: TIS and water act as scavengers to trap the highly reactive trityl cation generated during cleavage, preventing side reactions.

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and mix at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by RP-HPLC.

Conclusion

This compound is a sophisticated and powerful building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid core, backbone N-methylation, and an orthogonal Fmoc/Trt protection strategy provides an effective solution for creating peptides with high proteolytic resistance and tailored conformational properties. A thorough understanding of its physicochemical characteristics, the rationale behind its design, and the optimized protocols for its use are essential for leveraging its full potential in the development of next-generation peptide therapeutics.

References

An In-Depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Structure, Stereochemistry, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone of innovation. These modified building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity. Among these, Fmoc-N-Me-D-Cys(Trt)-OH stands out as a particularly valuable reagent. This comprehensive guide provides a detailed exploration of its chemical architecture, stereochemical nuances, and strategic applications in peptide synthesis, offering field-proven insights for researchers and drug development professionals. The deliberate combination of N-methylation and D-stereochemistry in the cysteine framework provides a multifaceted approach to designing peptides with enhanced therapeutic potential.[1]

Deconstructing the Molecular Architecture

This compound is a complex molecule, with each of its constituent parts playing a critical role in its function during solid-phase peptide synthesis (SPPS). A thorough understanding of these components is essential for its effective utilization.

The Core Amino Acid: D-Cysteine

At its heart lies D-cysteine, an enantiomer of the naturally occurring L-cysteine. The "D" configuration at the alpha-carbon is a strategic modification that confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced proteolytic stability is a primary driver for incorporating D-amino acids into peptide therapeutics, prolonging their in vivo half-life.[1]

N-Terminal Protection: The Fmoc Group

The α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, a key feature of the widely adopted Fmoc/tBu orthogonal strategy in SPPS.[2] Its removal is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system.[2][3][4] This generates a dibenzofulvene intermediate that is subsequently trapped by the amine base.[3]

Backbone Modification: N-Methylation

The addition of a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy to enhance the pharmacological properties of peptides.[5] This modification introduces steric hindrance that can disrupt hydrogen bonding patterns, influencing the peptide's secondary structure and promoting specific conformations that may be crucial for receptor binding.[6] Furthermore, N-methylation significantly increases resistance to enzymatic cleavage, complementing the effect of the D-stereochemistry.[5][6]

Side-Chain Protection: The Trityl Group

The thiol group of the cysteine side chain is protected by the bulky trityl (Trt) group. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[7][8] This orthogonality to the base-labile Fmoc group is fundamental to successful stepwise peptide synthesis.[2] The trityl group effectively prevents unwanted side reactions involving the highly nucleophilic thiol group, such as disulfide bond formation, during peptide assembly.[8][9]

Below is a diagram illustrating the key functional groups of this compound.

Caption: Key functional components of the this compound molecule.

Stereochemistry: A Deeper Dive

The stereochemistry of this compound is a critical determinant of its function and the properties of the resulting peptides.

The D-Configuration and its Implications

The designation "D" refers to the spatial arrangement of the substituents around the chiral alpha-carbon. In the Cahn-Ingold-Prelog (CIP) priority system, for D-cysteine, the priority of the groups is -NH2 > -COOH > -CH2SH > -H. However, it's important to note that the IUPAC name for this compound is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid.[10] This can be a point of confusion. The "D" designation is based on the relationship to D-glyceraldehyde, while the "(S)" designation is determined by the CIP rules. For cysteine, the presence of the sulfur atom in the side chain gives the -CH2SH group a higher priority than the -COOH group, leading to an (R) designation for L-cysteine and an (S) designation for D-cysteine.

N-Methylation and Conformational Constraints

N-methylation restricts the rotation around the N-Cα bond and eliminates the amide proton, which is a hydrogen bond donor. This has profound effects on the conformational landscape of the peptide backbone, often promoting the formation of β-turns. This ability to induce specific secondary structures is a valuable tool in rational drug design, allowing for the creation of peptides with well-defined three-dimensional shapes that can lead to higher receptor affinity and selectivity.[6]

Synthesis and Incorporation into Peptides

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While several methods exist for the N-methylation of amino acids, a common approach involves the formation of an oxazolidinone intermediate followed by reductive ring opening.[11]

General Protocol for Incorporation in SPPS

The incorporation of this compound into a growing peptide chain on a solid support follows the standard cycle of Fmoc-based SPPS.

StepProcedurePurpose
1. Resin Swelling The resin is swollen in a suitable solvent, typically DMF.To allow for efficient diffusion of reagents.
2. Fmoc Deprotection The resin is treated with a solution of 20% piperidine in DMF.[2][12]To remove the Fmoc group from the N-terminus of the growing peptide chain.
3. Washing The resin is thoroughly washed with DMF.To remove excess piperidine and the dibenzofulvene-piperidine adduct.[2]
4. Amino Acid Coupling This compound is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin.To form a peptide bond between the free N-terminus of the peptide chain and the incoming amino acid.
5. Washing The resin is washed with DMF to remove excess reagents and byproducts.To prepare for the next cycle of deprotection and coupling.

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing Cys(Trt), a common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[13] TIS acts as a scavenger to trap the reactive trityl cations generated during deprotection, preventing side reactions.[14]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in various areas of peptide research and drug development.

Enhancing Metabolic Stability

The primary application is in the design of peptide-based therapeutics with improved pharmacokinetic profiles. The combination of the D-amino acid and N-methylation provides a dual layer of protection against enzymatic degradation, leading to a longer half-life in vivo.[1][6]

Constraining Peptide Conformation

The conformational constraints imposed by N-methylation can be exploited to design peptides with high affinity and selectivity for their biological targets.[6] By locking the peptide into a bioactive conformation, it is possible to improve its potency and reduce off-target effects.

Introduction of Cysteine for Further Modification

Cysteine residues are often incorporated into peptides to serve as handles for further chemical modification, such as pegylation, glycosylation, or the attachment of cytotoxic payloads in antibody-drug conjugates. The use of this compound allows for the site-specific introduction of a cysteine residue with the added benefits of increased stability and conformational control.

The following diagram illustrates the workflow for incorporating this compound into a peptide and subsequent modifications.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Solid Support Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection 1. Coupling Coupling of This compound Deprotection->Coupling 2. Chain_Elongation Peptide Chain Elongation Coupling->Chain_Elongation 3. Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS) Chain_Elongation->Cleavage 4. Purification Peptide Purification (HPLC) Cleavage->Purification 5. Characterization Characterization (Mass Spectrometry) Purification->Characterization 6. Further_Modification Site-Specific Modification (e.g., Pegylation) Characterization->Further_Modification 7. Optional Final_Peptide Final Modified Peptide Further_Modification->Final_Peptide

Caption: Workflow for the incorporation and modification of peptides using this compound.

Conclusion

This compound is a sophisticated and highly versatile building block for modern peptide synthesis. Its unique combination of a D-stereocenter, N-methylation, and orthogonal protecting groups provides peptide chemists with a powerful tool to address the challenges of metabolic instability and conformational flexibility in peptide drug design. A thorough understanding of its chemical structure, stereochemistry, and reactivity is paramount to leveraging its full potential in the development of next-generation peptide therapeutics.

References

Fmoc-N-Me-D-Cys(Trt)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: A Specialized Building Block for Advanced Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, the demand for peptides with enhanced therapeutic properties—such as increased stability, improved cell permeability, and specific conformational states—has driven the development of specialized amino acid building blocks. Among these, This compound stands out as a cornerstone for introducing unique structural and functional characteristics into synthetic peptides. This guide provides an in-depth examination of this compound, moving beyond basic data to explore the strategic rationale for its use, field-proven experimental protocols, and expert insights into its application.

This molecule is a derivative of the amino acid cysteine, modified with four key chemical moieties, each serving a distinct and critical purpose in the context of Solid-Phase Peptide Synthesis (SPPS).[1] The strategic combination of N-methylation, D-stereochemistry, and an orthogonal protecting group strategy (Fmoc/Trt) makes it an invaluable tool for researchers and drug developers aiming to overcome the inherent limitations of natural peptides.[2][3]

Core Compound Data and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1349807-46-0[4][5][6]
Alternate CAS 921604-15-1[7]
Molecular Formula C₃₈H₃₃NO₄S[4][5][7]
Molecular Weight 599.74 g/mol [4][8]
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(tritylsulfanyl)propanoic acid[7]
Appearance White to off-white powder or crystals
Storage Conditions 2-8°C, stored under nitrogen in a dry environment[6]

The Strategic Rationale: Deconstructing the "Why"

The utility of this compound is not merely as a cysteine analogue, but as a multi-faceted tool for peptide modification. The decision to use this specific building block is driven by the distinct advantages conferred by each of its constituent parts.

N-Methylation: Engineering Proteolytic Resistance and Conformation

The substitution of the amide proton with a methyl group on the peptide backbone is a powerful strategy in medicinal chemistry.

  • Expertise & Experience: N-methylation sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation in biological systems.[2] This directly translates to a longer in-vivo half-life, a critical parameter for therapeutic efficacy. Furthermore, the N-methyl group restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures (e.g., β-turns). This pre-organization can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.

D-Stereochemistry: The Mirror Image Advantage

The incorporation of a D-amino acid, the non-natural enantiomer of cysteine, is another key strategy for enhancing peptide stability.

  • Expertise & Experience: Most naturally occurring proteases are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are thus highly resistant to proteolysis.[2] The use of Fmoc-D-Cys(Trt)-OH is therefore a deliberate choice to create peptides that can withstand the harsh enzymatic environment of the body, making them more viable as drug candidates.[2]

The Orthogonal Protecting Group Strategy: Fmoc and Trt

The success of SPPS hinges on the precise and controlled removal of protecting groups at specific stages of the synthesis.

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino function during the coupling reaction. Its key feature is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like DMF.[1][9] This allows for its removal without affecting the acid-labile protecting groups on the amino acid side chains, which is the foundational principle of Fmoc-SPPS.

  • S-Trt (Trityl) Group: The trityl group provides robust protection for the highly nucleophilic thiol side chain of cysteine. The bulkiness of the Trt group prevents unwanted side reactions, such as oxidation to form disulfide bonds or alkylation during synthesis. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a Trifluoroacetic Acid (TFA) cocktail.[10] This orthogonality is essential for controlled synthesis.

Visualization: The Fmoc-SPPS Workflow

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, highlighting the incorporation of a protected amino acid like this compound.

Fmoc_SPPS_Cycle Start Resin with Free Amine (e.g., Rink Amide) Coupling Step 1: Coupling - Add activated this compound - Reagents: DIC/Oxyma or HATU/DIEA in DMF Start->Coupling Introduce Amino Acid Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Step 2: Fmoc Deprotection - Add 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated Elongated Peptide Chain (Ready for next cycle) Wash2->Elongated Final Repeat Cycles for Desired Sequence Elongated->Final Final->Coupling Next Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Guide to Practice

The following protocols are designed to be self-validating systems, incorporating best practices to ensure high-yield and high-purity outcomes.

Protocol 1: Coupling of this compound onto a Solid Support

This protocol details the incorporation of the title compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if necessary): If the resin is N-terminally Fmoc-protected, drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 10-15 minutes to ensure complete Fmoc removal.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine. Note: The Kaiser test will not work after coupling an N-methylated amino acid.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent.

    • Causality: For sterically hindered N-methylated amino acids, robust activation is crucial. A combination of Diisopropylcarbodiimide (DIC, 3 eq.) and Oxyma Pure (3 eq.) in DMF is recommended to minimize racemization, a known risk with cysteine derivatives.[11][12] Alternatively, a phosphonium- or uranium-based reagent like HATU (2.9 eq.) with a non-nucleophilic base such as Diisopropylethylamine (DIEA, 6 eq.) can be used for rapid coupling.

  • Coupling Reaction: Add the activated amino acid solution to the swelled, deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for N-methylated residues compared to standard amino acids.

  • Post-Coupling Wash: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Confirmation (Optional): A negative test for free amines (e.g., a chloranil test) can be performed to confirm reaction completion. If incomplete, a second coupling (double coupling) may be performed.

Protocol 2: Final Cleavage and Global Deprotection

This protocol describes the final step to release the synthesized peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry it completely under a high vacuum.

  • Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard and highly effective mixture is Reagent K .[11]

    • Composition: Trifluoroacetic Acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 .

    • Causality:

      • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Trt and Boc.[13]

      • Water & Phenol: Proton sources and scavengers for carbocations.

      • Thioanisole & EDT: Critical scavengers for the highly stable trityl cation released from the cysteine side chain.[11] Without effective trapping, this cation can re-alkylate other sensitive residues like tryptophan or methionine.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Visualization: The Final Cleavage Process

This diagram illustrates the simultaneous cleavage and deprotection of the peptide.

Cleavage_Deprotection Start Fully Protected Peptide on Resin Cocktail Add Cleavage Cocktail (TFA/Scavengers) Start->Cocktail Reaction Cleavage & Deprotection (2-3 hours @ RT) Cocktail->Reaction Acidolysis Filtration Filter to Remove Resin Reaction->Filtration Separate Solids Precipitation Precipitate in Cold Ether Filtration->Precipitation Isolate Product End Crude Peptide (Ready for Purification) Precipitation->End

References

A Technical Guide to the Role of N-Methylation in Peptide Stability and Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Peptide-based therapeutics hold immense promise due to their high specificity and low toxicity. However, their clinical application is often hindered by poor pharmacokinetic properties, namely low metabolic stability and unpredictable conformations.[1] A powerful and widely adopted strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[2] This modification—the substitution of a backbone amide proton with a methyl group—profoundly enhances proteolytic resistance, modulates conformational flexibility, and can improve membrane permeability and oral bioavailability.[3][4] This guide provides an in-depth analysis of the core principles of N-methylation, offering field-proven insights into its effects on peptide stability and conformation, detailed experimental protocols, and a discussion of its strategic application in drug development.

The Foundational Challenge: Overcoming Peptide Liabilities

Native peptides are often poor drug candidates for two primary reasons:

  • Proteolytic Instability: They are rapidly degraded by proteases in the body, leading to a very short in vivo half-life.[5]

  • Conformational Flexibility: Unconstrained peptides exist as an ensemble of conformations in solution, leading to reduced receptor binding affinity and potential off-target effects.

N-methylation directly addresses both of these fundamental challenges, making it a cornerstone of modern peptidomimetic design.[6]

Enhancing Peptide Stability: The Steric Shield Effect

The most immediate and dramatic effect of N-methylation is the profound increase in resistance to enzymatic degradation.[7] This is a direct consequence of steric hindrance.

Mechanism of Proteolytic Resistance: Proteases recognize and bind to specific hydrogen-bonding patterns on the peptide backbone to position the scissile (cleavable) bond within their catalytic site. The introduction of an N-methyl group does two things:

  • Removes a Hydrogen Bond Donor: It eliminates the amide proton (N-H), a critical hydrogen bond donor required for enzyme recognition.[8]

  • Introduces Steric Bulk: The methyl group acts as a "steric shield," physically obstructing the protease's access to the adjacent peptide bond.[5]

This shielding effect is remarkably potent. A single N-methylation can confer protection over a four-residue window and increase a peptide's half-life by orders of magnitude.[5]

Quantitative Impact of N-Methylation on Proteolytic Stability

The following table summarizes data from an N-methyl scanning mutagenesis study on a G-protein-binding peptide, demonstrating the dramatic increase in stability against the protease trypsin.

Peptide ModificationPosition of N-MethylationProteaseHalf-life (t½)Fold Increase in Stability
Non-methylated-Trypsin~2.5 min-
N-Me-AspP2 position (two residues from cleavage site)Trypsin3 hours72x
N-Me-LysP1 position (cleavage site)Trypsin> 42 hours> 1000x
N-Me-LeuP1' position (first residue after cleavage site)Trypsin> 42 hours> 1000x
N-Me-TyrP2' position (second residue after cleavage site)Trypsin> 42 hours> 1000x
Data sourced from a study on N-methyl scanning mutagenesis.[9]

Diagram: Mechanism of Protease Inhibition via N-Methylation The following diagram illustrates how the N-methyl group sterically hinders the approach of a protease.

Protease_Inhibition cluster_0 Standard Peptide cluster_1 N-Methylated Peptide P1 Residue(i) P2 Residue(i+1) P1->P2 Amide Bond (Susceptible) NMe_P1 Residue(i) NMe_P2 N-Me-Residue(i+1) NMe_P1->NMe_P2 N-Methylated Amide (Resistant) shield Steric Shield (CH3 Group) NMe_P2->shield Protease Protease Active Site Protease->P2 Binding & Cleavage Protease2 Protease Active Site Protease2->NMe_P2 Binding Blocked

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Modulating Conformation: A Tool for Structural Design

Beyond stability, N-methylation is a powerful tool for conformational control. By introducing localized constraints, it can guide a peptide to adopt a specific three-dimensional structure, which is often crucial for biological activity.[1]

Key Conformational Effects:

  • Cis/Trans Amide Bond Isomerization: Standard amide bonds overwhelmingly prefer the trans conformation. N-methylation lowers the energy barrier for rotation around the C-N bond, making the cis conformation more accessible.[10] In certain sequences, N-methylation can even enforce a cis amide bond, which can be critical for inducing specific turns (e.g., β-turns) in the peptide backbone.[11]

  • Restricted Flexibility: The steric bulk of the methyl group restricts the allowable range of backbone dihedral angles (phi, ψ), reducing the overall conformational flexibility of the peptide.[8] This reduction in entropy can lead to a more favorable binding energy when the peptide interacts with its target receptor.[12]

  • Impact on Receptor Binding and Selectivity: The conformational changes induced by N-methylation can dramatically alter receptor binding affinity.[13] This effect is highly position-dependent. An "N-methyl scan," where each residue is systematically methylated, is a common strategy to probe the conformational requirements for binding.[9] In some cases, methylation can abolish activity by disrupting a critical hydrogen bond or forcing an inactive conformation. In others, it can enhance affinity by pre-organizing the peptide into its bioactive conformation.[14] Furthermore, this conformational restriction can lead to enhanced selectivity between different receptor subtypes.[12]

Diagram: Conformational Influence of N-Methylation This diagram shows how N-methylation alters the energetic landscape of the amide bond, influencing the cis/trans equilibrium.

Conformation_Control cluster_0 Standard Amide Bond cluster_1 N-Methylated Amide Bond Trans_Std Trans Conformation (Strongly Preferred) Cis_Std Cis Conformation (High Energy) Trans_Std->Cis_Std High Rotational Energy Barrier Trans_NMe Trans Conformation Cis_NMe Cis Conformation (Accessible) Trans_NMe->Cis_NMe Lower Rotational Energy Barrier start start->Trans_Std start->Trans_NMe

Caption: N-methylation lowers the rotational barrier, making the cis-amide bond more accessible.

Experimental Methodologies

The successful application of N-methylation requires robust synthetic and analytical protocols.

Synthesis of N-Methylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method. There are two primary strategies for incorporating N-methylated residues.[3]

  • Using Pre-synthesized Fmoc-N-Me-Amino Acids: This is a straightforward but often costly approach that involves using commercially available N-methylated amino acid building blocks.[3]

  • On-Resin N-Methylation: This versatile and cost-effective method involves methylating the amino acid after it has been coupled to the resin-bound peptide. A common and efficient three-step protocol is widely used.[15][16]

Protocol: On-Resin N-Methylation (Fukuyama-Mitsunobu approach adaptation)

This protocol is performed after the desired amino acid to be methylated has been coupled and its Fmoc protecting group has been removed.

  • Sulfonylation: The free N-terminal amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). This protects the amine as a sulfonamide.

  • Methylation: The sulfonamide is then methylated. A common method uses trimethylsilyldiazomethane or methyl iodide with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A highly effective alternative is the Mitsunobu reaction using methanol as the alcohol source.

  • Desulfonylation: The o-NBS protecting group is removed using a nucleophile, typically 2-mercaptoethanol, in the presence of a base (like DBU) in DMF to regenerate the now-methylated secondary amine, ready for the next coupling step.[15]

Critical Consideration: Coupling an amino acid onto an N-methylated residue is sterically hindered and often results in low yields.[3] The use of potent coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and microwave-assisted coupling can significantly improve efficiency.[3][17]

Characterization and Analysis

A multi-technique approach is essential to fully characterize N-methylated peptides.[18]

Protocol: Protease Stability Assay

  • Peptide Preparation: Synthesize and purify both the native and N-methylated peptides to >95% purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm identity via Mass Spectrometry (MS).[5]

  • Reaction Setup: Dissolve the peptide to a known concentration (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., phosphate-buffered saline, PBS). The assay can be performed using purified proteases (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum or plasma.[19][20]

  • Incubation: Add the protease or serum to the peptide solution and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[21]

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trifluoroacetic acid, TFA), to precipitate the proteins/enzymes.[20]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to measure the peak area of the remaining intact peptide.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the peptide's half-life (t½).

Diagram: General Workflow for Synthesis and Characterization

workflow start Peptide Design synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis methylation On-Resin N-Methylation (if required) synthesis->methylation cleavage Cleavage & Deprotection methylation->cleavage purification RP-HPLC Purification cleavage->purification characterization Analytical Characterization purification->characterization stability_assay Protease Stability Assay purification->stability_assay ms Mass Spectrometry (Identity) characterization->ms Confirm Mass hplc_purity Analytical HPLC (Purity) characterization->hplc_purity Assess Purity nmr NMR Spectroscopy (Conformation) characterization->nmr Determine Structure end Data Analysis & Interpretation nmr->end stability_assay->end

Caption: General workflow for the synthesis and characterization of N-methylated peptides.

Conformational Analysis Techniques

TechniqueInformation ProvidedKey Considerations
NMR Spectroscopy Provides atomic-level 3D structure in solution, including dihedral angle constraints, inter-proton distances (NOE/ROE), and cis/trans isomer ratios.[22][23]Requires 1-5 mM sample concentration. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for medium-sized peptides to avoid zero-crossing issues.[22]
Circular Dichroism (CD) Gives qualitative and quantitative information on secondary structure content (α-helix, β-sheet, random coil).[23][24]Low-resolution technique; provides an ensemble average of the structure. Excellent for rapid screening of conformational changes.
X-ray Crystallography Provides a high-resolution, static picture of the peptide's conformation in the solid state.Requires the peptide to form high-quality crystals, which can be a significant challenge.
Computational Modeling Used to predict low-energy conformations and rationalize experimental data from NMR or crystallography.Accuracy is highly dependent on the force field used. Essential for guiding rational design.

Conclusion and Future Outlook

N-methylation is an indispensable tool in peptide drug discovery. It provides a robust and predictable method for enhancing proteolytic stability, a key hurdle for all peptide therapeutics.[2] More subtly, it serves as a sophisticated instrument for conformational control, allowing researchers to fine-tune receptor affinity, improve selectivity, and enhance bioavailability.[2][6] The strategic placement of N-methyl groups, often guided by systematic "N-methyl scans" and computational modeling, can transform a biologically active but pharmacokinetically flawed peptide into a viable drug candidate. As synthetic methods continue to improve and our understanding of conformational dynamics deepens, N-methylation will remain a central strategy in the development of next-generation peptide medicines.

References

Harnessing Chirality: A Technical Guide to the Benefits of D-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Solution to the Peptide Problem

Peptides represent a highly specific and potent class of therapeutics, bridging the gap between small molecules and large biologics. Their utility, however, has historically been constrained by a critical vulnerability: rapid degradation by endogenous proteases.[1] These enzymes, which are fundamental to normal physiology, recognize and cleave the peptide bonds of naturally occurring molecules, leading to short in-vivo half-lives and poor bioavailability that often limit clinical success.[1][2]

The solution to this challenge lies in a fundamental property of life's building blocks: chirality. With the exception of achiral glycine, amino acids exist as non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[3] Life overwhelmingly evolved to utilize L-amino acids for protein synthesis. Consequently, proteases are highly stereospecific, almost exclusively recognizing substrates built from L-amino acids.[1]

This guide provides an in-depth exploration of how strategically incorporating D-amino acids—the "unnatural" enantiomers—serves as a powerful and versatile tool in modern peptide design. By defying the body's enzymatic machinery, D-amino acids fundamentally enhance the therapeutic potential of peptides, transforming them from transient molecules into robust drug candidates. We will delve into the core mechanisms, design principles, and validated experimental protocols that leverage the unique stereochemical advantage of D-amino acids.

Part 1: The Core Advantage: Engineering Proteolytic Resistance

The primary and most impactful benefit of incorporating D-amino acids is the dramatic increase in peptide stability against enzymatic breakdown.[3][4] This "proteolytic shield" is the foundation upon which other therapeutic advantages are built.

The Causality of Resistance: A Stereochemical Mismatch

Endogenous proteases, such as trypsin, chymotrypsin, and various peptidases, have active sites that are exquisitely shaped to bind and cleave peptide bonds flanked by L-amino acids. The specific three-dimensional arrangement of the amino acid side chain, the alpha-carbon, and the peptide backbone is critical for recognition.

When a D-amino acid is introduced, the backbone geometry at that position is inverted. This creates a steric hindrance that prevents the protease's active site from achieving the correct orientation for catalysis.[3] The enzyme simply cannot recognize the D-amino acid-containing sequence as a valid substrate, rendering the peptide bond resistant to cleavage.[1][5] This principle is so effective that even a single, strategically placed D-amino acid can significantly extend a peptide's half-life.[6]

Protease_Interaction cluster_0 L-Peptide Interaction cluster_1 D-Peptide Interaction L_Peptide L-Peptide Substrate Protease_L Protease Active Site L_Peptide->Protease_L Stereospecific Binding Cleaved Degraded Fragments Protease_L->Cleaved Successful Cleavage D_Peptide D-Amino Acid Peptide Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (No Binding) Intact Intact Peptide D_Peptide->Intact Resistance to Cleavage

Caption: L-Peptide vs. D-Peptide enzymatic degradation pathway.

Impact on Pharmacokinetics: Extending Half-Life and Bioavailability

The direct consequence of enhanced stability is a longer circulatory half-life.[7] This improved pharmacokinetic profile can reduce the required dosing frequency, improve patient compliance, and maintain therapeutic concentrations of the drug for a longer duration. Increased stability against gastrointestinal proteases can also lead to improved oral and systemic bioavailability, a major goal in peptide drug development.[3][8][9]

Data Presentation: Quantifying the Stability Advantage

The substitution of L-amino acids with their D-counterparts has a profound and measurable impact on peptide stability. The following table summarizes quantitative data from studies comparing L-peptides with their D-amino acid-containing analogs.

Peptide IDModificationMatrixHalf-Life (t½)Fold Increase in StabilityReference
P5 All L-amino acidsHuman Serum< 10 min-[10]
P5C All D-amino acidsHuman Serum> 24 hours> 144x[10]
Pep05 L-Lys and L-Arg residuesHuman Plasma~1 hour-[11]
DP06 All L-Lys/Arg replaced with D-Lys/ArgHuman Plasma> 24 hours (>60% remaining)> 24x[11]
L-peptide L-enantiomerMDCK Cell Lysate~2 hours-[12]
D-peptide D-enantiomerMDCK Cell Lysate> 48 hours> 24x[12]

Part 2: Modulating Peptide Structure and Biological Function

While stability is a primary driver, the introduction of D-amino acids is also a sophisticated tool for modulating a peptide's three-dimensional structure, which in turn can fine-tune its biological activity.[3]

Conformational Control: From Disruption to Induction

The stereochemistry of an amino acid residue dictates the local backbone torsion angles (phi and psi), influencing the formation of secondary structures.

  • Structure Disruption: Placing a single D-amino acid within an L-amino acid sequence that favors a specific conformation (e.g., an α-helix) can act as a "helix breaker," disrupting the structure and resulting in a loss of activity.[6] This underscores the importance of rational design, as improper placement can be detrimental.

  • Structure Induction: Conversely, D-amino acids are powerful tools for inducing specific turns in a peptide's structure. For example, a D-amino acid can promote the formation of stable β-turns and β-hairpins, which are critical for the activity of many receptor-binding peptides.[13][14] This conformational constraint can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding and potentially increasing affinity.[14]

Advanced Design Strategies: The Causality Behind the Choice

The decision of how and where to incorporate D-amino acids is a critical aspect of modern peptide chemistry, with several field-proven strategies.

  • Strategic Single-Point Substitution: The simplest approach involves identifying the primary cleavage sites within a peptide sequence and replacing the L-amino acid at that position with its D-enantiomer. This is a targeted intervention designed to block the most vulnerable point of attack by proteases with minimal disruption to the overall peptide structure.[6]

  • Retro-Inverso Peptides: This elegant strategy aims to mimic the side-chain topology of the parent L-peptide while completely resisting proteolysis. It involves two modifications: (1) all L-amino acids are replaced with their corresponding D-enantiomers, and (2) the sequence order is reversed.[5][7] The result is a peptide where the side chains project into space in a manner very similar to the original peptide, but the peptide backbone has the opposite directionality. This allows it to interact with the target receptor while being unrecognizable to proteases.[7]

Retro_Inverso L_Peptide N L-Ala L-Val L-Lys C RI_Peptide N D-Lys D-Val D-Ala C L_Peptide->RI_Peptide Chirality Inversion & Sequence Reversal Backbone_L Backbone Direction -> Backbone_RI <- Backbone Direction L_Sidechains Side Chain Topology (L-Peptide) RI_Sidechains Similar Side Chain Topology (RI-Peptide) SPPS_Workflow start Start with Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple D-Amino Acid (Fmoc-D-AA-OH, HBTU, DIPEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end_cycle Sequence Complete? wash2->end_cycle end_cycle->deprotection No cleavage 5. Cleave from Resin (TFA Cocktail) end_cycle->cleavage Yes purify 6. Purify & Analyze (RP-HPLC, MS) cleavage->purify finish Final D-Peptide purify->finish Stability_Assay start Start: Peptide + Serum incubate 1. Incubate at 37°C start->incubate sample 2. Take Aliquot at Time 't' incubate->sample sample->incubate Continue Time Course quench 3. Quench & Precipitate (e.g., cold Acetonitrile) sample->quench centrifuge 4. Centrifuge to Pellet Proteins quench->centrifuge analyze 5. Analyze Supernatant (RP-HPLC or LC-MS) centrifuge->analyze quantify 6. Quantify Peak Area & Calculate Half-Life analyze->quantify finish End: Stability Data quantify->finish

References

Navigating the Challenges of Sterically Hindered Building Blocks: An In-depth Technical Guide to the Solubility of Fmoc-N-Me-D-Cys(Trt)-OH in Common SPPS Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of N-Methylation in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of N-methylated amino acids represents a critical strategy for enhancing proteolytic stability, increasing cell permeability, and fine-tuning conformational rigidity. Among these valuable building blocks, Fmoc-N-Me-D-Cys(Trt)-OH stands out for its potential to introduce a D-configured, N-methylated cysteine residue, offering a unique combination of structural constraints and metabolic resistance. However, the very features that make this derivative attractive also present significant challenges to the peptide chemist, most notably in terms of solubility and coupling efficiency.

The presence of the N-methyl group introduces considerable steric hindrance, which can impede the dissolution of the amino acid in standard Solid-Phase Peptide Synthesis (SPPS) solvents and slow down the kinetics of amide bond formation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in commonly used SPPS solvents, offers field-proven protocols for its handling and incorporation, and discusses strategies to overcome the inherent challenges associated with this sterically hindered amino acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in solution and during synthesis.

  • Molecular Formula: C₃₈H₃₃NO₄S[1][2]

  • Molecular Weight: 599.74 g/mol [1][2]

  • Appearance: Typically a white to off-white powder or crystalline solid.

  • Key Structural Features:

    • Fmoc Group: A bulky, hydrophobic N-terminal protecting group, standard for Fmoc-based SPPS.

    • N-Methyl Group: Increases steric bulk around the alpha-nitrogen, impacting both solubility and reactivity.

    • Trityl (Trt) Group: A very bulky and hydrophobic S-protecting group for the cysteine thiol, contributing significantly to the overall low polarity of the molecule.[3]

    • D-Configuration: Refers to the stereochemistry at the alpha-carbon.

The combination of the bulky Fmoc and Trityl groups with the N-methyl modification results in a highly hydrophobic and sterically encumbered molecule.

Solubility Profile in Common SPPS Solvents

Table 1: Solubility Data for Fmoc-Cys(Trt)-OH and Inferred Profile for this compound

SolventAbbreviationReported Solubility of Fmoc-Cys(Trt)-OHInferred Solubility & Notes for this compound
N,N-DimethylformamideDMF30 mg/mL[4]Good to Moderate. Expected to be a primary solvent for dissolution. Complete dissolution at standard coupling concentrations (0.2-0.5 M) may require sonication or gentle warming. Observe for any undissolved particulates.
N-Methyl-2-pyrrolidoneNMPData not available, but a common alternative to DMF.[3]Good to Moderate. NMP is a stronger solvent than DMF and may offer improved solubility.[5] However, some Fmoc-amino acids show greater decomposition in NMP over time.[5]
DichloromethaneDCMLimited/Poor[3]Poor. Due to the polar carboxylic acid moiety, high solubility is not expected. DCM is generally not a suitable primary solvent for dissolving Fmoc-amino acids for coupling.[5][6]
Dimethyl SulfoxideDMSO30 mg/mL[4], 100 mg/mL (with sonication)[7][8]High. While not a primary SPPS coupling solvent, its high solvating power can be useful for preparing concentrated stock solutions. Ensure use of anhydrous grade as water content can negatively impact solubility.[3]
Causality Behind Solubility Observations:
  • DMF and NMP: These polar aprotic solvents are effective at solvating the peptide backbone and the protected amino acids. Their polarity is sufficient to interact with the carboxylic acid group, while their organic nature accommodates the bulky, hydrophobic Fmoc and Trityl groups.

  • DCM: As a less polar solvent, DCM struggles to effectively solvate the charged carboxylate group, leading to poor solubility for most Fmoc-amino acids.[5]

  • Impact of N-Methylation: The addition of the methyl group on the amide nitrogen increases the lipophilicity of the molecule. While this might slightly enhance solubility in less polar solvents, it also introduces steric hindrance that can affect solvation by polar aprotic solvents. The overall effect on solubility in DMF and NMP is often minimal but should be empirically verified.

Implications for Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound directly impacts the efficiency of the coupling reaction. Incomplete dissolution leads to a lower effective concentration of the activated amino acid in the reaction vessel, resulting in incomplete coupling and the formation of deletion sequences.

Key Challenges:
  • Slow Dissolution: The compound may dissolve slowly, requiring additional time and agitation.

  • Incomplete Coupling: Poor solubility combined with the steric hindrance of the N-methyl group can lead to low coupling yields.

  • Racemization: Cysteine derivatives are known to be susceptible to racemization during activation, a risk that can be exacerbated by prolonged coupling times or the use of certain activation methods.[9]

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol provides a step-by-step methodology for accurately determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • SPPS-grade solvents (DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) using a vortex mixer and/or ultrasonic bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable solvent and analyze by HPLC against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.

    • Alternatively, evaporate the solvent from a known volume of the filtered supernatant and weigh the dried solute.

Protocol 2: Recommended Coupling Procedure for this compound

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-purity DMF or NMP

Procedure:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in DMF or NMP.[10]

  • Amino Acid Dissolution: In a separate vessel, add the this compound and HATU. Add the required volume of DMF or NMP.

  • Solubilization: Vortex and sonicate the mixture until the amino acid derivative is completely dissolved. This is a critical step; visually inspect the solution to ensure no solid particles remain. Gentle warming (to ~30-40°C) can be applied if necessary, but avoid prolonged heating.

  • Activation: Add the DIPEA to the dissolved amino acid solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature. For particularly difficult couplings, gentle heating (40-50°C) or the use of microwave-assisted synthesis can be beneficial.

  • Monitoring: After the initial coupling time, perform a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling (double coupling) with a fresh solution of activated amino acid is strongly recommended.[10]

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by DCM, to remove any unreacted reagents and byproducts.[10]

Visualization of the Workflow

The following diagram illustrates the critical steps for the successful incorporation of this compound, emphasizing the importance of the dissolution phase.

SPPS_Workflow cluster_prep Amino Acid Preparation cluster_spps SPPS Cycle weigh Weigh Fmoc-N-Me- D-Cys(Trt)-OH & HATU dissolve Add DMF/NMP & Ensure Complete Dissolution (Vortex/Sonicate) weigh->dissolve 1 activate Add DIPEA (Pre-activation) dissolve->activate 2 coupling Add Activated AA Solution to Resin (Extended Time) activate->coupling 3. Transfer to Resin resin Fmoc-Deprotected Peptide-Resin resin->coupling monitoring Kaiser Test coupling->monitoring 4 monitoring->coupling Positive Test (Double Couple) wash Wash Resin monitoring->wash Negative Test wash->resin Next Cycle

Caption: Workflow for incorporating this compound in SPPS.

Conclusion and Best Practices

The successful use of this compound in peptide synthesis hinges on a proactive approach to its limited solubility and steric hindrance. While it presents a greater challenge than its non-methylated counterpart, high-yield incorporation is achievable.

Key Recommendations:

  • Assume Moderate Solubility: Always treat this compound as having moderate, rather than high, solubility in DMF and NMP.

  • Prioritize Complete Dissolution: The most critical step is to ensure the amino acid is fully dissolved before activation and coupling. Visual inspection is paramount.

  • Utilize Potent Activation: Reagents like HATU are recommended for coupling sterically hindered amino acids.

  • Extend Coupling Times: Do not rely on standard coupling times. Allow for extended reaction periods and monitor completion rigorously.

  • Embrace Double Coupling: Be prepared to perform a second coupling to drive the reaction to completion, especially for challenging sequences.

  • Consider Solvent Quality: Always use high-purity, anhydrous SPPS-grade solvents to avoid potential side reactions and ensure optimal solubility.[3]

By adhering to these principles and protocols, researchers can effectively harness the unique advantages of this compound, paving the way for the development of novel and more effective peptide-based therapeutics.

References

Commercial suppliers and pricing for Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of N-Methylated, D-Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by metabolic instability and poor cell permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design to overcome these limitations. This compound is a critical building block in this endeavor, offering a trifecta of advantageous modifications:

  • N-methylation: The methylation of the backbone amide nitrogen sterically shields the peptide bond from enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide. This modification can also influence the conformational landscape of the peptide, potentially locking it into a bioactive conformation.

  • D-configuration: The use of a D-enantiomer, in place of the naturally occurring L-amino acid, provides an additional layer of proteolytic resistance.[1] This stereochemical alteration makes the peptide a poor substrate for endogenous proteases, significantly enhancing its stability.[1]

  • Thiol Protection: The cysteine side chain, with its reactive thiol group, is a versatile functional handle for bioconjugation, cyclization, or the formation of disulfide bridges.[1] The trityl (Trt) group provides robust protection for this thiol during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions during the final cleavage from the resin.[2]

This guide provides a comprehensive overview of this compound, including its commercial sourcing, pricing landscape, and a detailed protocol for its application in peptide synthesis.

Commercial Sourcing and Pricing Analysis

The availability and cost of specialized amino acid derivatives like this compound are critical considerations for research and development budgets. A variety of chemical suppliers offer this reagent, though purity, scale, and pricing can vary significantly.

Key Commercial Suppliers
SupplierProduct Name/SynonymCAS NumberMolecular WeightNotes
Sigma-Aldrich (Merck) Fmoc-N-Me-Cys(Trt)-OH944797-51-7599.74 g/mol Offered with ≥97% purity (HPLC). Also available under the Novabiochem® product line.[3]
Santa Cruz Biotechnology This compound1349807-46-0599.74 g/mol Provided for research use only.[4]
BLDpharm This compound1349807-46-0599.74 g/mol A supplier and manufacturer of research chemicals.[5]
ChemicalBook Fmoc-N-Me-Cys(Trt)-OH--Lists products from various suppliers, such as Acrotein and Activate Scientific.[6]
Pricing Landscape

Pricing for this compound is highly dependent on the supplier, quantity, and purity. It is generally considered a specialty reagent, and its cost reflects the complexity of its synthesis. The table below provides an approximate price range based on publicly available information. Note: Many suppliers require a formal quote for bulk quantities, and prices are subject to change.

SupplierQuantityEstimated Price (USD)Purity
Sigma-Aldrich 1 g~$514.50 (List Price: $686.00)≥97% (HPLC)
Activate Scientific (via ChemicalBook) 1 g~$649Not specified[6]
Acrotein (via ChemicalBook) 0.5 g~$247.50Not specified[6]
Flexbio System (Fmoc-D-Cys(Trt)-OH) 5 g~€614.00Not specified[7]

For larger quantities, it is always advisable to request a bulk inquiry or quote from the supplier, as significant discounts are often available.

Technical Profile and Quality Considerations

Chemical Properties
PropertyValueSource
Molecular Formula C38H33NO4S[4][8]
Molecular Weight 599.74 g/mol [4][8]
Appearance White to off-white powder or crystals
Storage Temperature 2-8°C is commonly recommended
Quality Control and Purity

For successful peptide synthesis, the purity of the amino acid building blocks is paramount. Contaminants can lead to failed sequences, side reactions, and difficult purification steps. When sourcing this compound, it is essential to verify the following:

  • Purity (HPLC): A purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) is a good standard for this reagent.

  • Identity (NMR/MS): The supplier should be able to provide data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Certificate of Analysis (CoA): Always request a lot-specific Certificate of Analysis, which will detail the results of the quality control tests.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids can be challenging due to the increased steric hindrance around the secondary amine. Standard coupling conditions may be sluggish, leading to incomplete reactions. Therefore, more potent coupling reagents are often required.

Workflow for Incorporation of this compound

The following diagram outlines the key steps for incorporating this residue into a growing peptide chain during Fmoc-based SPPS.

spss_workflow cluster_resin Peptide-Resin cluster_reagents Reagents & Conditions resin_start H₂N-Peptide-Resin coupling This compound + HATU/DIPEA in DMF resin_start->coupling Coupling Step (Activation & Addition) resin_coupled Fmoc-NMe-D-Cys(Trt)-Peptide-Resin deprotection 20% Piperidine in DMF resin_coupled->deprotection Fmoc Deprotection coupling->resin_coupled Formation of Peptide Bond deprotection->resin_start Liberation of N-terminal Amine

Caption: Workflow for coupling this compound in SPPS.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

  • Resin Preparation:

    • Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for at least 30 minutes.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add a suitable coupling agent. For sterically hindered N-methylated amino acids, a uronium-based reagent like HATU (3 equivalents) is highly recommended.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling to the Resin:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated coupling cocktail to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test (note: the Kaiser test will be negative due to the secondary amine, so a chloranil test is a suitable alternative).

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin extensively with DMF (5-7 times) followed by dichloromethane (DCM) (3 times) to prepare for the next coupling cycle.

Conclusion

This compound is a high-value reagent that empowers peptide chemists to design next-generation therapeutic candidates with enhanced stability and functionality. While its cost is higher than standard amino acid derivatives, the strategic advantages it confers often justify the investment. A thorough understanding of its properties, sourcing options, and the nuances of its application in SPPS is essential for its successful implementation in research and drug development. By selecting high-purity reagents from reputable suppliers and employing optimized coupling protocols, researchers can effectively leverage this powerful building block to advance their peptide-based projects.

References

Introduction: The Strategic Advantage of N-Methylated D-Cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Handling and Application of Fmoc-N-Me-D-Cys(Trt)-OH

In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. This compound is a specialized building block that uniquely combines three critical modifications: N-methylation, D-stereochemistry, and side-chain protection. This trifecta of features offers a powerful tool for researchers to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.

The N-methyl group on the peptide backbone introduces steric hindrance that can significantly increase resistance to proteolytic degradation by shielding the adjacent peptide bonds from enzymatic cleavage. This modification also restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target. The D-configuration of the amino acid further contributes to enzymatic stability, as natural proteases are highly specific for L-amino acids[1][2]. The trityl (Trt) group provides robust, acid-labile protection for the highly reactive thiol side-chain of cysteine, preventing unwanted side reactions such as oxidation during synthesis.

This guide provides a comprehensive overview of the essential handling, storage, and application protocols for this compound, grounded in the chemical principles that govern its stability and reactivity.

Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

Core Properties
PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-S-trityl-D-cysteine
Molecular Formula C₃₈H₃₃NO₄S
Molecular Weight 599.74 g/mol
CAS Number 944797-51-7[3]
Appearance White to off-white powder or crystals
Solubility Profile

The solubility of this compound is a critical parameter for its use in Solid-Phase Peptide Synthesis (SPPS). While comprehensive quantitative data for this specific derivative is not extensively published, information from suppliers and studies on analogous compounds provides a strong practical framework.

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMF"Clearly soluble" at 1 mmole in 2 mL (approx. 300 mg/mL)[3]Standard solvent for SPPS. Ensure use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.
N-Methyl-2-pyrrolidoneNMPGoodA common alternative to DMF, known for its excellent solvating properties which can be beneficial for overcoming aggregation[4].
Dimethyl sulfoxideDMSOHighWhile not a primary SPPS solvent, it is useful for preparing concentrated stock solutions. Use of hygroscopic DMSO can negatively impact solubility[5].
DichloromethaneDCMLimitedPrimarily used for washing steps and in some specific on-resin manipulations.

Note: N-methylation can sometimes lead to an increase in the aqueous solubility of peptides by disrupting intermolecular hydrogen bonds that lead to aggregation[1][6].

Storage and Stability

Proper storage is paramount to maintain the integrity and reactivity of this compound.

  • Long-term Storage: For periods longer than a few weeks, the compound should be stored at -20°C in a tightly sealed container.

  • Short-term Storage: For routine use, storage at 2-8°C is acceptable.

  • Moisture and Air Sensitivity: The compound is sensitive to moisture and atmospheric oxygen. It is crucial to store it under a dry, inert atmosphere (e.g., argon or nitrogen). Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Light Sensitivity: While not acutely sensitive, prolonged exposure to light should be avoided. Store in an opaque container or in the dark.

Degradation Pathways: The primary degradation pathways involve:

  • Premature Fmoc Deprotection: Exposure to basic conditions (e.g., trace amines in DMF) can lead to the cleavage of the Fmoc group.

  • Hydrolysis: Contact with moisture, especially under acidic or basic conditions, can lead to hydrolysis of the Fmoc group or the ester linkage if the compound is activated.

  • Oxidation: While the Trt group offers significant protection, prolonged exposure to strong oxidizing conditions could potentially affect the sulfur atom.

Handling and Safety

As with all laboratory chemicals, appropriate safety measures must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a designated hazardous waste container.

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for chemical waste.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence requires special consideration due to the steric hindrance imposed by the N-methyl group.

The Challenge of Steric Hindrance

The N-methyl group on the alpha-amino nitrogen significantly increases steric bulk, which hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences.

cluster_0 Standard Coupling cluster_1 N-Methylated Coupling Activated_AA Activated Amino Acid Peptide_Chain N-terminus of Peptide Chain (Primary Amine) Activated_AA->Peptide_Chain Less Hindered Approach Activated_AA_2 Activated Amino Acid N_Me_Peptide_Chain N-terminus of N-Methylated Peptide Chain (Secondary Amine) Activated_AA_2->N_Me_Peptide_Chain Steric Hindrance N_Me_Group N-Methyl Group

Caption: Steric hindrance in N-methylated amino acid coupling.

Recommended Coupling Protocol

To overcome the challenge of steric hindrance, the use of highly efficient coupling reagents is essential. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, amine-free DMF

Step-by-Step Protocol (0.1 mmol scale):

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents relative to resin loading) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes. Note: Minimize pre-activation time to reduce the risk of racemization[7].

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended.

  • Monitoring and Washing:

    • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) with a fresh solution of activated this compound is strongly recommended.

    • Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, to remove all soluble reagents and byproducts.

G start Start: Deprotected Peptide-Resin prep_aa Prepare Activation Mixture: 1. This compound 2. HATU 3. DIPEA in DMF start->prep_aa preactivate Pre-activate (1-2 min) prep_aa->preactivate couple Add to Resin & Agitate (2-4 hours) preactivate->couple kaiser Kaiser Test couple->kaiser wash Wash Resin (DMF, DCM) kaiser->wash Negative (Yellow) recouple Perform Second Coupling (Double Couple) kaiser->recouple Positive (Blue) end Proceed to Next Cycle wash->end recouple->couple

Caption: Workflow for coupling this compound in SPPS.

Potential Side Reactions and Mitigation
  • Racemization: Cysteine residues are known to be susceptible to racemization during activation, especially under basic conditions[8]. While the D-configuration is already non-natural, racemization to the L-enantiomer would result in a diastereomeric impurity.

    • Mitigation: Use of additives like OxymaPure instead of HOBt can suppress racemization. Minimizing the pre-activation time and avoiding excessive amounts of base are also crucial[7][9].

  • Incomplete Coupling: As discussed, this is the primary challenge.

    • Mitigation: Employ double coupling, increase the reaction time, or consider microwave-assisted synthesis to enhance coupling efficiency.

  • Oxidation: The Trt group provides robust protection against oxidation of the thiol side chain during synthesis.

Cleavage and Deprotection

The final step of SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing Cys(Trt), this requires a carefully formulated cleavage cocktail.

The Role of Scavengers

The cleavage of the Trt group with a strong acid like trifluoroacetic acid (TFA) generates a stable trityl cation (Trt⁺). This reactive electrophile can re-attach to the nucleophilic thiol of the deprotected cysteine or alkylate other sensitive residues like tryptophan. To prevent this, scavengers are added to the cleavage cocktail to "trap" the trityl cations.

cluster_0 Cleavage of Trt Group cluster_1 Scavenging Process Cys_Trt Peptide-Cys(Trt) Cys_SH Peptide-Cys-SH Cys_Trt->Cys_SH Deprotection Trt_cation Trityl Cation (Trt+) TFA TFA (H+) TIS Triisopropylsilane (TIS) (Scavenger) Triphenylmethane Triphenylmethane (Stable Product) TIS->Triphenylmethane Trapping Trt_cation_2 Trityl Cation (Trt+)

Caption: Scavenging of the trityl cation during cleavage.

Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to the stable triphenylmethane[4][8].

Recommended Cleavage Cocktail

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.

CocktailComposition (v/v)Application Notes
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISA good general-purpose "odorless" cocktail suitable for peptides containing Cys(Trt)[10].
Standard 95% TFA / 2.5% Water / 2.5% TISEffective for many peptides, but may not be sufficient if other sensitive residues like Met or Trp are present[11].
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA more robust cocktail for peptides with multiple sensitive residues. Ethanedithiol (EDT) helps keep the cysteine in a reduced state[10][11].

Step-by-Step Cleavage Protocol (using Standard Cocktail):

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analytical Characterization

Quality control is essential at all stages of peptide synthesis.

  • HPLC Analysis: Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Peptides containing N-methylated residues may exhibit altered retention times compared to their non-methylated counterparts.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the desired peptide. Tandem mass spectrometry (MS/MS) can be used for sequence verification. The fragmentation of N-methylated peptides can sometimes be complex, but will still produce characteristic b- and y-ions, although the fragmentation pattern may be altered around the N-methylated residue[12][13].

Conclusion

This compound is a powerful but challenging building block for advanced peptide synthesis. Its successful incorporation hinges on a deep understanding of its chemical properties and the adoption of optimized protocols. By employing potent coupling reagents like HATU, carefully monitoring reaction completion, and using appropriate scavenger cocktails during cleavage, researchers can effectively leverage the benefits of N-methylation and D-amino acid incorporation to create novel peptides with enhanced therapeutic properties. This guide serves as a foundational resource to navigate the intricacies of working with this specialized reagent, enabling the synthesis of high-quality, modified peptides for cutting-edge research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated and D-enantiomeric amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation for increased potency and selectivity.[1][2][3][4] Fmoc-N-Me-D-Cys(Trt)-OH presents a unique synthetic challenge due to the steric hindrance imparted by the N-methyl group, which complicates peptide bond formation, combined with the inherent reactivity of the cysteine thiol.[2][5] This document provides a comprehensive guide for the efficient and reliable incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale behind optimized coupling strategies, deprotection, and final cleavage, offering expert insights and detailed protocols to navigate the complexities of synthesizing these valuable modified peptides.

Introduction: The Significance of N-Methylated D-Cysteine Peptides

The strategic modification of peptide backbones is a cornerstone of modern drug design. N-methylation, the substitution of an amide proton with a methyl group, introduces significant conformational constraints, restricting the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[4] This pre-organization can lock the peptide into its bioactive conformation, enhancing binding affinity and target selectivity.[4] Furthermore, the N-methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[1]

The incorporation of D-amino acids, such as D-cysteine, offers an additional layer of proteolytic resistance, as natural proteases are stereospecific for L-amino acids.[3] Cysteine itself is a critical residue, with its thiol side chain providing a versatile handle for disulfide bridge formation, PEGylation, or conjugation to other molecules.[6][7][8] The combination of N-methylation and D-configuration in this compound thus offers a synergistic approach to crafting peptide therapeutics with superior pharmacological profiles.

The primary challenge in utilizing this building block lies in overcoming the steric hindrance of the N-methylated secondary amine, which significantly impedes the approach of an activated carboxyl group during the coupling reaction.[2][5] This often leads to incomplete couplings, requiring more potent reagents and optimized reaction conditions.

Core Principles and Strategic Considerations

The Protective Group Strategy: Fmoc and Trityl

The synthesis of peptides containing this compound relies on an orthogonal protection scheme. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and is removed under basic conditions (typically with piperidine), while the acid-labile trityl (Trt) group shields the highly nucleophilic thiol side chain of cysteine.[3][6] The Trt group is stable during the basic Fmoc-deprotection steps and the neutral to slightly basic coupling conditions, but is efficiently removed during the final acidic cleavage from the resin.[6][7]

The Challenge of Steric Hindrance in Coupling

The N-methyl group renders the secondary amine of this compound a weaker nucleophile and creates significant steric bulk.[5] Standard coupling reagents like HBTU and HCTU can be less effective for these demanding couplings.[5] Therefore, more potent activating reagents are required to drive the reaction to completion and avoid the formation of deletion sequences.

Recommended Reagents and Optimized Protocols

Coupling Reagent Selection

The choice of coupling reagent is critical for the successful incorporation of this compound. Uronium/aminium or phosphonium salt-based reagents that generate highly reactive activated esters are recommended.

Coupling ReagentActivating AdditiveBaseTypical Efficiency for N-Me Amino AcidsKey Considerations
HATU None (contains HOAt)DIPEA, NMM, or CollidineHighFast reaction times and high efficiency. The choice of base can influence racemization.[1][5][9]
PyAOP/PyBOP HOAt (for PyBOP)DIPEA or NMMHighHighly efficient, especially for sterically hindered couplings.[1][10]
COMU None (contains Oxyma)DIPEA or NMMHighSafer alternative to HATU (non-explosive byproducts) with comparable efficiency.[2][11]
BOP-Cl NoneDIPEAEffective for very difficult couplingsCan be useful when other reagents fail, particularly for N-Me to N-Me couplings.[1][12]
PyBroP NoneDIPEAVery HighA powerful phosphonium salt reagent, effective for exceptionally hindered couplings.[1][5]

DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; BOP-Cl: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride; PyBroP: Bromotripyrrolidinophosphonium hexafluorophosphate.

Step-by-Step Protocol for Incorporating this compound

This protocol assumes a standard Fmoc SPPS workflow on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. For difficult sequences prone to aggregation, a second treatment of 10-15 minutes may be necessary.[9]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).

  • Pre-activation and Coupling of this compound:

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult couplings, extend the reaction time to 4 hours or consider gentle heating (e.g., 35-40 °C) or microwave-assisted synthesis.[5]

  • Monitoring the Coupling Reaction:

    • Due to the N-methylation, the standard Kaiser test will give a false negative result. The bromophenol blue test is a reliable alternative for monitoring the presence of unreacted secondary amines.[1]

    • Bromophenol Blue Test: Take a small sample of resin beads, wash them with methanol, and add a few drops of bromophenol blue solution in DMF. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction.[1]

  • Double Coupling (if necessary):

    • If the bromophenol blue test is positive (blue/green), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete (yellow bromophenol blue test), drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Diagram: SPPS Cycle for this compound Incorporation

SPPS_Cycle Resin Peptide-Resin (Fmoc-AA_n-...) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Free_Amine Free N-Terminal Amine (H₂N-Me-AA_n-...) Washing1->Free_Amine Coupling Coupling This compound HATU / DIPEA Free_Amine->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Coupled_Resin Extended Peptide-Resin (Fmoc-N-Me-D-Cys(Trt)-AA_n-...) Washing2->Coupled_Resin Coupled_Resin->Deprotection Next Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

Cleavage and Final Deprotection

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. The Trt group on the cysteine side chain is acid-labile and will be cleaved during this process.

The Importance of Scavengers

Cleavage of the Trt group with trifluoroacetic acid (TFA) generates a stable trityl cation. This cation is highly reactive and can reattach to the nucleophilic thiol of the deprotected cysteine, leading to incomplete deprotection.[13] To prevent this, a scavenger must be included in the cleavage cocktail to irreversibly trap the trityl cation.[13][14] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose, as it reduces the trityl cation to the inert triphenylmethane.[13][14]

Recommended Cleavage Cocktail

A standard and highly effective cleavage cocktail for peptides containing Cys(Trt) is Reagent K or similar formulations.

Reagent K Composition: [15]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5% (protects Tyr and Trp)

  • Water: 5%

  • Thioanisole: 5% (scavenger, helps cleave Arg(Pbf/Pmc))

  • 1,2-Ethanedithiol (EDT): 2.5% (scavenger, keeps Cys reduced)

An alternative "low odor" cocktail using TIS is also highly effective:

TFA/TIS/Water Cocktail: [9][16]

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

Cleavage Protocol
  • Preparation: Ensure the final Fmoc group is removed from the N-terminus of the peptide-resin. Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0 °C) diethyl ether or methyl t-butyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Cleavage and Deprotection Mechanism

Cleavage_Mechanism cluster_resin On Resin cluster_solution Cleavage Cocktail (TFA/TIS) cluster_products Products Peptide_Resin Peptide-Cys(Trt)-Resin Trityl_Cation Trityl Cation (Trt⁺) Peptide_Resin->Trityl_Cation  Acidolysis TFA TFA (H⁺) TIS TIS Free_Peptide Free Peptide-Cys(SH) Triphenylmethane Triphenylmethane Trityl_Cation->Triphenylmethane  Scavenging

Caption: Role of TIS scavenger in the TFA-mediated cleavage of Cys(Trt).

Analytical Characterization

After synthesis and purification, the identity and purity of the N-methylated D-cysteine-containing peptide must be confirmed.

  • RP-HPLC: Used to assess the purity of the crude and purified peptide. The presence of N-methylated residues can sometimes lead to peak broadening or multiple peaks due to the slow interconversion of cis/trans amide bond rotamers.[10]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the molecular weight of the final peptide, verifying the successful incorporation of this compound and complete deprotection.

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide, although it may not distinguish between D and L enantiomers without chiral separation methods.[17]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Bromophenol Blue Test) 1. Insufficiently potent coupling reagent. 2. Steric hindrance of N-methyl group. 3. Peptide aggregation on resin.1. Switch to a more powerful coupling reagent like HATU, PyAOP, or COMU.[2][5] 2. Increase coupling time, use double coupling, or apply gentle heat/microwave energy. 3. Use a more polar solvent or a resin with a lower loading capacity.
Deletion of N-Me-D-Cys Residue Incomplete coupling followed by capping or coupling of the next amino acid.Ensure complete coupling using the bromophenol blue test before proceeding to the next cycle. Implement double coupling as a standard procedure for this residue.
Incomplete Trityl Deprotection 1. Insufficient scavenger in the cleavage cocktail. 2. Re-attachment of the trityl cation.[13] 3. Insufficient cleavage time.1. Ensure an adequate amount of TIS (at least 2.5%) or a cocktail with EDT is used.[13] 2. Precipitate the peptide immediately after cleavage. 3. Extend cleavage time to 3-4 hours.
Racemization of Cysteine Use of strong base (e.g., DIPEA) during activation.[18][19][20]Use a less hindered base like collidine or NMM. For particularly sensitive sequences, consider DIC/Oxyma activation, which is known to suppress racemization.[9][18]

Conclusion

The successful incorporation of this compound into synthetic peptides is an achievable goal that unlocks access to novel and potent therapeutic candidates. The key to success lies in acknowledging and addressing the steric challenges posed by the N-methyl group. By selecting highly potent coupling reagents, meticulously monitoring reaction completion, and employing optimized cleavage conditions with effective scavengers, researchers can reliably synthesize these complex modified peptides. This guide provides the foundational knowledge and practical protocols to empower scientists in advancing their peptide-based drug discovery programs.

References

Best coupling reagents for N-methylated amino acids like Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimizing Peptide Bond Formation: A Guide to the Best Coupling Reagents for Sterically Hindered N-Methylated Amino Acids, including Fmoc-N-Me-D-Cys(Trt)-OH

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Overcoming the N-Methylation Challenge

Backbone N-methylation is a cornerstone of modern peptide drug design. The strategic replacement of an amide proton with a methyl group confers significant therapeutic advantages, including enhanced metabolic stability, improved membrane permeability, and the ability to fine-tune receptor binding affinity.[1] However, this modification introduces a significant synthetic hurdle: severe steric hindrance at the secondary amine. This bulkiness dramatically slows the kinetics of the subsequent peptide coupling step, often leading to incomplete reactions, low yields, and deletion sequences.[1][2]

This guide provides a comprehensive analysis of the most effective coupling reagents to overcome this challenge, focusing on the synthesis of peptides containing residues like This compound . We will delve into the mechanistic differences between reagent classes, present comparative data, and provide detailed, field-proven protocols to empower researchers to confidently synthesize these valuable, yet challenging, molecules.

The Root of the Problem: Steric Hindrance in N-Methylated Systems

The core difficulty in synthesizing N-methylated peptides lies in coupling an incoming amino acid to the N-methylated residue on the growing peptide chain. The N-terminal secondary amine of the N-methylated residue is significantly less nucleophilic and more sterically crowded than a primary amine, impeding the approach of the activated carboxylic acid.

Figure 1: Steric hindrance at the N-methylated amine.

This kinetic barrier necessitates the use of highly reactive coupling reagents capable of forming exceptionally potent activated esters to drive the reaction to completion. Standard reagents like DCC or even HBTU often prove insufficient.

A Comparative Analysis of High-Efficiency Coupling Reagents

The most successful reagents for N-methylated couplings fall into two major categories: aminium/uronium salts and phosphonium salts. Their primary distinction lies in the atom that is activated to facilitate amide bond formation—a carbon atom in uronium salts and a phosphorus atom in phosphonium salts.[3]

Aminium/Uronium Reagents: The Power of Activated Esters

These reagents function by creating highly reactive esters, typically with HOBt or its more potent analogues, HOAt and OxymaPure.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the gold standard for difficult couplings.[4][5] HATU's superiority stems from its 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position is electron-withdrawing, making the resulting OAt-ester intermediate significantly more reactive than the OBt-ester formed by reagents like HBTU.[6] This enhanced reactivity leads to faster, more complete reactions with a reduced risk of racemization.[5][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A state-of-the-art, third-generation uronium reagent that offers efficiency comparable or superior to HATU.[7][8] Its key advantages are safety and convenience. COMU is based on OxymaPure, which is a non-explosive alternative to the benzotriazole-based additives used in HATU and HBTU.[9][10] Furthermore, COMU has excellent solubility in DMF, its by-products are water-soluble for easy removal, and it typically requires only one equivalent of base, simplifying reaction setup.[4][8][9][11]

Phosphonium Reagents: Clean and Potent Alternatives

Phosphonium salts offer a different mechanistic pathway and are prized for their "clean" reactions, as they do not carry the risk of guanidinylation—a side reaction where excess uronium reagent can cap the N-terminus, terminating chain elongation.[3][12]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium reagent that, like HATU, leverages the reactivity of the HOAt leaving group. It is particularly noted for its success in coupling N-methyl amino acids to other N-methyl amino acids, one of the most challenging motifs in peptide synthesis.[2][4][13]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): An exceptionally potent reagent reserved for the most demanding couplings where other reagents may fail.[4] Its high reactivity makes it a powerful tool for forcing sluggish reactions to proceed, especially with multiple adjacent N-methylated or other sterically bulky residues.[14]

Data-Driven Reagent Selection
FeatureHATU COMU PyAOP PyBrOP
Reagent Class Aminium/UroniumAminium/UroniumPhosphoniumPhosphonium
Activation Core HOAtOxymaPureHOAtBromo
Reactivity Very HighVery HighVery HighExtremely High
Racemization Risk Low[5]Very Low[10]LowModerate
Guanidinylation Possible with excess[12]Possible with excessNone[3]None
Safety Profile Benzotriazole-basedSafer, non-explosive[9]Benzotriazole-basedCorrosive
Key Advantage Widely validated, highly effectiveHigh efficiency, safety, solubility[8][11]Excellent for N-Me to N-MeHighest reactivity for "impossible" couplings

Mechanistic Insight & Experimental Workflow

Understanding the reaction mechanism and the standard Solid-Phase Peptide Synthesis (SPPS) workflow is crucial for troubleshooting and optimizing protocols.

Figure 2: General mechanism of peptide bond formation.

A typical coupling cycle during SPPS involves sequential deprotection of the N-terminal Fmoc group, followed by the coupling of the next activated amino acid.

SPPS_Workflow start Start Cycle: Peptide-Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Pre-activated AA + Base) wash1->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor wash2 4. Wash Resin (DMF, DCM) end End Cycle: Peptide Elongated by one residue wash2->end monitor->coupling Incomplete (Double Couple) monitor->wash2 Complete

Figure 3: Standard workflow for one SPPS coupling cycle.

Field-Proven Protocols for N-Methylated Couplings

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Equivalents are based on the initial resin loading.

Protocol 1: Standard High-Efficiency Coupling with HATU

This is the recommended primary protocol for coupling sterically hindered N-methylated amino acids like This compound .

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all traces of piperidine.[6]

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 equivalents).

    • Add HATU (3.9 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or sym-collidine (8 equivalents). For residues prone to racemization, the weaker base collidine is recommended.[7]

    • Add DMF to dissolve the components and allow the solution to pre-activate for 1-2 minutes before adding it to the resin.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For N-methylated residues, extending this time to 4 hours or performing the reaction overnight is often necessary.[15]

  • Monitoring and Completion:

    • After the initial coupling time, perform a Kaiser test on a small sample of resin beads. A negative result (clear/yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating free amines, a "double coupling" is required. Drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated amino acid.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

Protocol 2: Safe and Efficient Coupling with COMU

This protocol leverages the unique properties of COMU, particularly its requirement for less base.

  • Resin Preparation: Follow Step 1 from the HATU protocol.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 equivalents).

    • Add COMU (3 equivalents).

    • Add DIPEA (only 2-3 equivalents ). The morpholino group in COMU acts as an internal base acceptor, reducing the need for excess external base.[4][9][11]

    • Add DMF to dissolve and pre-activate for 1 minute.[9]

  • Coupling and Monitoring:

    • Add the activated solution to the resin and couple for 2-4 hours.

    • Monitor the reaction and perform a double coupling if necessary, as described in Step 4 of the HATU protocol.

    • Wash the resin as previously described.

Protocol 3: Maximum Reactivity Coupling with PyBrOP

This protocol should be reserved for extremely difficult couplings where HATU or COMU have failed.

  • Resin Preparation: Follow Step 1 from the HATU protocol. Suspend the final resin in DCM (10 mL/gram).[14]

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-N-methylated amino acid (2 equivalents) in DCM or DMF and add it to the resin suspension.[14]

    • Add PyBrOP (2 equivalents) to the mixture.[14]

    • Crucially, cool the entire reaction mixture to 0°C in an ice bath. [14]

    • Add DIPEA (6 equivalents) and mix for 1 minute while cold, then allow the reaction to warm to room temperature and continue agitating for at least 1-2 hours.[14]

  • Monitoring and Completion:

    • Monitor and wash as described in the HATU protocol. Due to its high reactivity, double coupling is less frequently required with PyBrOP.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-methyl-D-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-methyl-D-cysteine in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by poor metabolic stability and low cell permeability. Two powerful strategies to overcome these limitations are the incorporation of N-methylated amino acids and the use of D-amino acid isomers. N-methylation of the peptide backbone enhances proteolytic resistance and can improve membrane permeability by reducing the number of hydrogen bond donors.[1] Similarly, the introduction of D-amino acids, such as D-cysteine, renders peptides less susceptible to degradation by natural proteases, which are stereospecific for L-amino acids.[2]

The combination of these two modifications in the form of N-methyl-D-cysteine offers a unique tool for medicinal chemists to fine-tune the pharmacological properties of peptide leads. However, the synthesis of such modified peptides is far from trivial and presents a unique set of challenges in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful incorporation of N-methyl-D-cysteine into synthetic peptides, aimed at researchers, scientists, and drug development professionals.

Core Challenges in the Synthesis of N-methyl-D-cysteine Peptides

The successful synthesis of peptides containing N-methyl-D-cysteine hinges on overcoming several key obstacles that are less pronounced in standard SPPS. A thorough understanding of these challenges is critical for strategic planning and troubleshooting.

  • Steric Hindrance: The presence of a methyl group on the alpha-amino nitrogen creates a secondary amine, which significantly increases steric bulk.[3] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult. This is particularly challenging when coupling an amino acid to the N-terminal side of an N-methylated residue, often resulting in low coupling yields and deletion sequences.[1][3]

  • Racemization of Cysteine: Cysteine residues are notoriously prone to racemization during the activation and coupling steps of SPPS.[1][4] The conditions required to overcome the steric hindrance of N-methylation, such as extended reaction times or the use of highly reactive coupling agents, can exacerbate this problem.[4][5]

  • Sulfhydryl Group Protection: The thiol side chain of cysteine is highly reactive and requires robust protection throughout the synthesis to prevent unwanted side reactions, such as oxidation or alkylation. The choice of the thiol protecting group is critical, as it must be stable to the repeated cycles of Fmoc deprotection and the specific conditions used for coupling the N-methylated residue, yet be removable at the end of the synthesis without degrading the peptide.

  • Side Reactions During Cleavage: The final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA) can lead to various side reactions. For cysteine-containing peptides, the choice of scavengers in the cleavage cocktail is crucial to prevent re-attachment of protecting groups and other modifications to the reactive thiol group.[6]

Strategic Approach: The Power of a Pre-formed Building Block

While on-resin N-methylation is a possible strategy, it can be difficult to control and may lead to a mixture of products.[7] A more robust and reliable approach is the use of a pre-synthesized Fmoc-N-methyl-D-Cys(PG)-OH building block, where "PG" represents a suitable thiol protecting group. This method provides greater control over the stereochemistry and purity of the final peptide.

A viable synthetic route for producing Fmoc-N-methyl-cysteine involves the formation of an oxazolidinone precursor from a protected cysteine derivative.[8][9] Research has shown that using an electronically neutral cysteine derivative, such as Fmoc-Cys(StBu)-OH, is key to achieving high yields in this procedure.[8][9][10] The S-tert-butylsulfenyl (StBu) protecting group is advantageous as it is stable to the conditions of the N-methylation reaction and can be readily removed on-resin to facilitate disulfide bond formation if required.[8][10]

For general synthesis of peptides with a free thiol, the S-trityl (Trt) group is a common and effective choice for protecting the cysteine side chain.[2] It is stable during Fmoc-SPPS but is readily cleaved by TFA during the final cleavage step.[2]

Visualizing the Workflow

The overall process of incorporating N-methyl-D-cysteine into a peptide via SPPS is a multi-step procedure that requires careful execution at each stage.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_NMeCys_coupling N-methyl-D-Cys Incorporation cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each L-amino acid NMe_Coupling Couple Fmoc-N-methyl- D-Cys(Trt)-OH (HATU/DIEA) Wash2->NMe_Coupling cluster_synthesis_cycle cluster_synthesis_cycle NMe_Coupling->cluster_synthesis_cycle Continue chain elongation Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification cluster_synthesis_cycle->Final_Deprotection

Figure 1: General workflow for the solid-phase synthesis of a peptide containing N-methyl-D-cysteine.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing an Fmoc-N-methyl-D-Cys(Trt)-OH residue using standard Fmoc-based SPPS.

Materials and Reagents:

  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected L-amino acids, Fmoc-N-methyl-D-Cys(Trt)-OH.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) can also be used, but HATU is often more effective for sterically hindered couplings.[3]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[6]

  • Precipitation Solvent: Cold diethyl ether.

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[3][5]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) and DCM (2-3 times).

  • Standard L-Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-L-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test (or other ninhydrin-based test) to check for complete coupling (a yellow result indicates a complete reaction).[3] If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-N-methyl-D-Cys(Trt)-OH (The Critical Step):

    • Rationale: This step requires more potent activation and potentially longer reaction times to overcome the steric hindrance of the N-methyl group. HATU is highly recommended as the coupling reagent.[3]

    • In a separate vial, dissolve Fmoc-N-methyl-D-Cys(Trt)-OH (3 equivalents) and HATU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for at least 4 hours. It may be necessary to leave the reaction overnight to ensure complete coupling.

    • Monitoring: A standard Kaiser test will not work as it detects primary amines. Use a bromophenol blue test to monitor the coupling progress.[3]

    • After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).

NMeCys_Coupling cluster_activation Activation cluster_coupling Coupling on Resin AA Fmoc-N-methyl-D-Cys(Trt)-OH Activated_Ester Activated OAt Ester (Highly Reactive) AA->Activated_Ester HATU HATU HATU->Activated_Ester DIEA DIEA DIEA->Activated_Ester DMF DMF DMF->Activated_Ester Peptide_Resin Peptide-Resin with free N-terminus Activated_Ester->Peptide_Resin Addition to Peptide-Resin Coupled_Peptide N-methyl-D-Cys Coupled to Peptide-Resin Peptide_Resin->Coupled_Peptide Peptide Bond Formation (Extended Reaction Time)

Figure 2: Coupling of the sterically hindered Fmoc-N-methyl-D-Cys(Trt)-OH building block.

  • Chain Elongation:

    • After coupling the N-methyl-D-cysteine, continue the synthesis by repeating the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DMF, DCM, and finally methanol, then dry it under vacuum.

    • Prepare the cleavage cocktail (Reagent K is a good choice for peptides containing sensitive residues like cysteine and tryptophan).[6]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete coupling of N-methyl-D-Cys 1. Insufficient reaction time due to steric hindrance.[1][3]2. Inefficient coupling reagent.1. Extend the coupling time to 4-12 hours or overnight.2. Use a more potent coupling reagent like HATU or COMU.[3]3. Double couple the N-methylated residue.[8]
Presence of deletion sequences Incomplete coupling at the N-methylated residue position.[3]Follow the solutions for incomplete coupling. Ensure thorough washing between steps to remove any unreacted reagents.
Racemization of D-Cysteine 1. Strong base (DIEA) and prolonged coupling times.[4]2. Certain coupling reagents (e.g., HBTU/HATU in the presence of NMM or DIEA) can promote racemization.[4]1. Minimize pre-activation time.2. Consider using a more hindered base like 2,4,6-trimethylpyridine (TMP) in place of DIEA.[4][5]3. Use a coupling solvent mixture of DCM/DMF (1:1) instead of pure DMF.[4][5]
Incomplete removal of Trt group Insufficient scavenging of the trityl cation during TFA cleavage, allowing it to re-attach to the thiol.Use a cleavage cocktail with a high concentration of scavengers, such as Reagent K or a mixture containing triisopropylsilane (TIS).[6]
Oxidation of free thiol The sulfhydryl group of cysteine is readily oxidized by atmospheric oxygen after cleavage.Immediately after cleavage and precipitation, dissolve the crude peptide in de-gassed buffer and purify via HPLC. Lyophilize the purified peptide immediately and store under an inert atmosphere (argon or nitrogen).

Conclusion

The solid-phase synthesis of peptides containing N-methyl-D-cysteine is a challenging yet highly rewarding endeavor. By understanding the inherent difficulties, particularly the steric hindrance associated with the N-methyl group and the reactivity of the cysteine side chain, researchers can devise robust synthetic strategies. The use of pre-synthesized, appropriately protected building blocks like Fmoc-N-methyl-D-Cys(Trt)-OH, combined with optimized coupling protocols and carefully chosen cleavage conditions, provides a reliable pathway to these valuable molecules. The protocols and insights provided in this guide are intended to equip scientists with the knowledge needed to successfully navigate the complexities of this synthesis, thereby enabling the development of novel peptide therapeutics with enhanced pharmacological profiles.

References

Navigating the Critical Step: A Guide to Trityl (Trt) Deprotection from Cysteine Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and proteins. Among these, the trityl (Trt) group is a widely employed protecting group for the thiol side chain of cysteine due to its stability under various conditions and its lability under specific acidic environments. However, the seemingly straightforward removal of the Trt group is a critical step that, if not properly executed, can lead to incomplete deprotection, side reactions, and ultimately, a compromised final product.

This comprehensive guide provides an in-depth exploration of the conditions for Trt deprotection from cysteine side chains. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offering a framework for rational decision-making in the laboratory. By understanding the "why" behind the "how," researchers can troubleshoot effectively and optimize deprotection strategies for their specific molecules of interest.

The Mechanism of Trityl Deprotection: An Acid-Catalyzed Equilibrium

The removal of the trityl group from a cysteine residue is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[1][2] The reaction proceeds through the protonation of the sulfur atom, followed by the departure of the stable trityl carbocation.

However, a critical aspect to grasp is that this reaction is reversible.[1][2] The highly stable and electrophilic trityl cation can readily react with the nucleophilic thiol of the deprotected cysteine, leading to the reformation of the S-Trityl bond. This equilibrium can result in incomplete deprotection, a common challenge in peptide synthesis.

To drive the reaction to completion, the trityl cation must be effectively and irreversibly trapped. This is the essential role of scavengers in the deprotection cocktail.

The Indispensable Role of Scavengers

Scavengers are nucleophilic species added to the cleavage cocktail to "quench" the reactive trityl carbocations generated during acidolysis.[1][3] By reacting with these carbocations, scavengers prevent their reattachment to the cysteine thiol, thereby ensuring complete and irreversible deprotection.[1]

Triisopropylsilane (TIS) is a highly effective and widely recommended scavenger for Trt deprotection.[1][3] It reacts with the trityl cation via hydride transfer to form the inert triphenylmethane, effectively removing the carbocation from the reaction equilibrium.[1]

The following diagram illustrates the mechanism of Trt deprotection and the crucial role of TIS as a scavenger.

Trt_Deprotection_Mechanism cluster_scavenging Scavenging Cys_Trt Cys(Trt)-Peptide Cys_SH_Trt_plus Cys(SH⁺)-Peptide Trt Cys_Trt->Cys_SH_Trt_plus + H⁺ H_plus H⁺ (from TFA) Cys_SH Cys(SH)-Peptide Cys_SH_Trt_plus->Cys_SH - Trt⁺ Cys_SH->Cys_SH_Trt_plus + Trt⁺ (Reversible) Trt_plus Trt⁺ (Trityl Cation) TIS Triisopropylsilane (TIS) Triphenylmethane Triphenylmethane (Inert) Trt_plus->Triphenylmethane + TIS TIS_plus [(iPr)₃Si]⁺

Caption: Mechanism of acid-catalyzed Trt deprotection and scavenging of the trityl cation by TIS.

Common Side Reactions and Mitigation Strategies

Beyond incomplete deprotection, several side reactions can occur during the removal of the Trt group. A thorough understanding of these potential pitfalls is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Side ReactionDescriptionMitigation Strategy
Oxidation The free thiol group of the deprotected cysteine is highly susceptible to oxidation, leading to the formation of disulfide bonds (dimers or oligomers).[1]Include a reducing agent such as 1,2-ethanedithiol (EDT) in the cleavage cocktail to maintain a reducing environment.[1]
Alkylation Reactive carbocations generated from the cleavage of other acid-labile protecting groups (e.g., tert-butyl from Boc, tBu) can alkylate the nucleophilic cysteine thiol.[1]Ensure a sufficient concentration of effective scavengers like TIS in the cleavage cocktail to trap all carbocation species.[1]
Racemization C-terminal cysteine residues are particularly prone to racemization (epimerization) during solid-phase peptide synthesis (SPPS), especially when attached to Wang-type resins.[2][4]Utilize sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[2][5] The bulky Trt group on the cysteine side chain can also help minimize this side reaction.[5]

Experimental Protocols

The choice of the deprotection cocktail and reaction conditions is dictated by the specific peptide sequence and the presence of other protecting groups. Below are detailed protocols for common scenarios.

Protocol 1: Standard Trityl Deprotection for Peptides on Solid Support

This protocol is suitable for the majority of Cys(Trt)-containing peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (optional, for oxidation-prone sequences)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. A common and effective cocktail is the Standard Cocktail (TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) .[1] For peptides susceptible to oxidation, a modified cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v) is recommended.[6] For a 0.1 mmol synthesis, 2-5 mL of the cocktail is typically sufficient.

  • Deprotection Reaction: Add the cleavage cocktail to the resin. The resin will often turn a yellow or orange color due to the formation of the trityl cation.[6] Gently agitate the mixture at room temperature for 2-4 hours .[1]

  • Peptide Precipitation: Filter the cleavage mixture directly into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA mixture). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and their byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry. Purify the peptide by preparative HPLC.

Standard_Deprotection_Workflow Start Dry Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Prepare_Cocktail Deprotection Add Cocktail to Resin Agitate for 2-4h at RT Start->Deprotection Prepare_Cocktail->Deprotection Precipitation Filter into Cold Diethyl Ether Deprotection->Precipitation Isolation Centrifuge and Decant Ether Precipitation->Isolation Washing Wash Peptide Pellet with Ether (2x) Isolation->Washing Drying Dry Peptide Pellet Washing->Drying Analysis Analyze (HPLC, MS) & Purify Drying->Analysis End Purified Peptide Analysis->End

Caption: Standard workflow for Trt deprotection of a peptide synthesized on solid support.

Protocol 2: Deprotection of Peptides Containing Multiple Sensitive Residues (Reagent K)

For peptides containing other sensitive residues such as methionine (Met) or tryptophan (Trp) in addition to Cys(Trt), a more robust scavenger cocktail, often referred to as Reagent K , is recommended.[1]

Reagent K Composition:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure: The procedure is identical to Protocol 1, with the substitution of the Standard Cocktail with Reagent K. The additional scavengers in Reagent K provide comprehensive protection for a wider range of sensitive amino acid side chains.

Optimization and Troubleshooting

While the provided protocols are generally effective, optimization may be necessary for particularly challenging sequences.

  • Monitoring the Reaction: For novel or complex peptides, it is advisable to perform a small-scale trial cleavage and monitor the progress of the deprotection by HPLC at different time points (e.g., 1, 2, and 4 hours).[1]

  • Incomplete Deprotection: If incomplete deprotection is observed, extending the reaction time up to 6 hours may be beneficial.[1] However, be aware that prolonged exposure to strong acid can lead to other side reactions. Ensure an adequate volume of the cleavage cocktail is used to avoid saturation of the scavengers.[6]

  • Disulfide Bond Formation: If significant dimerization or oligomerization is observed, increase the concentration of EDT in the cleavage cocktail or consider performing the cleavage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]

Conclusion

The successful deprotection of the trityl group from cysteine is a cornerstone of modern peptide and protein synthesis. By moving beyond rote protocol following and embracing a deeper understanding of the underlying chemical principles, researchers can navigate this critical step with confidence. The judicious choice of scavengers, the careful consideration of potential side reactions, and a willingness to optimize conditions are the hallmarks of a robust and reliable synthetic strategy. This guide serves as a foundational resource for scientists and professionals in the field, empowering them to achieve higher yields and purities in their pursuit of novel therapeutics and research tools.

References

Application Note & Protocol: Synthesis of Novel Cyclic Peptides Incorporating Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of N-methylated and D-enantiomer amino acids into peptide scaffolds is a transformative approach in modern drug discovery. These modifications can significantly enhance proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase synthesis of cyclic peptides using the specialized building block, Fmoc-N-Me-D-Cys(Trt)-OH. We will delve into the rationale behind experimental choices, address common synthetic challenges, and provide step-by-step methodologies for the synthesis of a linear precursor, its subsequent cyclization via disulfide bridging, and final characterization.

Introduction: The Rationale for Advanced Peptide Scaffolds

Cyclic peptides are a privileged class of molecules capable of modulating challenging biological targets, such as protein-protein interactions, that are often intractable for traditional small molecules.[4] Their constrained topology reduces conformational flexibility, which can lead to higher binding affinity and selectivity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability.[5] To overcome these limitations, medicinal chemists employ several strategies:

  • N-Methylation: The substitution of a backbone amide proton with a methyl group is a hallmark of many naturally occurring bioactive peptides, such as cyclosporine.[4][5] This modification serves two primary purposes: it protects the amide bond from proteolytic cleavage by enzymes, and it can help to lock the peptide into a bioactive conformation, which may also improve passive membrane diffusion.[1][4][6]

  • D-Amino Acid Incorporation: Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids renders the peptide significantly more resistant to enzymatic degradation.[7][8][9] Furthermore, D-amino acids can act as potent turn-inducers, pre-organizing a linear peptide into a conformation that is highly favorable for efficient macrocyclization.[10]

The building block This compound synergistically combines these advantages. The D-cysteine provides enzymatic stability, the N-methyl group further enhances this stability and modulates conformation, and the trityl (Trt)-protected thiol side chain serves as a handle for selective, post-synthetic cyclization via disulfide bond formation. The acid-labile Trt group is strategically chosen for its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) and its clean removal during final resin cleavage.[11]

Strategic Considerations for Synthesis

The synthesis of peptides containing N-methylated residues presents unique challenges that must be addressed with optimized protocols.

The Challenge of Steric Hindrance

The primary difficulty in synthesizing N-methylated peptides is the steric hindrance at the N-methylated amine.[1] After the N-methylated residue has been coupled to the growing peptide chain, the subsequent coupling of the next amino acid onto this sterically crowded N-terminus is often sluggish and incomplete. This can lead to deletion sequences and low yields.

Causality: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by the N-methyl group. Therefore, the choice of coupling reagents and reaction conditions is paramount. Highly efficient phosphonium- or uranium-based reagents, such as PyAOP or HATU, are often recommended.[12][13] Alternatively, the carbodiimide/oxima-based combination of DIC/Oxyma Pure has proven to be a robust and cost-effective option that minimizes racemization.[14] In some cases, microwave-assisted coupling can dramatically improve the efficiency of these difficult steps.[2]

Cyclization Strategy: Disulfide Bridging

The cysteine residue provides a versatile handle for various cyclization strategies.[15][16][17] The most straightforward method is the formation of a disulfide bond between two cysteine residues within the peptide sequence. The use of this compound implies a strategy where the Trt group is removed during the final acidolytic cleavage from the solid support. This yields a linear peptide with a free thiol, which can then be oxidized in solution to form the cyclic product. This approach is highly reliable and widely used in the synthesis of peptide hormones and venoms.[18][19]

Experimental Workflow and Protocols

The overall synthetic strategy is a multi-stage process that begins with the assembly of the linear peptide on a solid support, followed by cleavage and deprotection, solution-phase cyclization, and finally, purification and analysis.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Cyclization cluster_2 Purification & Analysis Resin 1. Resin Swelling Elongation 2. Peptide Chain Elongation (Standard Fmoc Cycles) Resin->Elongation NMeCys 3. Coupling of This compound Elongation->NMeCys PostNMe 4. Coupling onto N-Me residue (Optimized Conditions) NMeCys->PostNMe Cleavage 5. Cleavage from Resin & Side-Chain Deprotection PostNMe->Cleavage Oxidation 6. Solution-Phase Oxidation (Disulfide Formation) Cleavage->Oxidation Purification 7. RP-HPLC Purification Oxidation->Purification Analysis 8. Characterization (LC-MS, Purity) Purification->Analysis caption Fig 1. Overall workflow for cyclic peptide synthesis.

Fig 1. Overall workflow for cyclic peptide synthesis.
Materials and Reagents

Reagent / MaterialGradeRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeStandard Supplier
Fmoc-L-Amino AcidsSynthesis GradeStandard Supplier
This compound High PurityStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineACS GradeStandard Supplier
Diisopropylcarbodiimide (DIC)>99%Standard Supplier
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)>98%Standard Supplier
Trifluoroacetic Acid (TFA)>99%Standard Supplier
Triisopropylsilane (TIS)>98%Standard Supplier
1,2-Ethanedithiol (EDT)>98%Standard Supplier
Diethyl EtherAnhydrousStandard Supplier
Acetonitrile (ACN)HPLC GradeStandard Supplier
Ammonium BicarbonateACS GradeStandard Supplier
Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in DMF (~10 mL/g) for 30 minutes with gentle agitation. Drain the DMF.

  • Standard Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (6 x 10 mL) to remove all traces of piperidine.

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-L-amino acid (0.4 mmol, 4 eq) with DIC (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF (~2 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL).

    • Validation: Perform a Kaiser test on a few resin beads. A negative result (clear/yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.

  • Incorporation of this compound:

    • Perform Fmoc deprotection as described in step 2.

    • Couple this compound using the same activation method and equivalents as a standard amino acid (step 3).

    • Causality: While this is the coupling of the N-methylated residue (not onto it), using a robust coupling method is good practice. Allow the reaction to proceed for at least 2 hours.

  • Coupling onto the N-Methylated Residue (Critical Step):

    • Perform Fmoc deprotection as described in step 2.

    • Rationale: This is the most challenging coupling step due to steric hindrance. An extended coupling time and/or a more potent activator cocktail is necessary. We will use an extended DIC/Oxyma protocol.

    • Pre-activate the next Fmoc-L-amino acid (0.5 mmol, 5 eq) with DIC (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in DMF.

    • Add the solution to the resin and agitate for 4-6 hours. Microwave-assisted coupling (e.g., 20-30 minutes at 75°C) can be a highly effective alternative.[2]

    • Wash thoroughly with DMF. A Kaiser test is unreliable after coupling to an N-methylated residue (it will be negative regardless). Trust in the optimized conditions and proceed.

  • Chain Completion:

    • Repeat steps 2 and 3 to complete the peptide sequence.

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

Protocol 2: Cleavage, Deprotection, and Cyclization

G cluster_0 Cleavage & Deprotection cluster_1 Cyclization cluster_2 Purification cleavage Resin-Bound Peptide Add Cleavage Cocktail (TFA/TIS/EDT/H₂O) 2-3 hours Precipitate in cold ether Lyophilize cyclization Linear Peptide (Free Thiols) Dissolve in aq. buffer (pH 8.0) Stir in open air (Air Oxidation) Monitor by HPLC/MS Acidify to quench cleavage->cyclization purification Crude Cyclic Peptide Preparative RP-HPLC Lyophilize pure fractions cyclization->purification caption Fig 2. Post-synthesis workflow.

Fig 2. Post-synthesis workflow.
  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS.

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including Trt from Cys). TIS scavenges carbocations. EDT is critical for scavenging the released trityl cations, preventing re-alkylation of the now-free cysteine thiol.[11][14]

    • Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol scale) in the reaction vessel.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution into a centrifuge tube.

    • Precipitate the crude linear peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge for 10 minutes at 4000 rpm, discard the ether, and wash the peptide pellet twice more with cold ether.

    • After a final centrifugation, dry the white pellet under vacuum and then lyophilize overnight.

  • Cyclization via Air Oxidation:

    • Weigh the lyophilized linear peptide.

    • Dissolve the peptide in a 0.1 M ammonium bicarbonate buffer (pH ~8.0) to a final peptide concentration of 0.1-0.5 mg/mL.

    • Causality: The slightly basic pH facilitates the deprotonation of the thiol groups to the more nucleophilic thiolate anions, which are required for disulfide bond formation. The high dilution minimizes intermolecular oligomerization and favors the desired intramolecular cyclization.

    • Stir the solution vigorously in a beaker or flask open to the atmosphere for 24-48 hours.

    • Validation: Monitor the reaction's progress by taking small aliquots at different time points (e.g., 4, 8, 24 hours). Analyze by LC-MS to observe the disappearance of the linear peptide's mass peak and the appearance of the cyclic peptide's mass peak (Mass_cyclic = Mass_linear - 2 Da).

    • Once the reaction is complete, quench by acidifying the solution to pH 3-4 with a small amount of acetic acid or formic acid.

    • Lyophilize the crude cyclic peptide solution.

Protocol 3: Purification and Characterization
  • Purification:

    • Purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Use a standard gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Purity Assessment: Analyze the final product using analytical RP-HPLC. Purity should ideally be >95%.

    • Identity Confirmation: Confirm the molecular weight of the final product using high-resolution mass spectrometry (e.g., ESI-MS). The observed mass should match the theoretical mass of the cyclic peptide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency onto N-Me residue Insufficient activation, steric hindrance, short coupling time.Use 5 equivalents of amino acid/reagents. Extend coupling time to 4-6 hours. Consider using microwave assistance or a stronger coupling agent like HATU.
Low Final Yield of Linear Peptide Incomplete couplings throughout the synthesis, premature chain termination.Ensure a negative Kaiser test after each standard coupling. Double couple if necessary. Optimize the critical coupling onto the N-Me residue.
Incomplete Cyclization Incorrect pH, peptide concentration too high, insufficient oxidation time.Ensure pH is 8.0-8.5. Decrease peptide concentration to <0.5 mg/mL. Allow reaction to proceed for 48 hours, monitoring by LC-MS.
Oligomerization during Cyclization Peptide concentration is too high.Perform the cyclization at high dilution (0.1 mg/mL).
Side Product (+56 Da) S-tert-butylation of Cys thiol from tBu cations released from other protecting groups.This is a known side reaction.[14] Ensure an adequate amount of scavengers (TIS, EDT) are used in the cleavage cocktail.

Conclusion

The synthesis of cyclic peptides containing N-methylated D-cysteine residues is a challenging yet highly rewarding endeavor. By understanding the chemical principles behind the difficult coupling steps and employing optimized protocols, researchers can successfully generate these advanced molecular scaffolds. The use of this compound provides a direct path to creating peptides with enhanced stability and pre-organized structures primed for cyclization. The protocols detailed in this guide offer a validated framework for scientists and drug development professionals to explore the vast potential of this unique and powerful class of therapeutic molecules.

References

Application Notes and Protocols: The Strategic Incorporation of Fmoc-N-Me-D-Cys(Trt)-OH in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern peptide drug discovery, the pursuit of enhanced therapeutic profiles is paramount. Peptide-based drugs, while offering high specificity and potency, are often hampered by poor metabolic stability and low bioavailability.[1] Chemical modifications are therefore critical to overcoming these limitations. This document provides a comprehensive guide to the use of N-α-Fmoc-N-α-methyl-S-trityl-D-cysteine (Fmoc-N-Me-D-Cys(Trt)-OH), a uniquely modified amino acid building block designed to confer multiple advantageous properties to synthetic peptides. We will delve into the rationale behind its trifecta of modifications—N-methylation, D-chirality, and S-trityl protection—and provide detailed protocols for its effective incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

The Rationale for a Multi-Modified Cysteine Analogue

The design of this compound is a strategic convergence of three key modifications, each addressing a specific challenge in peptide therapeutic development. The synergistic effect of these modifications provides a powerful tool for medicinal chemists.

N-Methylation: Enhancing "Drug-Likeness"

The introduction of a methyl group to the backbone amide nitrogen is a well-established strategy to improve the pharmacokinetic properties of peptides.[2][3] This seemingly minor alteration has profound impacts:

  • Increased Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation, recognize and bind to the peptide backbone through hydrogen bonding.[2] N-methylation removes the amide proton, disrupting this key recognition interaction and effectively "shielding" the adjacent peptide bond from enzymatic cleavage.[1][2] This leads to a significantly longer in vivo half-life.

  • Improved Membrane Permeability: The addition of a methyl group increases the lipophilicity of the peptide.[2] Furthermore, by eliminating a hydrogen bond donor, N-methylation reduces the desolvation penalty required for the peptide to cross the lipid bilayer of cell membranes.[2][4] This can lead to improved oral bioavailability, a highly sought-after characteristic for peptide drugs.[3][4]

  • Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotation of the peptide backbone, reducing its conformational flexibility.[2] This can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[3]

D-Configuration: A Shield Against Degradation

The vast majority of naturally occurring amino acids are in the L-configuration. Consequently, proteases are stereospecific for cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as D-cysteine, renders the peptide resistant to degradation by these enzymes.[5][6] Peptides containing D-amino acids are often poor substrates for proteases, leading to enhanced stability and prolonged therapeutic effect.[6][7]

S-Trityl Protection: Safeguarding the Reactive Thiol

The thiol side chain of cysteine is highly reactive and prone to undesired side reactions, such as oxidation and alkylation, during peptide synthesis.[8] Therefore, robust protection of the sulfhydryl group is critical. The trityl (Trt) group is a widely used, acid-labile protecting group for the cysteine thiol in Fmoc-based SPPS.

  • Stability and Orthogonality: The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA).[9]

  • Cost-Effectiveness: For the synthesis of peptides with free thiol groups, the use of Fmoc-Cys(Trt)-OH is a cost-effective approach as the deprotection occurs simultaneously with the cleavage from the resin.

The combination of these three features in a single building block, this compound, provides a powerful and efficient means to introduce a stabilized, conformationally constrained, and functionally important residue into a peptide sequence.

Physicochemical Properties

PropertyValueReference
CAS Number 1349807-46-0[10][11]
Molecular Formula C₃₈H₃₃NO₄S[10]
Molecular Weight 599.74 g/mol [10]
Appearance White to off-white solid[11]
Purity (typical) ≥95%[10]
Storage 2-8°C, stored under nitrogen[10][11]

Challenges and Considerations in Synthesis

The incorporation of N-methylated amino acids, particularly sterically hindered ones like this compound, presents unique challenges during solid-phase peptide synthesis.

  • Steric Hindrance: The N-methyl group significantly hinders the approach of an activated amino acid, making peptide bond formation more difficult and often leading to lower coupling yields.[12] To overcome this, more potent coupling reagents and longer reaction times are often necessary.

  • Racemization: Cysteine residues are known to be susceptible to racemization during activation and coupling.[12] The stronger coupling conditions required for N-methylated amino acids can exacerbate this issue.[13]

  • Incomplete Deprotection of the Trityl Group: The cleavage of the trityl group is a reversible reaction. The liberated trityl cation can reattach to the nucleophilic thiol group if not effectively scavenged.[14] Therefore, the composition of the cleavage cocktail is critical.

  • Side Reactions during Synthesis: The synthesis of N-methyl cysteine derivatives can be challenging, with potential for side reactions like thiazolidine formation under acidic conditions.[15] However, using the pre-formed this compound building block mitigates these synthesis-specific challenges.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent potent coupling agent.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (this compound + HATU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete (Double Couple) Repeat Repeat Cycle or Proceed to Cleavage KaiserTest->Repeat

Caption: General workflow for incorporating this compound in SPPS.

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents), HATU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended. Repeat step 3.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) and proceed to the next cycle of amino acid addition.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trityl protecting group.

Critical Consideration: The choice of scavengers is paramount for the successful deprotection of the Trityl group and to prevent side reactions with other sensitive amino acids (e.g., Trp, Met).[14] Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[16][17]

Cleavage Cocktail Options:

CocktailComposition (v/v/v)Primary UseReference
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose for peptides without other sensitive residues.[14]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues like Cys, Met, or Trp.[14]

Workflow Diagram:

Cleavage_Workflow PeptidylResin Dry Peptidyl-Resin AddCocktail Add Cleavage Cocktail (e.g., TFA/H₂O/TIS) PeptidylResin->AddCocktail Incubate Incubate at Room Temp (2-4 hours) AddCocktail->Incubate Filter Filter and Collect Filtrate Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Purify Purify by HPLC Dry->Purify

Caption: Workflow for peptide cleavage and Trt group deprotection.

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (e.g., 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide sequence.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.

  • Drying and Purification:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of peptide therapeutics with enhanced pharmacological profiles. The strategic combination of N-methylation, D-chirality, and robust thiol protection provides a direct route to peptides with improved metabolic stability, increased bioavailability, and controlled conformation. While its incorporation requires careful consideration of coupling conditions and cleavage protocols due to steric hindrance and the nature of the trityl group, the potential benefits in drug discovery and development are substantial. The protocols and considerations outlined in this guide are intended to empower researchers to effectively utilize this powerful tool in the rational design of next-generation peptide drugs.

References

Application Note: On-Resin N-Methylation of Cysteine Residues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Selective Backbone Modification in Solid-Phase Peptide Synthesis

Introduction

Backbone N-methylation is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification, by replacing an amide proton with a methyl group, can profoundly alter a peptide's properties by increasing its metabolic stability against proteolysis, improving cell permeability, and constraining its conformation to enhance binding affinity and selectivity.[1][2][3] While N-methylation is a valuable tool, its application to cysteine residues presents a unique chemical challenge due to the nucleophilic nature of the thiol side-chain, which can compete with the backbone amide nitrogen during alkylation.

This guide provides a detailed overview of the strategic considerations and a robust, field-proven protocol for the selective on-resin N-methylation of cysteine residues. It is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Part 1: The Core Challenge: N- vs. S-Alkylation

The primary obstacle in the N-methylation of cysteine is the competing reactivity of two nucleophilic sites: the backbone amide nitrogen (Nα) and the side-chain sulfur (Sγ). Direct alkylation with reagents like methyl iodide can lead to a mixture of N-methylated, S-methylated, and potentially N,S-dimethylated products, compromising the yield and purity of the target peptide.

Therefore, a successful strategy must achieve two objectives:

  • Protect the Cysteine Thiol: The side-chain must be masked with a suitable protecting group that is stable to the N-methylation conditions but can be removed later.

  • Activate the Backbone Amide: The nucleophilicity of the backbone nitrogen must be enhanced or selectively targeted to favor methylation at this position.

The trityl (Trt) group is a commonly recommended protecting group for the cysteine thiol during routine Fmoc-SPPS as it is stable to the basic conditions often used for N-methylation but is cleanly removed during standard TFA cleavage.[4] Other protecting groups like S-tert-butyl (StBu) have also been shown to be effective, particularly in syntheses where orthogonal deprotection is required.[5][6]

Below is a diagram illustrating the fundamental challenge of competing reaction pathways.

G cluster_0 Resin-Bound Peptide with Cysteine cluster_1 Methylating Agent (e.g., CH3I) cluster_2 Potential Products Peptide ...-NH-CHR-CO-NH-Cys(SH)-CO-...-Resin N_Methyl Desired Product N-Methylation Peptide->N_Methyl Backbone N Attack S_Methyl Side Product S-Methylation Peptide->S_Methyl Side-Chain S Attack Reagent CH3I

Figure 1: Competing pathways in the direct methylation of a cysteine residue.

Part 2: The Fukuyama-Mitsunobu Method for Selective N-Methylation

To overcome the challenge of selectivity, the Fukuyama-Mitsunobu reaction is the most robust and widely adopted method for on-resin N-methylation.[3][7] This strategy involves a two-step process that temporarily "protects and activates" the backbone nitrogen, directing methylation exclusively to the desired site.

  • Sulfonylation: The backbone amide nitrogen is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide. This transformation increases the acidity of the N-H proton, making it easier to deprotonate.

  • Mitsunobu Alkylation: The sulfonamide is then subjected to Mitsunobu conditions using an alcohol (methanol for methylation), triphenylphosphine (PPh3), and an azodicarboxylate like DIAD or DEAD. This results in the selective methylation of the sulfonamide nitrogen.

  • Desulfonylation: The o-NBS group is removed using a thiol-based reagent (e.g., 2-mercaptoethanol) and a base like DBU, revealing the N-methylated backbone amide.

This procedure is highly efficient and compatible with standard Fmoc-SPPS.[7][8] The use of a robust thiol protecting group like Trityl on the cysteine side chain is essential to prevent its participation in the reaction.

G Start Start: Resin-Bound Peptide (Fmoc-deprotected N-terminus) Step1 Step 1: Sulfonylation o-NBS-Cl, Collidine in NMP or CH2Cl2 Start->Step1 Result1 Resin-Bound o-NBS-Peptide Step1->Result1 Step2 Step 2: N-Methylation MeOH, PPh3, DIAD in THF Result1->Step2 Result2 Resin-Bound N-Methyl-o-NBS-Peptide Step2->Result2 Step3 Step 3: Desulfonylation 2-Mercaptoethanol, DBU in NMP Result2->Step3 Result3 Resin-Bound N-Methyl-Peptide Step3->Result3 Step4 Continue SPPS or Cleave Result3->Step4

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-N-Me-D-Cys(Trt)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of Fmoc-N-Me-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the coupling efficiency of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low coupling efficiency?

The low coupling efficiency of this compound is primarily due to significant steric hindrance. This arises from two main sources:

  • The N-methyl (N-Me) group: The methyl group on the alpha-amine reduces its nucleophilicity and creates steric bulk, impeding its attack on the activated carboxyl group of the incoming amino acid.[1]

  • The Trityl (Trt) protecting group: The bulky trityl group on the cysteine's sulfur atom further obstructs the reaction site.[2][3]

This combined steric hindrance slows down the rate of peptide bond formation, often leading to incomplete reactions with standard coupling protocols.[1][4]

Q2: What are the consequences of incomplete coupling?

Incomplete coupling of this compound can lead to several undesirable outcomes, including:

  • Truncated sequences: Failure to add the amino acid results in shorter, incomplete peptide chains.

  • Deletion sequences: If the unreacted amine is not capped, it may react in a subsequent coupling cycle, leading to a peptide missing the intended N-Me-D-Cys(Trt) residue.

  • Low final yield and purity: The presence of truncated and deletion sequences complicates the purification of the target peptide, reducing the overall yield and purity of the final product.[5][6]

Q3: Are there specific side reactions to be aware of when using this amino acid?

Yes, beyond incomplete coupling, there are other potential side reactions:

  • Racemization: The use of highly potent coupling reagents and elevated temperatures to overcome steric hindrance can increase the risk of racemization at the alpha-carbon of the cysteine residue.[7][8][9] Using a less nucleophilic base like 2,4,6-collidine instead of DIPEA can help minimize this.[10]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the unprotected N-terminal amine to form a guanidinium group, which irreversibly terminates the peptide chain. This can be minimized by pre-activating the amino acid before adding it to the resin.[1][3]

Troubleshooting Guide: Enhancing Coupling Efficiency

This section provides detailed solutions to address poor coupling outcomes when working with this compound.

Issue 1: Low incorporation of this compound detected by mass spectrometry.
Root Cause Analysis:

This is a classic symptom of inefficient coupling. The steric hindrance of the N-methyl and Trityl groups is preventing the peptide bond from forming efficiently under your current reaction conditions.

Workflow for Resolution:

cluster_0 Troubleshooting Workflow start Low Coupling Efficiency Detected reagent Optimize Coupling Reagent start->reagent Primary Action conditions Adjust Reaction Conditions reagent->conditions If still suboptimal end Coupling Efficiency Improved reagent->end Success double_coupling Implement Double Coupling conditions->double_coupling If necessary conditions->end Success solvent Change Solvent System double_coupling->solvent For aggregation issues double_coupling->end Success solvent->end Success

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions:

Standard carbodiimide reagents like DIC are often insufficient for such a sterically demanding coupling.[4] Aminium/uronium or phosphonium salt-based reagents are significantly more effective.[4][11]

Reagent ClassExamplesReactivityKey Advantages
Aminium/Uronium HATU, HCTU, HBTUVery HighForm highly reactive OAt or O-6-ClBt esters. HATU is often considered one of the most efficient.[11][12]
Phosphonium PyBOP, PyAOPHighAlso form highly reactive esters and are effective for difficult couplings.[4][11]
Oxyma-based COMU, PyOximVery HighOffer efficiency comparable to HATU with improved safety profiles (avoiding explosive HOBt/HOAt byproducts).[11][13]

Recommendation: Switch to HATU or COMU for the coupling of this compound.

Steric hindrance slows down the reaction kinetics.[4]

  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[4]

  • Increase Temperature: Gentle heating can overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[4]

  • Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[4]

A straightforward and effective method is to simply repeat the coupling step with a fresh solution of the activated amino acid. This can help drive the reaction to completion.[4]

Inadequate solvation of the growing peptide chain on the resin can lead to aggregation, further hindering the coupling reaction.[4][14]

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[4] For particularly problematic cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Issue 2: Positive Bromophenol Blue test after coupling.
Root Cause Analysis:

The standard Kaiser test does not work for secondary amines like N-methylated residues. A positive (blue to green) bromophenol blue test indicates the presence of unreacted free amine, confirming incomplete coupling.[15]

Solution:

If the bromophenol blue test is positive after the initial coupling, immediate action is required.

  • Perform a Second Coupling: Immediately perform a second coupling using a fresh preparation of the activated this compound.

  • Capping (Optional): If the second coupling also fails (which is unlikely with an optimized protocol), you may consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. However, this will terminate those peptide chains and reduce the final yield.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the manual coupling of this compound on a 0.1 mmol scale.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.[16][17]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF.

    • Add a non-nucleophilic base such as DIPEA (8 equivalents, ~0.8 mmol) or 2,4,6-collidine. Using collidine is recommended to minimize racemization.[10][16]

    • Allow the mixture to pre-activate for 1-3 minutes. This minimizes the risk of guanidinylation of the resin-bound amine.[1]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for at least 2-4 hours. For particularly difficult couplings, this can be extended overnight.[4]

  • Monitoring and Washing:

    • Take a small sample of resin beads and wash them thoroughly.

    • Perform a bromophenol blue test to monitor for completion.[15]

    • If the test is negative (yellow), the coupling is complete. Wash the resin with DMF (5-7 times) and DCM (3 times).

    • If the test is positive (blue/green), repeat steps 2 and 3 (double coupling).

Protocol 2: Bromophenol Blue Test for N-Methylated Residues
  • Preparation: Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 mL of DMF.[15]

  • Procedure:

    • Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

    • Wash the beads thoroughly with methanol in a small test tube.

    • Add 1-2 mL of the bromophenol blue test solution.

    • Observe the color of the suspension.[15]

      • Yellow: Coupling is complete (no free amine).

      • Blue to Green: Coupling is incomplete (free amine present).[15]

Visualizing the Challenge and Solution

The core issue is overcoming the steric barrier. Potent activators create a highly reactive intermediate that can overcome this barrier more effectively.

cluster_0 The Steric Hindrance Problem cluster_1 The Solution: Potent Activation AA This compound Barrier High Steric Barrier Resin Peptide-Resin (N-terminal amine) NoReaction Low Yield Barrier->NoReaction Slow/Incomplete Reaction AA2 This compound ActiveEster Highly Reactive OAt-Ester AA2->ActiveEster HATU HATU/DIPEA HATU->ActiveEster Product Successful Coupling ActiveEster->Product Resin2 Peptide-Resin (N-terminal amine) Resin2->Product

Caption: Overcoming the steric barrier with potent activators.

References

Preventing racemization of N-methylated amino acids during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division Last Updated: January 1, 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating N-methylated amino acids into their peptide sequences. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to maintain stereochemical integrity during this challenging coupling step.

N-methylated peptides are of significant interest in drug discovery due to their enhanced metabolic stability, increased cell permeability, and ability to modulate conformation. However, the unique steric and electronic properties of N-methylated residues make them notoriously prone to racemization during peptide bond formation. This guide will help you understand the underlying mechanisms and implement effective strategies to minimize this critical side reaction.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by scientists working with N-methylated amino acids.

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids have a heightened tendency for racemization due to a combination of steric and electronic factors. The N-methyl group introduces significant steric hindrance, which can slow down the desired peptide bond formation[1]. This prolonged reaction time, especially under basic conditions, increases the opportunity for the primary racemization pathway to occur: the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity[1].

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The main pathway for racemization is the formation of an oxazolone (or azlactone) intermediate. After the carboxyl group is activated by a coupling reagent, it can cyclize. The resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton is abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar structure, resulting in a mixture of L- and D-isomers in the final peptide[1][2]. A secondary, less common pathway is the direct abstraction of the alpha-proton from the activated amino acid by a strong base[2].

Q3: Which factors have the most significant impact on racemization?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents & Additives: The choice of coupling reagent is paramount. Modern onium salts (Uronium/Aminium, Phosphonium) are generally preferred over older methods[3]. The use of anti-racemization additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial, as they help to minimize the lifetime of the vulnerable oxazolone intermediate[1][4].

  • Base: The strength and steric hindrance of the base are critical. Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction from the oxazolone, increasing racemization[1][5]. Weaker or more sterically hindered bases are preferred[5][6].

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring the side reaction[1][7].

  • Temperature: While elevated temperatures can help overcome steric hindrance and improve coupling efficiency, they also increase the rate of racemization[1]. A careful balance must be struck.

Q4: Are there specific coupling reagents recommended to minimize racemization for N-methylated amino acids?

A4: Yes. For these challenging couplings, high-potency reagents are recommended. Phosphonium salts like PyAOP and PyBOP are often excellent choices, as they are associated with lower levels of racemization and avoid the risk of guanidinylation side reactions[3][4][8]. Uronium/Aminium reagents like HATU (the HOAt analog of HBTU) and COMU are also highly effective, reacting faster and with less epimerization than their HOBt-based counterparts[4][6][9]. For particularly difficult couplings, halogenophosphonium reagents like PyBrOP have been developed specifically to overcome steric hindrance, though their high reactivity must be managed to prevent side reactions[1][6]. While carbodiimides like DIC can be used, they must be paired with an additive like HOAt or OxymaPure to suppress racemization[1][4].

Q5: How can I detect and quantify racemization in my final peptide?

A5: Detecting and quantifying the level of the undesired D-diastereomer is essential. The most common approach involves total acid hydrolysis of the peptide, followed by analysis of the constituent amino acids.

  • Chiral Chromatography (HPLC or GC-MS): After hydrolysis, the amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent, L-FDAA) to form diastereomers, which can then be separated and quantified using standard reverse-phase HPLC[1]. Alternatively, the derivatized amino acids can be analyzed by GC-MS on a chiral column[10][11].

  • Capillary Electrophoresis (CE): CE offers very high resolution and can often be used to analyze the intact peptide, avoiding potential racemization induced during the hydrolysis step[12][13].

Troubleshooting Guides

This section provides systematic solutions to common problems encountered during the coupling of N-methylated amino acids.

Problem: High Levels of Racemization Detected in Final Peptide

You've completed your synthesis and analysis reveals a significant percentage (>1-2%) of the D-diastereomer for your N-methylated residue. This compromises the purity and potential biological activity of your peptide.

Follow this decision tree to systematically diagnose and resolve the issue.

G cluster_reagent Reagent Optimization cluster_base Base & Conditions cluster_protocol Protocol Refinement start High Racemization Detected (>2% D-isomer) reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent dic_check Using Carbodiimide (DIC)? reagent->dic_check If racemization persists base Step 2: Assess Base & Reaction Conditions base_check Using DIPEA or TEA? base->base_check If racemization persists protocol Step 3: Refine Coupling Protocol preactivation Reduce pre-activation time. < 5 minutes is ideal. protocol->preactivation If racemization persists end Racemization Minimized (<1% D-isomer) add_additive Ensure HOAt or Oxyma is present. HOAt is superior to HOBt. dic_check->add_additive Yes hbtu_check Using HBTU/HCTU? dic_check->hbtu_check No add_additive->base hbtu_check->base No switch_reagent Switch to Phosphonium (PyAOP, PyBOP) or modern Uronium (HATU, COMU). hbtu_check->switch_reagent Yes switch_reagent->base switch_base Switch to a weaker/bulkier base: N-Methylmorpholine (NMM) or 2,4,6-Collidine. base_check->switch_base Yes temp_check Coupling at elevated temp (>30°C)? base_check->temp_check No switch_base->temp_check temp_check->protocol No lower_temp Lower temperature to RT or 0°C. Extend coupling time if necessary. temp_check->lower_temp Yes lower_temp->protocol double_couple Perform a double or triple coupling with fresh reagent. preactivation->double_couple double_couple->end

Caption: Troubleshooting workflow for minimizing racemization.

1. Optimize Coupling Reagent and Additives

The single most effective way to suppress racemization is to minimize the lifetime of the oxazolone intermediate. This is achieved by using a coupling reagent/additive combination that promotes rapid reaction with the incoming amine (aminolysis).

  • Mechanism of Action: Additives like HOAt and Oxyma form highly reactive esters with the activated amino acid. The pyridine nitrogen in HOAt is thought to provide anchimeric assistance, further accelerating the coupling reaction and outcompeting the racemization pathway[14]. Phosphonium reagents like PyBOP are often considered superior for suppressing racemization because their reaction byproducts are less basic than those from uronium reagents, creating a less favorable environment for proton abstraction[3][8].

  • Recommendation: If you are using a carbodiimide (DIC/DCC) or an older uronium salt (HBTU/TBTU), your first step should be to switch.

    • Top Choice: HATU or PyAOP . These reagents, used in conjunction with a suitable base, provide a powerful combination of high coupling efficiency and low racemization for N-methylated residues[1][4][6].

    • Alternative: DIC/OxymaPure . This combination is a cost-effective and highly efficient modern alternative that significantly reduces racemization compared to DIC/HOBt[3][15].

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

Reagent ClassExample(s)ReactivityRacemization RiskKey Considerations
Uronium/Aminium HATU, HCTU, COMUVery HighLow to ModerateHATU is the gold standard. Risk of guanidinylation if excess reagent is used[8][14][16].
Phosphonium PyBOP, PyAOPHighLowGenerally "cleaner" reactions with no guanidinylation risk. Byproducts can be easier to remove[3][8]. PyAOP is the HOAt version of PyBOP[4].
Halogeno-phosphonium PyBrOPExtremely HighModerate to HighUse for the most difficult couplings (e.g., N(Me)Val-N(Me)Ile). High reactivity can increase racemization if not controlled[1][6].
Carbodiimide DICModerateHigh (without additive)Must be used with an additive. DIC/Oxyma or DIC/HOAt are required to minimize racemization[1][4].

2. The Critical Role of the Base

The base serves to deprotonate the incoming amine and neutralize acidic byproducts, but it is also the primary culprit in abstracting the α-proton from the oxazolone intermediate.

G cluster_0 Racemization Mechanism cluster_1 Suppression Pathway Activated_AA Activated N-Methyl Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Planar Achiral Enolate Oxazolone->Enolate Proton Abstraction (Base-Catalyzed) Racemic_Product Racemic Peptide (L- and D-) Enolate->Racemic_Product Aminolysis (Attack from either face) Desired_Product Desired Peptide (L- only) Oxazolone_Suppress Oxazolone Intermediate Oxazolone_Suppress->Desired_Product Rapid Aminolysis (HOAt/Oxyma-mediated)

Caption: The Oxazolone mechanism for racemization.

  • Basicity vs. Steric Hindrance: A strong, sterically unhindered base like triethylamine (TEA) is highly effective at proton abstraction and should generally be avoided[5]. N,N-diisopropylethylamine (DIPEA, Hunig's base) is commonly used but can still contribute significantly to racemization[2]. The best choice is often a weaker or more sterically hindered base that is sufficient to facilitate the reaction but less likely to cause epimerization.

  • Recommendation:

    • First Choice: N-Methylmorpholine (NMM) . It is significantly less basic than DIPEA and is an excellent choice for minimizing racemization[5][6].

    • Alternative for stubborn cases: 2,4,6-Collidine (TMP) . This base is very sterically hindered, which makes it a poor proton abstractor at the α-carbon, thus minimizing racemization[5].

Table 2: Comparison of Common Bases

BaseAbbreviationpKa (approx.)Steric HindranceRacemization Risk
N,N-DiisopropylethylamineDIPEA10.7HighModerate
TriethylamineTEA10.8LowHigh[5]
N-Methylmorpholine NMM 7.4 Moderate Low [5][6]
2,4,6-Collidine TMP 7.4 Very High Very Low [5]

3. Optimize Reaction Conditions

  • Temperature: While heating can drive a sluggish reaction to completion, it provides more energy to overcome the activation barrier for racemization[1]. If you are coupling at elevated temperatures (e.g., 50°C or using microwave synthesis) and observing epimerization, reduce the temperature to room temperature or even 0°C and compensate with a longer reaction time.

  • Pre-activation Time: Do not let the activated amino acid sit in the presence of the base for an extended period before adding it to the resin. This "pre-activation" step should be kept to a minimum (2-5 minutes) to reduce the time the oxazolone can form and racemize before the coupling partner is available[1].

  • Double Coupling: For sterically hindered N-methylated residues, a single coupling may be incomplete. Incomplete coupling means the unreacted peptide-resin is exposed to the basic conditions of the subsequent deprotection and coupling cycles, which can cause epimerization of the C-terminal residue. It is far better to perform a double or even triple coupling with fresh reagents to drive the reaction to completion[1]. Use a colorimetric test like the Bromophenol Blue test to confirm completion, as the standard Ninhydrin test does not work for secondary amines[1].

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for an N-Methylated Amino Acid using HATU/NMM

This protocol is optimized for minimizing racemization during the coupling of a standard Fmoc-N-Me-AA-OH onto a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Initiate Coupling: Add N-Methylmorpholine (NMM) (8 eq.) to the activation mixture and vortex briefly. Immediately add the entire mixture to the swelled, deprotected peptide-resin.

    • Scientist's Note: The immediate addition after introducing the base is key. Unlike protocols that call for a 2-5 minute pre-activation, this minimizes the time the activated species exists without the nucleophile present, reducing the window for racemization.

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test. A yellow color on the beads indicates complete coupling. If the beads are blue or green, the coupling is incomplete[1].

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat steps 2-5 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next cycle.

Protocol 2: Quantification of Racemization via Chiral HPLC after Acid Hydrolysis

This protocol describes the analysis of a synthesized peptide to determine the percentage of D-isomer formation.

  • Peptide Hydrolysis: Place approximately 0.5-1 mg of the crude or purified peptide into a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours[1].

    • Note on Accuracy: For the most accurate results correcting for hydrolysis-induced racemization, hydrolysis can be performed in 6N DCl in D₂O, followed by GC-MS analysis to distinguish between synthesis- and hydrolysis-induced epimers[10][11].

  • Drying: After cooling, carefully open the tube and evaporate the HCl to complete dryness using a centrifugal evaporator or a stream of nitrogen.

  • Derivatization (Marfey's Method): a. Redissolve the amino acid hydrolysate in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone. c. Add 20 µL of 1 M NaHCO₃ to maintain a basic pH[1]. d. Vortex the mixture and incubate at 40°C for 1 hour. e. After incubation, cool the sample to room temperature and neutralize by adding 10 µL of 2 M HCl. f. Evaporate the sample to dryness and redissolve in 500 µL of 50% acetonitrile/water for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Develop a gradient method that effectively separates the L-L and L-D diastereomeric derivatives of the N-methylated amino acid of interest (e.g., a linear gradient from 10% to 60% B over 30 minutes).

    • Detection: UV detection at 340 nm.

  • Data Analysis:

    • Crucial Control: It is essential to run standards of the pure L- and D-N-methylated amino acids, derivatized in the same manner, to confirm the retention times of the L-L and L-D peaks.

    • Quantification: The percentage of racemization is calculated by integrating the peak areas: % Racemization = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] * 100.

References

Troubleshooting incomplete Fmoc deprotection of N-methyl residues

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Incomplete Fmoc Deprotection of N-Methyl Residues

Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the critical step of Fmoc deprotection, particularly for sterically hindered N-methylated amino acids. Incomplete deprotection at these residues is a frequent cause of deletion sequences and truncated peptides, leading to difficult purifications and reduced overall yields.

This document provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth mechanistic discussions and validated protocols. Our goal is to equip you with the knowledge to not only solve current issues but also to proactively design more robust synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: I suspect incomplete Fmoc deprotection of an N-methyl residue. What's the first thing I should check?

A1: The initial step is to confirm the presence of unreacted (Fmoc-protected) amines on the resin. The Kaiser test is a reliable colorimetric method for detecting free primary amines, but it is important to note that it is not reliable for secondary amines like those on N-terminal proline or N-methylated residues. For these, an isatin or chloranil test is recommended. A weak or negative result from the appropriate test strongly suggests incomplete Fmoc removal.[1]

Q2: My standard 20% piperidine in DMF protocol isn't working for my N-methylated sequence. What is the most common reason for this failure?

A2: The most frequent culprit is steric hindrance. The methyl group on the nitrogen atom, combined with the bulky side chains of the N-methylated amino acid and the preceding residue, can physically block the piperidine base from accessing the acidic proton on the Fmoc group's fluorenyl ring.[2] This significantly slows down the deprotection reaction.

Q3: Can I just extend the deprotection time with 20% piperidine?

A3: While extending the reaction time can sometimes be effective, it is often not the optimal solution for N-methyl residues. Prolonged exposure to piperidine can lead to side reactions, such as diketopiperazine formation, especially if the N-methyl residue is at the C-terminal end of the growing peptide. For difficult sequences, a change in the deprotection reagent is often more effective than simply increasing the reaction time.[1][3]

Q4: Are there stronger bases I can use instead of piperidine?

A4: Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that is highly effective for deprotecting sterically hindered residues.[1][4] A common and potent cocktail is 2% DBU in DMF. This can significantly accelerate the deprotection of N-methyl amino acids.

Q5: I've heard DBU can cause side reactions. What are the risks?

A5: A key difference between piperidine and DBU is that DBU is non-nucleophilic.[4] This means it does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc deprotection. If left unquenched, DBF can react with the newly deprotected amine, leading to chain termination. Therefore, when using DBU, it is often formulated with a nucleophilic scavenger like piperazine.[5][6]

In-Depth Troubleshooting and Optimization

Causality and Mechanistic Insights: Why N-Methyl Residues are "Difficult"

The challenge of deprotecting N-methylated amino acids stems from a combination of steric and electronic factors that impede the standard β-elimination mechanism of Fmoc removal.

  • Steric Hindrance: The primary obstacle is the increased steric bulk around the nitrogen atom.[2] The methyl group, in conjunction with the amino acid's side chain and the C-terminal neighboring residue, creates a crowded environment that hinders the approach of the base (e.g., piperidine) required to abstract the acidic proton from the fluorenyl group.

  • Electronic Effects: While less pronounced than steric hindrance, the electron-donating nature of the methyl group can slightly decrease the acidity of the proton on the fluorenyl ring, making it marginally more difficult to remove.

Logical Troubleshooting Workflow

When faced with incomplete deprotection of an N-methyl residue, a systematic approach is crucial. The following workflow provides a logical progression from initial diagnosis to advanced optimization.

Troubleshooting_Workflow Start Incomplete Deprotection Suspected Test Perform Chloranil or Isatin Test Start->Test Result Test Result? Test->Result Positive Deprotection Incomplete Result->Positive  Weak/Negative Negative Problem Lies Elsewhere (e.g., Coupling) Result->Negative Strong Positive   Action1 Option 1: Extend Standard Deprotection Positive->Action1 Action2 Option 2: Increase Temperature Positive->Action2 Action3 Option 3: Use Stronger Base (DBU) Positive->Action3 Action4 Option 4: Change Solvent Positive->Action4 ReTest Re-run Chloranil/Isatin Test Action1->ReTest Action2->ReTest Action3->ReTest Action4->ReTest Success Deprotection Complete ReTest->Success Strong Positive Failure Deprotection Still Incomplete (Combine Strategies) ReTest->Failure Weak/Negative

Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.

Optimized Protocols and Reagent Cocktails

Standard deprotection conditions often fall short for N-methylated residues. The following protocols offer enhanced efficacy.

Protocol 1: Extended Piperidine Treatment

This is the most conservative approach and should be the first modification attempted.

Step-by-Step Methodology:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 20-30 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 1 minute).

Protocol 2: Elevated Temperature Deprotection

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

Step-by-Step Methodology:

  • Swell the peptide-resin in DMF.

  • Pre-heat a solution of 20% piperidine in DMF to 40-50°C.

  • Drain the swelling solvent and add the pre-heated deprotection solution to the resin.

  • Maintain the reaction vessel at 40-50°C and agitate for 10-15 minutes.

  • Drain and wash the resin with DMF.

Caution: Elevated temperatures can increase the risk of side reactions like racemization. This method should be used judiciously.[7]

Protocol 3: DBU-Based Deprotection

For particularly challenging N-methyl residues, a stronger base is often required. The combination of DBU with a scavenger like piperazine is highly effective.[5][6]

Step-by-Step Methodology:

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 2% DBU and 5% piperazine in DMF or NMP.[6][8]

  • Drain the swelling solvent and add the DBU/piperazine solution.

  • Agitate for 2-5 minutes.

  • Drain the solution.

  • Repeat the treatment with the DBU/piperazine solution for another 2-5 minutes.

  • Drain and wash the resin thoroughly with DMF.

Comparative Analysis of Deprotection Reagents
Reagent CocktailConcentrationTypical TimeAdvantagesDisadvantages
Piperidine/DMF20% v/v2 x 10 minStandard, well-characterized.Inefficient for sterically hindered residues.
4-Methylpiperidine/DMF20% v/v2 x 10 minAs effective as piperidine; not a controlled substance in some regions.[9][10]Similar limitations to piperidine for difficult sequences.
DBU/Piperazine/DMF2% DBU, 5% Piperazine2 x 3 minHighly effective for hindered residues, fast reaction times.[6]DBU can promote side reactions if not used with a scavenger.
Piperazine/DBU/DMF10% Piperazine, 2% DBU< 1 minVery rapid and efficient deprotection.[5]Requires careful control of reaction time.

Monitoring and Verification

Quantitative and qualitative monitoring is essential to confirm the completeness of the deprotection step.

UV-Vis Spectrophotometry

This method quantifies the release of the dibenzylfulvene-piperidine adduct, which has a strong absorbance around 301 nm.[1]

Experimental Protocol:

  • Collect the entire effluent from the Fmoc deprotection step in a volumetric flask of known volume.

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient) for the adduct is approximately 7800 M⁻¹cm⁻¹.

A plateau in the UV absorbance over consecutive deprotection cycles indicates complete removal of the Fmoc group.

Qualitative Colorimetric Tests

As mentioned, for N-methyl residues, the standard Kaiser test is not suitable.

Chloranil Test Protocol:

  • Take a small sample of the peptide-resin (a few beads).

  • Wash the beads with methanol.

  • Add 2 drops of acetone and 2 drops of a saturated solution of chloranil in toluene.

  • Heat at 100°C for 1 minute.

  • A positive result (presence of a secondary amine) is indicated by a blue or green color.

Advanced Considerations

  • Solvent Choice: For sequences prone to aggregation, switching from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[1] NMP has better solvating properties for growing peptide chains.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate both coupling and deprotection steps, and is particularly useful for overcoming the steric hindrance associated with N-methyl residues.[11]

  • Sequence Dependence: The difficulty of deprotection is highly dependent on the surrounding amino acids. An N-methyl residue preceded by a bulky amino acid like Trp(Boc) or Arg(Pbf) will be more challenging to deprotect than one following a smaller residue like Glycine.[1]

By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can overcome the challenges associated with the Fmoc deprotection of N-methyl residues and achieve higher purity and yields in their peptide synthesis endeavors.

References

Side reactions associated with Fmoc-N-Me-D-Cys(Trt)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting side reactions associated with the use of Fmoc-N-Me-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered and sensitive amino acid derivative. Here, we provide in-depth, field-proven insights and practical solutions to common problems encountered during synthesis.

Introduction: The Challenge of Incorporating N-Methyl-D-Cysteine

N-methylation of peptides is a powerful strategy to enhance pharmacological properties, including metabolic stability and cell permeability.[1][2] However, the incorporation of N-methylated amino acids, particularly this compound, introduces significant synthetic hurdles. The combination of the N-methyl group and the bulky S-trityl protecting group creates substantial steric hindrance, which can lead to incomplete coupling reactions.[1][3] Furthermore, the inherent susceptibility of cysteine to racemization and β-elimination is often exacerbated by the more forcing conditions required to achieve successful peptide bond formation.[1][4]

This guide will address the most common side reactions and provide robust troubleshooting strategies to ensure the successful synthesis of your target peptide with high purity and stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so difficult compared to its non-methylated counterpart?

A1: The primary reason for the difficulty in coupling this compound is severe steric hindrance.[3] This arises from two sources:

  • The N-methyl group: This group transforms the primary amine of a standard amino acid into a secondary amine, which is a weaker nucleophile and is sterically more demanding.[3]

  • The S-Trityl (Trt) group: The bulky trityl group on the cysteine side chain further obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[5]

This combined steric bulk slows down the reaction kinetics, often leading to incomplete coupling if standard protocols are used.[3][6]

Q2: What are the primary side reactions associated with this compound?

A2: The main side reactions are:

  • Incomplete Coupling: Due to steric hindrance, leading to deletion sequences in the final peptide.[3]

  • Racemization: The conversion of the desired D-cysteine to L-cysteine. Cysteine is particularly prone to racemization during the activation step, a problem that is intensified by the stronger coupling conditions and longer reaction times often required for N-methylated residues.[4][7] The Trt group itself has been shown to result in higher racemization levels compared to some other S-protecting groups.[4]

  • β-Elimination: This is especially problematic for C-terminal cysteine residues. The base used for Fmoc deprotection (e.g., piperidine) can abstract the α-proton, leading to the elimination of the S-Trt group and the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of +51 Da.[8][9]

  • Incomplete Deprotection/Trityl Cation Recapture: During final TFA cleavage, the highly stable trityl cation is formed. This cation can reattach to the nucleophilic thiol of the deprotected cysteine, leading to incomplete deprotection or S-tritylation of other residues.[8]

Q3: Which coupling reagents are most effective for this sterically hindered amino acid?

A3: Standard carbodiimide reagents like DIC alone are often insufficient.[6] More potent in situ activating reagents are necessary.

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly recommended due to their high reactivity.[3][10] HATU, in particular, is widely cited as being effective for coupling N-methyl amino acids.[3][11]

  • Phosphonium Reagents: PyAOP and PyBOP are also excellent choices for difficult couplings.[6][12][13]

  • Halogenophosphonium Reagents: For exceptionally challenging couplings, such as between two N-methylated residues, reagents like PyBroP have shown great efficacy.[3]

Q4: How can I monitor the coupling reaction for an N-methylated amino acid?

A4: The standard Kaiser test, which detects free primary amines, will give a false negative result with N-methylated amino acids. A bromophenol blue test is a suitable alternative for monitoring the presence of unreacted secondary amines on the resin. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[3]

Troubleshooting Guides

Problem 1: Incomplete Coupling (Low Yield, Deletion Sequences)

This is the most common issue when working with this compound, identified by a positive bromophenol blue test and confirmed by mass spectrometry showing the absence of the target mass and the presence of deletion sequences.

References

Technical Support Center: Optimizing Peptide Coupling Reactions for Sterically Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with the coupling of sterically hindered N-methyl (N-Me) amino acids. N-methylation is a powerful tool for enhancing the therapeutic properties of peptides, but it introduces significant synthetic hurdles.[1][2] This resource offers practical, evidence-based solutions to optimize your reaction times and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: Why are N-methyl amino acids so difficult to couple?

The primary challenge stems from two interconnected factors:

  • Steric Hindrance: The methyl group on the amide nitrogen creates a bulky tertiary amide environment. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the formation of the peptide bond compared to coupling with a primary amine.[3][4] This effect is most pronounced when attempting to couple two consecutive N-methylated residues.[3]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group, combined with the steric bulk, reduces the nucleophilicity of the secondary amine. This makes it a less effective reactant in the coupling reaction.[1][4]

These factors often lead to incomplete reactions, low yields, and the formation of deletion sequences where the hindered amino acid is skipped.[3]

Q2: What are the immediate signs that my coupling reaction is failing?

There are several key indicators of poor coupling efficiency that you can monitor during your synthesis:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete and successful reaction is signified by a yellow color.[3][5] Standard ninhydrin tests are not reliable for N-methylated amines.[5]

  • Low Final Yield: A significantly lower than anticipated yield of the final peptide is a common consequence of one or more incomplete coupling steps.[3]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product is the definitive method for identifying problems. The presence of peptide sequences missing one or more of the intended N-methylated residues is a clear sign of coupling failure.[3]

Q3: Standard coupling reagents like HBTU/HCTU are not working. What should I use instead?

For sterically demanding couplings involving N-methyl amino acids, more potent reagents are required. Standard reagents like HBTU and HCTU are often insufficient.[3][5] The recommended alternatives are onium-salt-based reagents that form highly reactive intermediates.

  • Highly Effective "Go-To" Reagents: HATU and COMU are widely regarded as the most reliable and efficient reagents for the majority of N-methyl amino acid couplings.[3][6] HATU reacts faster and with less epimerization than HBTU.[3][7] COMU offers comparable efficiency to HATU and incorporates the Oxyma Pure additive, which improves safety and solubility.[6]

  • Phosphonium Salt Reagents: PyAOP and PyBOP are also highly effective, particularly when used with an additive like HOAt.[3][8] They are known to cause very little racemization.[4][7]

  • For Extremely Difficult Couplings: When coupling two consecutive N-methyl amino acids or other exceptionally hindered residues, even more powerful reagents may be necessary. PyBroP and BOP-Cl have proven effective in these challenging cases.[3][5] Another powerful strategy is the in situ generation of amino acid fluorides using reagents like TFFH or amino acid chlorides.[3][6]

Q4: How does temperature affect coupling efficiency? Should I be using a microwave synthesizer?

Increasing the reaction temperature can significantly improve coupling efficiency by providing the necessary activation energy to overcome the steric barrier.[3]

Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion.[9] The rapid heating of the reaction mixture often results in higher yields and purity in a fraction of the time required for room-temperature reactions.[3][10] However, caution is necessary with certain residues. For example, elevated temperatures can promote side reactions like lactam formation with Fmoc-Arg(Pbf)-OH.[3][11]

Q5: I'm observing significant racemization. How can I minimize it?

Racemization is a critical side reaction where the stereochemistry of the activated amino acid is inverted. It can be minimized by careful selection of reagents and conditions.

  • Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, especially when the risk of racemization is high.[4][6]

  • Coupling Reagent/Additive Combination:

    • Use additives like HOAt or Oxyma Pure , which are superior to HOBt in suppressing racemization.[4]

    • Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization.[4]

    • Uronium reagents like HATU also show less epimerization compared to HBTU.[7]

  • Temperature and Time: If using heat, optimize the reaction for the shortest time necessary to achieve a complete coupling. Prolonged reaction times at elevated temperatures increase the risk of racemization.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical path to their resolution.

Problem Potential Cause Recommended Solution & Rationale
1. Incomplete Coupling (Positive Bromophenol Blue test)Insufficient Reagent Potency Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or COMU . For very difficult couplings (e.g., NMe-AA to NMe-AA), consider PyBroP , BOP-Cl , or in situ acid chloride formation.[3][5] Rationale: These reagents create more reactive activated species, which are necessary to overcome the high activation energy of hindered couplings.
Suboptimal Reaction Time/Temp 1. Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours, or even overnight).[1][4] 2. Increase Temperature: Utilize microwave synthesis (e.g., 75°C for 5-10 minutes) to drive the reaction to completion.[3][9] Rationale: Increased time and energy input can overcome the kinetic barrier imposed by steric hindrance.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step. Rationale: Proper swelling is crucial for reagent accessibility to all reaction sites within the resin beads. Incomplete swelling leads to incomplete reactions.[3]
2. Low Final Peptide Yield Peptide Aggregation on Resin 1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM.[4][12] 2. Incorporate Disrupting Elements: If possible, strategically place pseudoprolines or depsipeptides in the peptide backbone to disrupt secondary structure formation that leads to aggregation.[4][12] Rationale: Aggregation sequesters reactive sites, preventing reagents from accessing them. Disrupting the hydrogen bonds that cause aggregation improves accessibility and coupling efficiency.
Incomplete Fmoc-Deprotection Ensure complete removal of the Fmoc protecting group before the coupling step. Use a 20% solution of piperidine in DMF and confirm deprotection with a positive test for free amines.[4] Rationale: An incomplete deprotection means fewer available amine groups for the subsequent coupling, leading directly to lower yields and deletion sequences.
3. Side Product Formation Guanidinylation of N-terminus When using uronium/aminium reagents (HATU, HBTU, etc.), always pre-activate the amino acid with the coupling reagent before adding the mixture to the resin. Rationale: These reagents can react directly with the unprotected N-terminal amine of the peptide-resin, forming an irreversibly capped guanidine moiety.[12] Pre-activation consumes the reagent, preventing this side reaction.
Diketopiperazine (DKP) Formation This is common after coupling the second amino acid. The N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. To minimize this, introduce the third amino acid residue as quickly as possible after deprotection of the second. Rationale: The free N-terminal amine of the second residue is conformationally poised to cyclize. Proceeding immediately to the next coupling step kinetically favors chain extension over cyclization.
Deletion of N-terminal Ac-NMe-AA During final TFA cleavage, an N-terminal acetylated N-methyl amino acid can be lost.[8][13] Consider modifying the N-terminus with a different group, such as a methoxycarbonyl, which can prevent this side reaction.[13] Rationale: The acetyl group appears to play a role in facilitating this acid-catalyzed cleavage side reaction.[13]

Data & Protocols

Comparison of Coupling Reagents for N-Methyl Amino Acids

The choice of coupling reagent is arguably the most critical parameter for success. The following table summarizes the performance and key considerations for commonly used reagents.

ReagentCategoryRelative EfficacyAdditiveKey Considerations & Notes
HBTU / HCTU Uronium SaltLess EffectiveHOBtOften insufficient for N-methylated residues, leading to incomplete couplings.[3][5]
HATU Uronium SaltHighly Effective HOAtA reliable, "gold standard" reagent for most N-methyl couplings.[3][5] Offers lower racemization compared to HBTU.[3]
COMU Uronium SaltHighly Effective Oxyma (Internal)Efficiency is comparable to HATU. Incorporates Oxyma for improved safety (non-explosive) and better solubility. Excellent for microwave SPPS.[3][6]
PyAOP / PyBOP Phosphonium SaltHighly Effective HOAtVery effective, especially for difficult sequences and minimizing racemization.[3][8]
PyBroP / BOP-Cl Halogeno-phosphonium / Acylphosphonium ChlorideVery Highly Effective NonePowerful reagents reserved for the most challenging couplings, such as NMe-AA to NMe-AA.[3][14] Use with caution as they are highly reactive.
Experimental Protocols
Protocol 1: General Coupling Cycle for an N-Methyl Amino Acid using HATU

This protocol outlines a standard, robust procedure for incorporating a single N-methyl amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a suitable reaction vessel for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the vessel and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-N-Me-amino acid (4 equivalents relative to resin loading).

    • Add HATU (3.9 equivalents) and dissolve in DMF or NMP.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, this time may be extended, or a second coupling may be necessary.[1]

  • Monitoring & Washing:

    • Take a small sample of resin beads and perform a bromophenol blue test. A yellow color indicates completion. A blue or green color indicates free amine remains, and a recoupling is required.[3][5]

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: Microwave-Assisted Coupling for Difficult Sequences

This protocol is recommended when coupling to an N-methyl residue or when coupling two consecutive N-methyl residues.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1, using a microwave-compatible reaction vessel.

  • Amino Acid Activation: Prepare the activated amino acid solution as described in step 3 of Protocol 1, using COMU or HATU as the coupling reagent.

  • Microwave Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate the reaction mixture at a controlled temperature (e.g., 75-80°C) for 5-10 minutes.[4][11]

  • Monitoring & Washing: Follow step 5 from Protocol 1. If the coupling is incomplete, a second microwave coupling cycle may be performed.

Visual Workflows & Diagrams
Workflow for a Single N-Methyl Amino Acid Coupling Cycle

This diagram illustrates the key decision points and steps within one cycle of incorporating an N-methylated amino acid during SPPS.

SPPS_NMe_Cycle start Start Cycle: Peptide-Resin (Fmoc-On) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step (Activated Fmoc-NMe-AA, HATU/COMU, Base) wash1->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring incomplete Incomplete monitoring->incomplete Blue/Green complete Complete monitoring->complete Yellow recouple Recouple (Repeat Coupling Step) incomplete->recouple wash2 Final Wash (DMF, DCM) complete->wash2 recouple->monitoring end End Cycle: Peptide-Resin+1 (Fmoc-On) wash2->end

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Decision Logic for Coupling Reagent Selection

This diagram provides a logical framework for selecting the appropriate coupling reagent based on the difficulty of the reaction.

Reagent_Selection start Define Coupling Task is_nme Is the N-terminus an N-Methyl Amine? start->is_nme standard_coupling Standard Coupling (HBTU, HCTU) is_nme->standard_coupling No is_nme_nme Coupling two consecutive N-Me residues? is_nme->is_nme_nme Yes difficult_coupling Difficult Coupling: Use HATU or COMU is_nme_nme->difficult_coupling No extreme_coupling Extremely Difficult: Use PyBroP, BOP-Cl, or Acid Chlorides is_nme_nme->extreme_coupling Yes

Caption: Decision tree for selecting an appropriate peptide coupling reagent.

References

Technical Support Center: Managing Peptide Aggregation in SPPS with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing N-methylated residues. Backbone N-methylation is a powerful tool for enhancing the therapeutic properties of peptides, including increased metabolic stability and improved membrane permeability.[1][2][3] However, these modifications introduce unique challenges, particularly concerning on-resin aggregation and difficult coupling steps due to steric hindrance.[1][4][5]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" and how does N-methylation contribute to this?

A1: A "difficult sequence" in SPPS refers to a peptide chain prone to poor solvation and on-resin aggregation.[6] This aggregation is primarily driven by the formation of stable secondary structures, like β-sheets, through intermolecular hydrogen bonds.[7][8][9] Peptides rich in hydrophobic or β-branched amino acids are often categorized as difficult.[6][7][9] N-methylation can exacerbate these issues. While it disrupts hydrogen bonding at the site of methylation, it also increases the peptide's overall lipophilicity (hydrophobicity).[3][4] This can promote aggregation through hydrophobic interactions, especially in sequences already rich in nonpolar residues.[4]

Q2: What are the common signs of on-resin peptide aggregation during synthesis?

A2: Several key indicators suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may fail to swell properly or even shrink, indicating poor solvation of the peptide-resin matrix.[6][9][10]

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[6][9] This is often confirmed by a positive Kaiser test (for primary amines) or Bromophenol Blue test (for secondary amines like N-methylated residues) after a coupling reaction.[11]

  • Physical Clumping: The resin may become sticky and clump together, physically impeding reagent access.[6][9]

  • Low Crude Yield and Purity: A significant drop in the expected yield and the presence of multiple deletion sequences in the crude product analysis are strong indicators of aggregation problems.[3][9][12]

Q3: Can N-methylation also be used to prevent aggregation?

A3: Paradoxically, yes. N-methylation is often intentionally used to inhibit aggregation.[13] By replacing a hydrogen bond donor (the backbone N-H) with a methyl group, it directly disrupts the intermolecular hydrogen bonding required for β-sheet formation, which is a primary driver of aggregation.[4][13] The key is strategic placement. The decision to use N-methylation requires a careful balance between disrupting hydrogen bonds and potentially increasing aggregation through enhanced hydrophobicity.[4]

Q4: What are pseudoproline dipeptides and how do they help manage aggregation?

A4: Pseudoproline dipeptides are specialized building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[7][14] In these dipeptides, the side-chain is cyclized onto the backbone amide nitrogen, forming a temporary oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[7][14] This five-membered ring introduces a "kink" into the peptide backbone, similar to proline, which disrupts the planarity required for β-sheet formation.[7][8] This steric disruption hinders intermolecular hydrogen bonding, keeping the peptide chains solvated and accessible for subsequent reactions.[7][8] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.[8][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of N-methylated peptides and provides actionable solutions.

Problem / Observation Probable Cause Recommended Solution(s)
Positive Bromophenol Blue test after coupling onto an N-methylated residue. Steric Hindrance: The N-methyl group severely hinders the approach of the incoming activated amino acid.[1] Standard coupling reagents may be insufficient.1. Use a more potent coupling reagent: Switch from HBTU/HCTU to HATU, COMU, PyAOP, or PyBOP.[5][11] For extremely difficult couplings (e.g., N-Me-AA to N-Me-AA), consider PyBroP or BOP-Cl.[5][11]2. Increase reaction temperature: Perform the coupling at an elevated temperature (e.g., 50°C) to increase reaction kinetics.[4]3. Double couple: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[15]
Low crude yield and mass spectrometry shows multiple deletion sequences. On-Resin Aggregation: The growing peptide chains are self-associating, blocking reactive sites and preventing complete coupling and deprotection.[4]1. Incorporate Pseudoproline Dipeptides: Strategically place pseudoproline dipeptides within your sequence, ideally every 5-6 residues, to disrupt secondary structure formation.[14]2. Change Solvent System: Switch from DMF to more effective solvating solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonds.[4][10][16]3. Use a High-Swelling Resin: Employ resins with a PEG backbone (e.g., NovaSyn® TG, ChemMatrix®) to improve solvation of the peptide-resin complex.[6][17]
Resin beads are clumping and swelling poorly. Poor Solvation due to Aggregation: The peptide chains are collapsing onto themselves and the resin support, expelling solvent from the matrix.[6][10]1. Solvent Disruption: Wash the resin with a "Magic Mixture" (e.g., DCM/DMF/NMP (1:1:1) with 1% Triton X100) to help resolvate the peptide chains.2. Sonication: Gently sonicate the reaction vessel during coupling or deprotection steps to physically break up resin clumps and improve reagent diffusion.[10]3. Re-evaluate Resin Choice: For very hydrophobic or long peptides, a low-loading resin (0.1-0.4 mmol/g) can reduce the density of peptide chains and minimize intermolecular aggregation.[18]
Synthesis fails completely after several N-methylated residues are added. Cumulative Steric Hindrance and Aggregation: The combined effect of multiple bulky N-methyl groups and increased hydrophobicity has made the peptide chain completely inaccessible.1. Fragment Synthesis: Synthesize shorter, more manageable fragments of the peptide and then ligate them together in solution or on-resin.[16]2. Backbone Protection Strategy: In addition to pseudoprolines, consider incorporating other backbone protection groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on glycine or other residues to prevent aggregation.[10]

Troubleshooting Workflow for On-Resin Aggregation

Aggregation_Troubleshooting Start Problem: Low Yield / Incomplete Coupling Check_Test Kaiser / Bromophenol Blue Test Positive? Start->Check_Test Cause_Aggregation Likely Cause: On-Resin Aggregation Check_Test->Cause_Aggregation Yes Strategy Select Mitigation Strategy Cause_Aggregation->Strategy Solvent Change Solvent (e.g., NMP, add LiCl) Strategy->Solvent Mild Aggregation Temp Increase Temperature Strategy->Temp Mild Aggregation Pseudoproline Incorporate Pseudoproline Dipeptides Strategy->Pseudoproline Severe / Known Difficult Sequence Reagent Use Stronger Coupling Reagent (e.g., HATU) Strategy->Reagent Steric Hindrance at N-Me Resynthesize Re-synthesize Peptide Solvent->Resynthesize Temp->Resynthesize Pseudoproline->Resynthesize Reagent->Resynthesize

Caption: Decision tree for troubleshooting on-resin peptide aggregation.

Advanced Strategies & Protocols

Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide

This protocol outlines the manual synthesis of a "difficult" peptide, incorporating a pseudoproline dipeptide to mitigate aggregation.[7]

Scale: 0.1 mmol

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (pseudoproline)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell 0.1 mmol of resin in DMF in a fritted reaction vessel for at least 30 minutes. Drain the DMF.[7]

  • Standard Peptide Elongation Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[7]

    • Washing: Wash the resin thoroughly with DMF (5-7 times).[7]

    • Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling agent and base in DMF for 1-2 hours.[7]

    • Washing: Wash the resin with DMF (3-5 times).[7]

    • Repeat this cycle until the position for pseudoproline incorporation is reached.

  • Pseudoproline Dipeptide Coupling:

    • Perform the final Fmoc deprotection and wash the resin as described above.

    • In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (1.5 - 3.0 eq.), coupling agent (1.5 - 3.0 eq.), and HOBt (if applicable) in a minimal amount of DMF.[8]

    • Add DIPEA (2 eq. relative to the coupling agent) to activate the mixture.[7]

    • Immediately add the activated solution to the resin and agitate for 2-4 hours.[7] Coupling can be monitored with a TNBS or Bromophenol Blue test.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).[7]

  • Completion of Synthesis: Continue with standard Fmoc-SPPS cycles until the full-length peptide is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step also cleaves the oxazolidine ring, regenerating the native Ser or Thr residue.[7]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[7]

Workflow for Incorporating Pseudoproline Dipeptides

Pseudoproline_Workflow cluster_SPPS Standard SPPS Cycles cluster_Pseudo Pseudoproline Insertion Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Standard AA Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Pseudo_Deprotect Fmoc Deprotection Wash2->Pseudo_Deprotect At insertion point Cleavage Final Cleavage (e.g., TFA/TIS/H2O) Regenerates Native Ser/Thr Wash2->Cleavage End of Sequence Pseudo_Wash DMF Wash Pseudo_Deprotect->Pseudo_Wash Pseudo_Couple Couple Fmoc-Xaa-Ser/Thr(ψPro)-OH Dipeptide (2-4h) Pseudo_Wash->Pseudo_Couple Pseudo_Wash2 DMF Wash Pseudo_Couple->Pseudo_Wash2 Pseudo_Wash2->Deprotection Continue SPPS

Caption: General experimental workflow for SPPS incorporating pseudoproline dipeptides.[7]

Protocol 2: On-Resin N-Methylation of a Peptide Backbone

This protocol describes a common three-step on-resin N-methylation procedure, compatible with Fmoc-SPPS.[1][19]

Materials:

  • Fmoc-deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIPEA) or Collidine

  • Methyl p-toluenesulfonate (MeOTs) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Solvents: NMP or DMF

Methodology:

  • Sulfonylation:

    • Swell the Fmoc-deprotected peptide-resin in NMP.

    • Add a solution of o-NBS-Cl (4 eq.) and collidine (5 eq.) in NMP to the resin.

    • Agitate for 30-60 minutes.

    • Wash thoroughly with NMP.

  • Methylation (Mitsunobu-type):

    • Swell the sulfonated resin in THF or DMF.

    • Add triphenylphosphine (PPh₃) (5 eq.) and DIAD (5 eq.).

    • Add methanol (MeOH) (5 eq.).

    • Agitate for 1-2 hours.

    • Wash thoroughly with NMP.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and agitate for 2 x 5 minutes.

    • Wash thoroughly with NMP. The resin is now ready for the next coupling step.

Note: Coupling onto the newly formed N-methyl amine is sterically hindered and requires robust coupling conditions as described in the troubleshooting guide.[1][11]

Data Summary: Impact of Aggregation-Disrupting Strategies

The following table summarizes the qualitative and quantitative impact of incorporating pseudoprolines, showcasing their effectiveness in improving synthesis outcomes for known "difficult" sequences.

Peptide SequenceSynthesis MethodCrude Yield (%)Crude Purity (%)Reference / Notes
Amyloid Beta (Aβ42) Standard Fmoc/tBu SPPS33Not Reported[7]
Amyloid Beta (Aβ42) Fmoc/tBu SPPS with Pseudoprolines57Not Reported[7] Yield increased by >70%
Human Amylin (hIAPP) Standard Fmoc SPPSTracesVery Low[7] Synthesis was nearly impossible.
Human Amylin (hIAPP) Fmoc SPPS with PseudoprolinesHighHigh[7] Enabled successful synthesis.
Model "Difficult" Peptide Standard Fmoc SPPS~25~30[7] Illustrative example.
Model "Difficult" Peptide Fmoc SPPS with Pseudoproline~65~70[7] Illustrative example.

Conclusion

The synthesis of peptides containing N-methylated residues presents a significant but manageable challenge. On-resin aggregation and steric hindrance are the primary obstacles, leading to incomplete reactions and low yields. By understanding the underlying chemical principles and employing strategic countermeasures, these difficulties can be overcome. The judicious use of pseudoproline dipeptides, optimized coupling conditions, appropriate solvent systems, and advanced backbone protection strategies are powerful tools in the peptide chemist's arsenal. This guide provides a foundational framework for troubleshooting and optimizing your syntheses, ultimately enabling the successful production of complex and therapeutically promising N-methylated peptides.

References

Technical Support Center: Purification Strategies for Peptides Containing N-Me-D-Cys(Trt)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of peptides containing the sterically hindered and protected amino acid, N-Methyl-D-Cysteine(Trityl). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging purification scenarios.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to address specific issues you may encounter during the purification of your N-Me-D-Cys(Trt)-containing peptide.

Issue 1: Incomplete Trityl Group Deprotection

Symptom: Your mass spectrometry data shows a significant peak corresponding to the mass of the fully protected or partially protected peptide.

Root Cause Analysis: The cleavage of the acid-labile trityl (Trt) group from the cysteine thiol is a reversible reaction. The liberated trityl cation is a stable carbocation that can re-attach to the nucleophilic thiol group of cysteine if not effectively scavenged.[1]

Solutions:

  • Optimize Your Cleavage Cocktail: The composition of your cleavage cocktail is critical for efficient and irreversible deprotection.

    • Scavenger Concentration is Key: Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1][2] Ensure you are using a sufficient concentration of TIS. For peptides with multiple Cys(Trt) residues, increasing the scavenger concentration is advisable.

    • Consider a Reducing Scavenger: The addition of 1,2-ethanedithiol (EDT) to the cleavage cocktail helps maintain the peptide in a reduced state, preventing premature disulfide bond formation.[1]

  • Extend Cleavage Time: For sterically hindered peptides or those prone to aggregation on the resin, extending the cleavage time from the standard 2-4 hours up to 6 hours at room temperature can improve deprotection efficiency.[1]

  • Ensure Adequate Reagent Volume: Use a sufficient volume of the cleavage cocktail to ensure all the peptide-resin is fully submerged and reagents are not depleted. A general guideline is 10 mL of cocktail per gram of resin.[3]

Cleavage Cocktail RecommendationComposition (v/v/v)Primary Use
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other sensitive residues.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues like Cys, Met, or Trp.[1]
Issue 2: Presence of Dimers and Oligomers

Symptom: Your analytical data (HPLC, MS) shows peaks corresponding to multiples of your target peptide's mass.

Root Cause Analysis: The free thiol group of cysteine is highly susceptible to oxidation, leading to the formation of intermolecular disulfide bonds, which results in dimers and higher-order oligomers.[1]

Solutions:

  • Maintain a Reducing Environment:

    • During Cleavage: As mentioned above, include a reducing scavenger like EDT in your cleavage cocktail.[1]

    • Post-Cleavage: If oxidation is still an issue, consider a post-cleavage reduction step. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent that is active over a wide pH range.

  • Control pH during Purification: Air oxidation of thiols is often faster at neutral to slightly basic pH. Keeping the pH of your solutions acidic (e.g., by using 0.1% TFA in your HPLC mobile phases) can help minimize oxidation.

Issue 3: Poor Solubility and HPLC Peak Performance

Symptom: Your peptide is difficult to dissolve in standard HPLC mobile phases (water/acetonitrile), leading to sample loss, or your HPLC chromatogram shows broad, tailing, or split peaks.

Root Cause Analysis: The combination of N-methylation and the bulky trityl group can significantly increase the hydrophobicity of a peptide.[4] N-methylation can also induce specific conformations that may lead to aggregation.[5] Poor peak shape can result from on-column aggregation, slow conformational changes, or secondary interactions with the stationary phase.

Solutions:

  • Solubility Enhancement:

    • Initial Dissolution: For highly hydrophobic peptides, initial dissolution in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before dilution with the HPLC mobile phase may be necessary.[]

    • Alternative Mobile Phase Modifiers: If solubility in acetonitrile is limited, consider using other organic modifiers like isopropanol or n-propanol, or mixtures of these with acetonitrile.[7]

  • Improving HPLC Resolution:

    • Optimize Gradient: A shallow gradient can often improve the separation of closely eluting impurities.[8] Conversely, for very hydrophobic peptides that are strongly retained, a steeper gradient may be necessary to elute the peptide in a sharp peak.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and often leads to sharper peaks and better resolution.

    • Alternative Stationary Phases: While C18 is the standard, for very hydrophobic peptides, a column with a shorter alkyl chain (C8 or C4) or a different chemistry (e.g., diphenyl) may provide better results.[][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing N-Me-D-Cys(Trt)?

The primary challenges stem from a combination of factors:

  • Steric Hindrance: The N-methyl group adds steric bulk, which can make the peptide more rigid and potentially lead to aggregation.[4][9]

  • Increased Hydrophobicity: Both the N-methyl group and the large trityl protecting group contribute to increased hydrophobicity, which can lead to solubility issues and strong retention on reversed-phase HPLC columns.[4]

  • Reactivity of the Cysteine Thiol: Once deprotected, the cysteine thiol is highly nucleophilic and prone to side reactions like re-attachment of the trityl group and oxidation to form disulfide bonds.[1][10]

  • Incomplete Deprotection: The stability of the trityl cation makes complete and irreversible removal of the protecting group a common hurdle without optimized cleavage conditions.[1]

Q2: How does the N-methylation of D-cysteine specifically impact the purification strategy?

N-methylation has several profound effects on a peptide's properties that directly influence its purification:

  • Conformational Rigidity: N-methylation restricts bond rotation in the peptide backbone, which can lead to a more defined and rigid structure.[4][5] This can be advantageous for receptor binding but may also promote aggregation, complicating purification.

  • Altered Retention Behavior: The increased lipophilicity due to the methyl group will generally lead to longer retention times in reversed-phase chromatography.[4] This requires adjustment of the HPLC gradient, often needing a higher percentage of organic solvent for elution.

  • Potential for Cis/Trans Isomers: N-methylation can increase the propensity for cis-amide bond formation.[4] If the interconversion between cis and trans isomers is slow on the chromatographic timescale, it can lead to peak broadening or the appearance of multiple peaks for a single compound.

Q3: What is the optimal workflow for the purification of a peptide containing N-Me-D-Cys(Trt)?

The following workflow provides a robust starting point for the successful purification of these challenging peptides.

Purification Workflow cluster_cleavage Step 1: Cleavage & Deprotection cluster_precipitation Step 2: Precipitation & Washing cluster_hplc Step 3: RP-HPLC Purification cluster_analysis Step 4: Analysis & Lyophilization cleavage Cleave with TFA/TIS/H2O/EDT (2-4 hours, RT) precipitation Precipitate in cold methyl-tert-butyl ether (MTBE) cleavage->precipitation wash Wash pellet with cold MTBE to remove scavengers precipitation->wash dissolve Dissolve crude peptide (e.g., in DMF/H2O) wash->dissolve hplc Inject onto C18 column (Gradient: ACN/H2O with 0.1% TFA) dissolve->hplc collect Collect fractions hplc->collect analysis Analyze fractions by analytical HPLC and MS collect->analysis pool Pool pure fractions analysis->pool lyophilize Lyophilize to obtain pure peptide powder pool->lyophilize

General purification workflow for N-Me-D-Cys(Trt) peptides.
Q4: Are there alternative or orthogonal strategies for purifying peptides with N-Me-D-Cys?

Yes, while RP-HPLC is the most common method, other strategies can be employed, especially for complex syntheses:

  • Orthogonal Protecting Groups: If your peptide has multiple cysteines, using a combination of protecting groups that can be removed under different conditions (orthogonally) is highly recommended.[11][12] For example, you could use an acid-labile group like Trityl on one cysteine and a group removable by other means, like Acetamidomethyl (Acm), on another.[13] This allows for selective deprotection and disulfide bond formation.

  • Ion-Exchange Chromatography (IEX): If your peptide has a net positive or negative charge, IEX can be a powerful purification step, often used orthogonally to RP-HPLC.[14] It separates molecules based on charge rather than hydrophobicity, providing a different selectivity.

  • Immobilized Metal Affinity Chromatography (IMAC): For peptides with specific residues like histidine or a free N-terminus, IMAC can be a selective purification method.[15]

III. Experimental Protocols

Protocol 1: Cleavage and Deprotection
  • Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash thoroughly to remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v). Add approximately 10 mL of the cocktail per gram of resin to the reaction vessel.[3]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold methyl-tert-butyl ether (MTBE) with gentle stirring.[3]

  • Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE two more times to remove residual scavengers and organic by-products.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Method Development for RP-HPLC Purification
  • Analytical Scouting: Before attempting a preparative run, optimize the separation on an analytical RP-HPLC column (e.g., C18, 4.6 x 150 mm) with the same packing material as your preparative column.[8]

  • Initial Gradient: Start with a broad gradient to determine the approximate acetonitrile (ACN) concentration required to elute your peptide. A common starting gradient is 5-95% B over 30 minutes, where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in ACN.[16]

  • Gradient Optimization: Based on the initial scouting run, design a shallower, more focused gradient around the elution point of your target peptide to maximize resolution from impurities. For example, if your peptide elutes at 40% ACN in the scouting run, a new gradient of 30-50% ACN over 40 minutes would be a good next step.[8]

  • Loading and Purification: Dissolve the crude peptide in the strongest solvent in which it is soluble, ideally the initial mobile phase conditions or a solvent like DMF/water. Inject the sample onto the preparative column and run the optimized gradient.

  • Fraction Collection and Analysis: Collect fractions throughout the elution of your target peak. Analyze the purity of each fraction by analytical HPLC and/or mass spectrometry.

  • Pooling and Lyophilization: Combine the fractions that meet your purity requirements and freeze-dry to obtain the final, purified peptide as a fluffy white powder.[8]

IV. References

  • New Protecting Groups for the Cysteine Side Chain - ChemistryViews. Available at: --INVALID-LINK--

  • Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups - [No valid URL found]

  • Troubleshooting incomplete trityl group deprotection from cysteine - Benchchem. Available at: --INVALID-LINK--

  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. Available at: --INVALID-LINK--

  • On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl - [No valid URL found]

  • A Deep Dive into Cysteine Protection in Solid-Phase Peptide Synthesis - Benchchem. Available at: --INVALID-LINK--

  • On cysteine and cystine peptides. V. S-trityl and S-diphenylmethyl-cysteine and - [No valid URL found]

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--

  • Peptide Purification Process & Methods: An Overview - Bachem. Available at: --INVALID-LINK--

  • FAQ Peptide Purification - BOC Sciences Amino Acid. Available at: --INVALID-LINK--

  • Designing Purification Methods for Hydrophobic Peptides - Nest Group. Available at: --INVALID-LINK--

  • Cysteine protecting groups: applications in peptide and protein science - RSC Publishing. Available at: --INVALID-LINK--

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. Available at: --INVALID-LINK--

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PubMed Central. Available at: --INVALID-LINK--

  • A Comparative Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem. Available at: --INVALID-LINK--

  • (PDF) Cysteine protecting groups: applications in peptide and protein science - ResearchGate. Available at: --INVALID-LINK--

  • Peptide Isolation – Method Development Considerations - Waters Corporation. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Peptides Synthesized with Fmoc-Lys(Trt)-OH - Benchchem. Available at: --INVALID-LINK--

  • The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide - Benchchem. Available at: --INVALID-LINK--

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - NIH. Available at: --INVALID-LINK--

  • Amino Acid Derivatives for Peptide Synthesis - [No valid URL found]

  • A Viable Synthesis of N-Methyl Cysteine - PMC - NIH. Available at: --INVALID-LINK--

  • Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists - [No valid URL found]

  • N-methylation of peptides: a new perspective in medicinal chemistry. - Semantic Scholar. Available at: --INVALID-LINK--

  • Peptide Purification - AAPPTec. Available at: --INVALID-LINK--

  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings - Springer Nature Experiments. Available at: --INVALID-LINK--

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC - NIH. Available at: --INVALID-LINK--

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. Available at: --INVALID-LINK--

  • Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed. Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Steric Hindrance in N-Methyl to N-Methyl Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing N-methylated peptides, particularly the formidable challenge of forming a peptide bond between two consecutive N-methylated amino acids. The insights and protocols herein are curated from peer-reviewed literature and extensive field experience to empower you to overcome steric hindrance and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the challenges of N-methyl to N-methyl peptide bond formation.

Q1: Why is coupling two consecutive N-methylated amino acids so exceptionally difficult?

The primary difficulty arises from severe steric hindrance.[1][2] The methyl group on the nitrogen of the N-terminal residue transforms the typically nucleophilic primary amine into a less reactive secondary amine.[3][4] This N-methyl group, combined with the amino acid side chain and the C-terminal N-methyl group of the incoming activated amino acid, creates a highly crowded environment around the reaction center. This bulkiness physically obstructs the approach of the activated carboxyl group, dramatically slowing down the reaction rate and often leading to incomplete coupling.[1][2]

Q2: What are the immediate signs of a failed or difficult coupling reaction?

There are several key indicators of poor coupling efficiency:

  • Positive Bromophenol Blue Test: After the coupling step, a persistent blue or green color on the resin beads indicates the presence of unreacted free secondary amine.[1][5] A successful, complete reaction is marked by a yellow color on the beads.[1][5] Note that the standard ninhydrin test is not suitable for monitoring couplings involving N-methylated amines as they do not produce the characteristic blue color.

  • Low Yield: The final peptide yield after cleavage and purification is significantly lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product is the definitive diagnostic tool. It will reveal the presence of peptide sequences that are missing the intended amino acid at the difficult N-methyl-N-methyl junction.[1]

  • Multiple Peaks in HPLC: N-methyl-rich peptides can exhibit multiple peaks on HPLC profiles due to the slow interconversion between cis/trans rotamers of the tertiary amide bonds formed.[6] While not a direct sign of failed coupling, it is a characteristic feature to be aware of during analysis.

Q3: Which coupling reagents are the best starting point for these challenging couplings?

Standard reagents like HBTU and HCTU are often ineffective for sterically demanding couplings, especially N-methyl to N-methyl junctions.[1][5] You must employ more potent, highly reactive reagents.

  • Highly Recommended: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely successful and reliable reagent for most N-methyl couplings due to the formation of a highly reactive OAt-ester intermediate.[1][7][8]

  • Excellent Alternatives: COMU offers comparable efficiency to HATU and incorporates the safer Oxyma additive.[9][10] Phosphonium-based reagents like PyAOP and PyBOP (especially with HOAt) are also highly effective.[1][6][8]

  • For Extreme Cases: For the most challenging couplings, halogenophosphonium reagents like PyBroP or acyl chloride-forming reagents like BOP-Cl and in-situ generation of Fmoc-amino acid chlorides are powerful strategies.[1][5][11][12]

Q4: How critical are temperature and reaction time?

They are critical variables. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1][2]

  • Microwave Synthesis: Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[1][3][13] This often results in higher yields and purity in a fraction of the time compared to room temperature reactions.

  • Conventional Heating: If a microwave synthesizer is unavailable, conventional heating to 50°C can also significantly improve efficiency.[1]

  • Extended Time: For room temperature reactions, extending the coupling time to several hours (e.g., 2-4 hours) or performing a double coupling is often necessary.[4]

Q5: Does the choice of base matter?

Yes, the choice of base is crucial for both efficiency and minimizing side reactions, particularly racemization.

  • Standard Base: N,N-Diisopropylethylamine (DIEA) is commonly used and effective.[5]

  • Minimizing Racemization: For residues prone to epimerization, using a bulkier, less nucleophilic base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) is recommended.[2][3] These bases are effective proton scavengers but are less likely to cause side reactions.

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Problem 1: Coupling is Incomplete

(Symptom: Resin beads are blue/green with bromophenol blue test; MS analysis shows deletion sequence)

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) q1 Which coupling reagent was used? start->q1 reagent_hbtu HBTU / HCTU q1->reagent_hbtu Less Potent reagent_hatu HATU / COMU q1->reagent_hatu Highly Potent reagent_pybrop PyBroP / BOP-Cl q1->reagent_pybrop Very Highly Potent sol1 Increase Reagent Potency: Switch to HATU, COMU, or PyAOP. reagent_hbtu->sol1 sol2 Optimize Reaction Conditions: 1. Increase temperature (50°C or Microwave). 2. Extend reaction time (2-4h). 3. Perform a double coupling. reagent_hatu->sol2 sol3 Extreme Measures: 1. Switch to PyBroP or BOP-Cl. 2. Generate Fmoc-amino acid chlorides in-situ. reagent_pybrop->sol3 sol4 Address Physical Barriers: 1. Ensure adequate resin swelling. 2. Switch solvent (DMF -> NMP). 3. Consider using a low-substitution or specialized resin (e.g., TentaGel). sol1->sol4 If problem persists sol2->sol4 If problem persists sol3->sol4 If problem persists

Caption: Troubleshooting workflow for incomplete coupling reactions.

  • Diagnosis 1: Insufficient Reagent Potency

    • Cause: The activation energy for the reaction is too high for the chosen reagent to overcome the steric barrier. Reagents like HBTU or HCTU are often not strong enough.[1][5]

    • Solution: Switch to a more powerful coupling reagent. If using HBTU/HCTU, upgrade to HATU or COMU .[1] For exceptionally difficult couplings that fail even with HATU, consider phosphonium reagents like PyBroP or in-situ generation of amino acid fluorides with TFFH or chlorides with triphosgene.[9][11]

  • Diagnosis 2: Suboptimal Reaction Conditions

    • Cause: The reaction lacks sufficient kinetic energy or time to proceed to completion at room temperature.

    • Solution:

      • Increase Temperature: Employ microwave synthesis or heat the reaction to 50-75°C.[1] This is one of the most effective ways to drive hindered couplings forward.

      • Extend Reaction Time: Allow the reaction to proceed for a longer duration, from 2 to 24 hours.[2]

      • Double Couple: After the initial coupling reaction, filter, wash, and repeat the coupling step with a fresh solution of activated amino acid.[1][4]

  • Diagnosis 3: Resin Aggregation or Poor Swelling

    • Cause: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, blocking reactive sites.[2][14] Inadequate resin swelling has a similar effect.[1]

    • Solution:

      • Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[2]

      • Ensure Swelling: Allow the resin to swell in the reaction solvent for at least 30-60 minutes before the first deprotection step.[1]

Problem 2: Significant Racemization Detected

(Symptom: Diastereomeric impurities observed in HPLC/MS analysis)

  • Diagnosis 1: Overly Strong Base or Prolonged Activation

    • Cause: Strong bases like DIEA can increase the rate of racemization by abstracting the alpha-proton of the activated amino acid.[2] Prolonged pre-activation times can lead to the formation of oxazolones, which are prone to racemization.[9]

    • Solution:

      • Use a Weaker/Bulkier Base: Replace DIEA with N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3]

      • Optimize Pre-activation: Keep pre-activation times short (1-5 minutes) before adding the mixture to the resin.[4]

  • Diagnosis 2: High Reaction Temperature

    • Cause: While heat improves coupling efficiency, it also accelerates the rate of racemization.[1]

    • Solution: Find the optimal balance. If racemization is an issue, reduce the temperature or shorten the heating time. A microwave synthesizer with precise temperature control is highly advantageous here.

Problem 3: Unwanted Side Products

(Symptom: Unexpected masses detected by MS)

  • Diagnosis 1: Guanidinylation of the N-terminus

    • Cause: This occurs when using an excess of uronium/aminium reagents (like HATU/HBTU). The reagent can react directly with the free N-terminal amine, forming an irreversible guanidinium cap that terminates the peptide chain.[4][8]

    • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent. Critically, pre-activate the amino acid with the coupling reagent for 1-3 minutes before adding the solution to the resin.[4] This consumes the coupling reagent, preventing it from reacting with the peptide's N-terminus.

  • Diagnosis 2: Fragmentation During Cleavage

    • Cause: Peptides with consecutive N-methylated residues can be susceptible to fragmentation between these residues during the final trifluoroacetic acid (TFA) cleavage step.[6]

    • Solution: Optimize the cleavage time. Prolonged exposure to strong acid can exacerbate this issue. Perform a time-course study (e.g., 1h, 2h, 4h) to find the shortest time required for complete cleavage with minimal fragmentation.

Core Protocols & Methodologies
Protocol 1: High-Potency Coupling of an N-Methyl Amino Acid using HATU

This protocol is the recommended starting point for coupling to an N-methylated amine.

  • Materials & Reagents:

    • Fmoc-protected amino acid

    • Peptide-resin with a free N-methyl amine terminus

    • HATU

    • DIEA (or 2,4,6-collidine)

    • Peptide synthesis grade DMF or NMP

  • Procedure (0.1 mmol scale):

    • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF or NMP for at least 30 minutes.[1] Confirm completion of the previous Fmoc-deprotection step.

    • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 eq., 0.4 mmol) and HATU (4 eq., 0.4 mmol) in ~2 mL of DMF/NMP.[5]

    • Base Addition: Add DIEA (8 eq., 0.8 mmol) to the activation solution and vortex briefly.[5]

    • Pre-activation: Allow the mixture to stand for 1-5 minutes at room temperature.[4]

    • Coupling: Add the activated amino acid solution to the swollen peptide-resin.

    • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For N-Me to N-Me couplings, extend this to 2-4 hours or heat to 50°C.[1][5]

    • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol.[1] Perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1][5]

    • Recoupling (if necessary): If the test is positive, filter the resin, wash with DMF, and repeat steps 2-7.[1]

    • Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF (5-7 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts.[1]

G

Caption: Simplified workflow for HATU-mediated peptide coupling.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Adaptation

This three-step method allows for the N-methylation of virtually any amino acid already incorporated into the peptide chain on the solid support.

  • Materials & Reagents:

    • Peptide-resin with a free primary amine

    • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

    • 2,4,6-Collidine or DMAP

    • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • 2-Mercaptoethanol

    • NMP

  • Procedure:

    • Sulfonylation: Swell the resin in NMP. Treat the N-terminally deprotected peptide-resin with o-NBS-Cl (10 eq.) and collidine (5 eq.) in NMP for 30-60 minutes.[1] Wash thoroughly with NMP and DCM.

    • Methylation: To the sulfonamide-resin, add a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP. Agitate for approximately 20 minutes (can be done in two 10-minute steps).[1] Wash thoroughly with NMP.

    • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP for 20-30 minutes.[1] Wash thoroughly with NMP and DCM. The resin now contains a free N-methyl secondary amine, ready for the next coupling step.

G Start N-Terminal Free Amine (Peptide-Resin) Step1 Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Intermediate1 o-NBS Protected Amine Step1->Intermediate1 Step2 Methylation (Dimethyl Sulfate, DBU) Intermediate1->Step2 Intermediate2 Methylated Sulfonamide Step2->Intermediate2 Step3 Desulfonylation (2-Mercaptoethanol, DBU) Intermediate2->Step3 End N-Methylated Free Amine Step3->End

Caption: The three-step on-resin N-methylation process.

Technical Deep Dive: Comparative Reagent Performance

The choice of coupling reagent is arguably the most critical factor for success. The table below provides a comparative summary to guide your selection.

ReagentClassActivating AdditivePotency for N-Me CouplingsKey AdvantagesPotential Issues
HBTU/HCTU Uronium/AminiumHOBt / 6-Cl-HOBtLow to ModerateCost-effective, widely used for standard couplings.Often insufficient for N-Me to N-Me bonds; higher racemization risk than HATU.[1][7]
HATU Uronium/AminiumHOAtHighly Effective Gold standard for difficult couplings; forms highly reactive OAt-ester; lower epimerization than HBTU.[1][7][8]Can cause guanidinylation if used incorrectly; more expensive than HBTU.[4]
COMU UroniumOxymaPureHighly Effective Efficiency comparable to HATU; incorporates safer Oxyma additive; good solubility.[1][9][10]Relatively newer, may be more expensive.
PyBOP PhosphoniumHOBtModerateByproducts are non-carcinogenic (unlike original BOP); effective for many couplings.Less effective for N-methyl amino acids compared to PyAOP or PyBroP.[9][12]
PyAOP PhosphoniumHOAtHighly Effective Excellent for coupling N-methyl amino acids; generally low racemization.[1][6]Higher cost.
PyBroP HalophosphoniumNoneVery Highly Effective Extremely reactive, suitable for the most challenging couplings where others fail.[5][11][12]High reactivity can lead to side reactions with certain amino acids; high cost.[9]
BOP-Cl Acyl Chloride FormerNoneVery Highly Effective A powerful, classic reagent for hindered couplings.[1]Can be less efficient for some Boc-amino acids.[11]

References

Incomplete Trt group cleavage from N-Me-D-Cys and scavenger use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with the cleavage of the trityl (Trt) protecting group from N-methyl-D-cysteine (N-Me-D-Cys) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of the trityl (Trt) group from my N-Me-D-Cys-containing peptide incomplete?

Incomplete deprotection of Cys(Trt), and specifically N-Me-D-Cys(Trt), is a common issue rooted in the chemistry of the cleavage process. The cleavage of the Trt group by trifluoroacetic acid (TFA) is a reversible equilibrium reaction.[1][2][3] TFA protonates the sulfur atom, facilitating the departure of the highly stable trityl carbocation (Trt⁺). However, the resulting free thiol of the cysteine residue is strongly nucleophilic and can readily react with the liberated Trt⁺ cation, leading to the re-attachment of the protecting group.[1] This equilibrium can favor the protected state if the Trt⁺ cation is not effectively removed from the reaction mixture. The presence of the N-methyl group may introduce additional steric hindrance, potentially slowing the kinetics of the initial cleavage step compared to a non-methylated cysteine.

Q2: What is the fundamental role of scavengers in the Trt deprotection cocktail?

Scavengers are essential for driving the deprotection reaction to completion.[1] Their primary function is to "trap" or "quench" the highly reactive and stable trityl carbocations generated during acid cleavage.[1][4] By irreversibly reacting with these carbocations, scavengers prevent them from re-alkylating the nucleophilic thiol group of cysteine or other sensitive residues like Tryptophan and Methionine.[4][5][6] This effectively removes the Trt⁺ from the equilibrium, ensuring a quantitative and irreversible deprotection.[1][7]

Q3: Which scavengers are most effective for N-Me-D-Cys(Trt) cleavage, and why?

The choice of scavenger is critical for success. While many exist, a few are particularly well-suited for Trt cleavage:

  • Triisopropylsilane (TIS): This is the most highly recommended scavenger for Trt removal.[1] TIS acts as a hydride donor, irreversibly reducing the trityl cation to the inert hydrocarbon triphenylmethane.[1][7] Its efficiency and the stability of the final product make it a superior choice.

  • 1,2-Ethanedithiol (EDT): EDT is a thiol-based scavenger that is also very effective. It not only scavenges Trt cations but also helps maintain a reducing environment, preventing the oxidation of the free cysteine thiol to form disulfide bonds.[1][8] It is particularly useful for peptides containing multiple cysteine residues.[8]

  • Water: Water can act as a scavenger by reacting with the trityl cation to form triphenylcarbinol.[4] It is a common component in many standard cleavage cocktails.

  • Phenol: Phenol is often included to protect residues like Tyrosine and Tryptophan from alkylation but can also act as a scavenger for Trt cations.[4][9]

Troubleshooting Guide: Incomplete Trt Group Cleavage

This guide provides a systematic approach to diagnosing and resolving incomplete Trt deprotection from N-Me-D-Cys residues.

Initial Diagnosis

The primary indicator of incomplete cleavage is the presence of a significant peak in your HPLC or mass spectrometry (MS) data corresponding to the mass of the Trt-protected peptide (+243.3 Da).

Root Cause Analysis

Several factors can contribute to incomplete deprotection. Understanding the underlying cause is key to implementing the correct solution.

  • Cause 1: Insufficient Scavenging: The concentration of scavengers in the cleavage cocktail is too low to effectively trap all the liberated Trt⁺ cations. This is the most common reason for failure.[1][10]

  • Cause 2: Reagent Degradation: TFA and scavengers, particularly thiol-based ones like EDT, can degrade over time or with improper storage.[11] Using old reagents will significantly reduce cleavage efficiency.

  • Cause 3: Suboptimal Reaction Time: For some peptide sequences, especially those with steric hindrance around the Cys residue (e.g., from the N-methyl group), the standard 2-3 hour cleavage time may be insufficient.[4][12]

  • Cause 4: Premature Peptide Precipitation: If the peptide is not fully solvated in the TFA cocktail, cleavage efficiency can be dramatically reduced.

Mechanism of Trt Cleavage and Scavenging

The following diagram illustrates the key chemical steps involved in the deprotection of Cys(Trt) and the critical role of the scavenger, Triisopropylsilane (TIS).

G cluster_cleavage Step 1: Acid-Mediated Cleavage (Reversible) cluster_scavenging Step 2: Scavenging (Irreversible) Cys_Trt Peptide-N(Me)-Cys-S-Trt Cys_SH Peptide-N(Me)-Cys-SH Cys_Trt->Cys_SH Cleavage Trt_plus Trt⁺ (Trityl Cation) TFA TFA (H⁺) Cys_SH->Cys_Trt Re-attachment Cys_SH->Trt_plus Trt_plus2 Trt⁺ TIS TIS (Triisopropylsilane) Triphenylmethane Triphenylmethane (Inert) TIS->Triphenylmethane Hydride Transfer

Caption: Trt deprotection mechanism and irreversible cation scavenging by TIS.

Optimization Strategies & Solutions

If you have confirmed incomplete cleavage, follow this workflow to resolve the issue.

Troubleshooting Workflow

G start Problem: Incomplete Trt Cleavage (Confirmed by MS) cocktail Action 1: Optimize Cleavage Cocktail (See Table 2) start->cocktail time Action 2: Extend Reaction Time (e.g., 4-6 hours) cocktail->time check Analyze by HPLC/MS time->check recleave Action 3: Perform Second Cleavage (See Protocol 3) success Success: Complete Deprotection recleave->success check->recleave No check->success Yes fail Still Incomplete

Caption: Systematic workflow for troubleshooting incomplete Trt cleavage.

1. Optimize the Cleavage Cocktail

The composition of your cleavage cocktail is the most critical variable. Ensure you are using a sufficient concentration and the correct combination of scavengers. All cleavage cocktails should be prepared fresh before use.[13]

Table 1: Common Scavengers and Their Functions

ScavengerPrimary FunctionSecondary FunctionRecommended % (v/v)
Triisopropylsilane (TIS) Irreversibly reduces Trt⁺ to triphenylmethane.[1][7]Scavenges other carbocations (e.g., from tBu groups).2.5 - 5%
1,2-Ethanedithiol (EDT) Traps Trt⁺ and prevents re-attachment.[8]Maintains a reducing environment, preventing Cys oxidation.[1]2.5%
Water (H₂O) Reacts with Trt⁺ to form triphenylcarbinol.Aids in peptide solvation.2.5 - 5%
Thioanisole Scavenges carbocations.Accelerates removal of Arg(Pmc/Pbf) groups.[14]5%
Phenol Protects Trp and Tyr from alkylation.[9][15]Acts as a weak scavenger.5%

Table 2: Recommended Cleavage Cocktails

Cocktail NameComposition (v/v)Primary Use & Comments
Standard "Odorless" 95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose for most peptides.[11] TIS is highly effective for Trt groups.[9]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][9]
High Scavenger 90% TFA / 5% TIS / 5% EDTFor particularly difficult sequences with multiple Cys(Trt) or high steric hindrance. Provides robust scavenging and reducing power.
2. Extend the Cleavage Reaction Time

Standard cleavage times of 2-4 hours may not be sufficient for complete deprotection of N-Me-D-Cys(Trt).[1] Consider performing a time-course experiment, taking small aliquots at 2, 4, and 6 hours to find the optimal duration for your specific peptide.

3. Perform a Second Cleavage

If significant amounts of protected peptide remain after an extended initial cleavage, a second treatment with a fresh cocktail is often effective.[4] After the first cleavage and filtration, do not precipitate the peptide. Instead, resuspend the resin in a fresh batch of your optimized cleavage cocktail and react for an additional 2-3 hours.

Experimental Protocols

CAUTION: Always perform these procedures in a well-ventilated fume hood. TFA is highly corrosive.

Protocol 1: Standard Cleavage of N-Me-D-Cys(Trt)-Containing Peptides
  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

  • Cocktail Preparation: Freshly prepare 10 mL of the chosen cleavage cocktail (e.g., Standard: 9.5 mL TFA, 0.25 mL H₂O, 0.25 mL TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully suspended. Stopper the vessel and allow it to react at room temperature with occasional swirling for 3-4 hours. The solution may turn yellow or orange, which is normal due to the formation of the trityl cation.[13]

  • Filtration: Filter the TFA solution away from the resin into a clean 50 mL centrifuge tube.

  • Resin Wash: Wash the resin twice with 2 mL of fresh TFA. Combine the filtrates.

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (approx. 140 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Protocol 2: Post-Cleavage Analysis via HPLC/MS
  • Sample Preparation: Dissolve a small amount of the crude, dried peptide (~1 mg) in 1 mL of a suitable solvent (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase column. Run a standard gradient (e.g., 5-95% Acetonitrile/Water over 30 minutes).

  • MS Analysis: Couple the HPLC output to a mass spectrometer. Look for the expected mass of the fully deprotected peptide and any peak corresponding to the mass of the peptide + 243.3 Da (the mass of the remaining Trt group).

Protocol 3: Re-Cleavage of Partially Deprotected Peptides
  • Initial Cleavage: Perform the cleavage and filtration steps as described in Protocol 1 (Steps 1-4).

  • Second Treatment: Instead of proceeding to precipitation, add a fresh 5 mL portion of the cleavage cocktail to the filtered resin.

  • Second Reaction: Allow the reaction to proceed for an additional 2 hours at room temperature.

  • Combine and Precipitate: Filter the second TFA solution and combine it with the first filtrate. Proceed with peptide precipitation and isolation as described in Protocol 1 (Steps 5-8).

References

Technical Support Center: Navigating Solvent Selection for Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide in-depth, field-proven insights into one of the most common challenges in solid-phase peptide synthesis (SPPS): the inefficient coupling of sterically hindered amino acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your syntheses with confidence.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with DMF is failing for a sequence containing Valine and Isoleucine. What is the likely cause and my first troubleshooting step?

This is a classic and frequently encountered issue. The primary culprit is often poor solvation of the growing peptide chain attached to the resin.[1][2] Sterically hindered amino acids, like Valine (Val), Isoleucine (Ile), and α,α-disubstituted amino acids like Aib, present a significant physical barrier to the incoming activated amino acid.[1][3] When the peptide chain itself is hydrophobic or begins to adopt secondary structures, it can aggregate or collapse onto the resin support, further restricting access to the N-terminal amine.

Your first and most straightforward troubleshooting step is to switch your primary solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP).[1][4][5]

Causality: While both are polar aprotic solvents, NMP is generally considered to have superior solvating properties for complex peptide-resin systems.[1][6] It is more effective at disrupting intermolecular hydrogen bonds that lead to aggregation, thereby keeping the peptide chain extended and accessible for the coupling reaction.[4][5]

Q2: I've switched to NMP, and while the yield has improved, it's still not optimal. What are my next steps for solvent optimization?

When a single solvent isn't sufficient, employing a solvent mixture is a powerful strategy. The goal is to create a solvent environment with a finely tuned polarity and hydrogen bonding capacity to disrupt aggregation and enhance solvation.

A highly effective, albeit complex, option is the "Magic Mixture". This consists of:

  • DCM/DMF/NMP (1:1:1)

  • 1% Triton X-100

  • 2 M Ethylene Carbonate

This mixture introduces a strong hydrogen-bond donor (ethylene carbonate) and a detergent (Triton X-100) to aggressively combat aggregation.[7]

For a simpler, yet often effective approach, consider a mixture of DCM/DMF/NMP (1:1:1) without the additives.[1]

Workflow for Solvent Selection:

G cluster_0 Solvent Selection Workflow for Hindered Couplings start Low Coupling Yield with DMF switch_nmp Switch to NMP start->switch_nmp Initial Step solvent_mixture Use Solvent Mixture (e.g., DCM/DMF/NMP) switch_nmp->solvent_mixture If yield is still suboptimal green_solvents Consider 'Green' Alternatives (e.g., 2-MeTHF) switch_nmp->green_solvents Alternative Path magic_mixture Employ 'Magic Mixture' solvent_mixture->magic_mixture For highly aggregated sequences end Optimized Coupling magic_mixture->end green_solvents->end

Caption: A decision-making workflow for solvent selection in difficult couplings.

Q3: My institution is pushing for "greener" chemistry. Are there effective, less hazardous alternatives to DMF and NMP for hindered couplings?

Yes, the field is actively moving towards more sustainable solvent options.[8][9][10][11][12] One of the most promising green solvents for SPPS is 2-Methyltetrahydrofuran (2-MeTHF).[9][13][14][15]

Key Advantages of 2-MeTHF:

  • Reduced Toxicity: It has a significantly better safety profile than DMF and NMP.[9]

  • Good Solubility: Most Fmoc-amino acids and coupling reagents show good solubility in 2-MeTHF.[13][15]

  • Effective for Hindered Couplings: Studies have shown that 2-MeTHF, particularly in combination with DIC/OxymaPure, can yield high purity peptides, even with challenging sequences like Aib-enkephalin.[14][16]

Binary mixtures of green solvents are also being explored. For instance, combinations of Dimethyl Sulfoxide (DMSO) with Ethyl Acetate (EtOAc) or 2-MeTHF have shown promise as viable alternatives to DMF.[8]

SolventKey Properties & Use Cases for Hindered Couplings
DMF Standard starting solvent; often inadequate for aggregated or hindered sequences.[1][4]
NMP Superior solvating power compared to DMF; excellent first choice for troubleshooting.[4][5][6]
DCM Often used in mixtures; less effective at solvating polar peptide chains on its own.[6]
2-MeTHF A leading "green" alternative with a good safety profile and proven efficacy.[9][13][14][15]
Solvent Mixtures (e.g., DCM/DMF/NMP) Disrupts aggregation by creating a unique polarity environment.[1]

Troubleshooting Guides

Scenario 1: Positive Kaiser Test After Coupling a Hindered Residue

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

Immediate Actions:

  • Double Couple: Immediately perform a second coupling reaction with a fresh solution of activated amino acid.[1]

  • Increase Reaction Time: For subsequent couplings of the same residue, extend the reaction time, potentially to overnight.[1]

Systematic Solutions:

  • Solvent Change: If you are using DMF, switch to NMP or a DCM/DMF/NMP mixture for the next synthesis attempt.[1][4]

  • Reagent Upgrade: Standard carbodiimide reagents like DCC or DIC may be insufficient.[1] Switch to a more potent uronium/phosphonium salt like HATU or HCTU, which form highly reactive active esters capable of overcoming steric barriers.[1][3]

Scenario 2: Low Crude Purity and Multiple Deletion Sequences

This suggests that aggregation is occurring throughout the synthesis, not just at one specific hindered residue.

Protocol: The "Magic Mixture" Approach

This protocol is designed for sequences prone to severe aggregation.

Step-by-Step Methodology:

  • Prepare the Acylation Mixture:

    • Solvent: DCM/DMF/NMP (1:1:1)

    • Additives: 1% Triton X-100 and 2 M Ethylene Carbonate.

  • Pre-activate the Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), a potent coupling reagent like HATU (3.9 eq.), and a non-nucleophilic base like DIPEA (8 eq.) in the acylation mixture. Allow to pre-activate for 1-5 minutes.

  • Couple to Resin: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed at 55°C.

  • Prepare the Deprotection Mixture:

    • Solvent: 20% Piperidine in DCM/DMF/NMP (1:1:1)

    • Additive: 1% Triton X-100.

  • Fmoc-Cleavage: After coupling and thorough washing with the acylation solvent (without reagents), add the deprotection mixture to the resin.

Causality Diagram: How Solvents Mitigate Aggregation

G cluster_1 Mechanism of Solvent Action in SPPS Aggregation Peptide Chain Aggregation (β-sheet formation) LowYield Incomplete Coupling / Low Yield Aggregation->LowYield Blocks N-terminus PoorSolvation Poor Solvation PoorSolvation->Aggregation GoodSolvent Effective Solvent (e.g., NMP, 2-MeTHF, Mixtures) ChainExtension Peptide Chain Remains Extended and Solvated GoodSolvent->ChainExtension Disrupts H-bonds HighYield Successful Coupling / High Yield ChainExtension->HighYield N-terminus is accessible

Caption: Relationship between solvent choice, peptide aggregation, and coupling efficiency.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fmoc-N-Me-D-Cys(Trt)-OH vs. Fmoc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical decision that dictates not only the ease of synthesis but also the ultimate biological properties of the final peptide. Cysteine, with its reactive thiol side-chain, presents unique opportunities and challenges. This guide provides an in-depth comparison of two D-enantiomer cysteine derivatives: the standard Fmoc-D-Cys(Trt)-OH and its N-methylated counterpart, Fmoc-N-Me-D-Cys(Trt)-OH .

This document moves beyond a simple datasheet comparison to explore the fundamental implications of N-methylation on reaction kinetics, potential side reactions, and the conformational and therapeutic properties of the resulting peptide. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Structural and Mechanistic Foundations

At the core of this comparison is a single methyl group. The presence of this group on the backbone amide nitrogen in this compound introduces profound changes that propagate throughout the synthesis and influence the final peptide's characteristics.

The Chemical Difference

The structural distinction is straightforward but its consequences are significant. Fmoc-D-Cys(Trt)-OH possesses a secondary amine, while this compound has a tertiary amine.

G cluster_0 Fmoc-D-Cys(Trt)-OH cluster_1 This compound a a b b G cluster_workflow Standard Fmoc-SPPS Cycle cluster_coupling Coupling Step Considerations deprotection Fmoc Deprotection 20% Piperidine in DMF wash1 DMF Wash deprotection->wash1 Repeat for next cycle coupling Coupling Amino Acid Activation & Addition wash1->coupling Repeat for next cycle wash2 DMF Wash coupling->wash2 Repeat for next cycle std_cys Fmoc-D-Cys(Trt)-OH Reagents: DIC/Oxyma Goal: Minimize Racemization coupling:f0->std_cys nme_cys This compound Reagents: HATU/DIEA Goal: Overcome Steric Hindrance coupling:f0->nme_cys wash2->deprotection Repeat for next cycle

N-Methylation: A Strategic Tool for Enhancing the Biological Activity of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, peptides offer a compelling combination of high potency and selectivity. However, their widespread clinical application is often hampered by inherent weaknesses, including susceptibility to enzymatic degradation and poor cell membrane permeability. N-methylation, the substitution of a hydrogen atom with a methyl group on the peptide backbone's amide nitrogen, has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of N-methylated and non-methylated peptides, supported by experimental data, detailed protocols, and visual workflows to empower researchers in the design of next-generation peptide drugs.[1][2]

The Transformative Impact of a Single Methyl Group

The introduction of a methyl group to the peptide backbone might seem like a minor alteration, but it instigates a cascade of conformational and physicochemical changes that profoundly influence a peptide's biological activity.[3] The primary effects of N-methylation are threefold:

  • Enhanced Enzymatic Stability: By replacing the amide proton, N-methylation disrupts the hydrogen bonding patterns recognized by proteases, effectively shielding the peptide bond from enzymatic cleavage. This steric hindrance can dramatically increase the peptide's half-life in biological fluids.[4]

  • Improved Membrane Permeability: The removal of a hydrogen bond donor reduces the energetic penalty for a peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane. This can lead to significantly improved cell permeability and oral bioavailability.[3][5]

  • Conformational Restriction: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and selectivity.[6]

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

The decision to incorporate N-methylation into a peptide therapeutic requires a careful cost-benefit analysis. While the potential gains in stability and permeability are substantial, there is also a risk of reducing or abolishing biological activity if the modification disrupts a critical interaction with the target receptor. The following sections provide a quantitative comparison of the effects of N-methylation on key biological parameters.

Enhanced Proteolytic Stability

N-methylation is a well-established strategy for increasing a peptide's resistance to proteolytic degradation. The table below summarizes the dramatic improvements in half-life observed for various N-methylated peptides compared to their non-methylated counterparts.

Peptide/AnalogModificationProtease(s)Half-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in Stability
G-protein-binding peptideN-Me-D at P2Trypsin~2.5 min3 h72
G-protein-binding peptideN-Me-K at P1Trypsin~2.5 min> 42 h> 1000
E. faecalis fsr quorum sensing modulating peptidesN-methylationNot specifiedNot specified> 6-fold increase> 6
Glutathione (GSH) analogN-methylationIn vivo (plasma)Not specified16.8-fold increase16.8

Data compiled from multiple sources.[4][7]

Modulation of Receptor Binding Affinity

The impact of N-methylation on receptor binding is highly context-dependent. It can enhance, diminish, or have a neutral effect on affinity, depending on the specific residue modified and its role in receptor interaction.

Peptide AnalogModificationReceptorIC50/Ki of Non-Methylated Peptide (nM)IC50/Ki of N-Methylated Peptide (nM)Change in Affinity
Somatostatin AnalogN-Me-Phe7sst21.20.81.5-fold increase
Somatostatin AnalogN-Me-Trp8sst21.215.312.75-fold decrease
HIV-1 FSS-RNA Binding PeptideN-methylationFSS-RNA1100 (KD)11 (KD)100-fold increase

Data compiled from multiple sources. Note: A lower IC50/Ki/KD value indicates higher affinity.

Increased Cell and Intestinal Permeability

Improving a peptide's ability to cross biological membranes is a critical step towards developing orally bioavailable drugs. N-methylation has been shown to significantly enhance the permeability of peptides in various in vitro models, such as the Caco-2 cell monolayer assay, which is considered the gold standard for predicting human intestinal absorption.[8][9]

Peptide/AnalogModification(s)Caco-2 Permeability (Papp, 10-6 cm/s) of Non-Methylated PeptideCaco-2 Permeability (Papp, 10-6 cm/s) of N-Methylated PeptideFold Increase in Permeability
Cyclic Hexapeptide 1Partial N-methylationLow3 to 10-fold higher3 - 10
Cyclic Hexapeptide 2Partial N-methylationLow3 to 10-fold higher3 - 10
Veber-Hirschmann PeptideTriple N-methylationLow4Significant

Data compiled from multiple sources.[5][10] One study demonstrated that a tri-N-methylated analog of the Veber-Hirschmann peptide achieved an oral bioavailability of 10% in rats.[11] Another highly permeable cyclic hexapeptide with three N-methyl groups showed an impressive oral bioavailability of 28% in rats.[10][12]

Experimental Workflows and Protocols

A systematic approach is crucial for evaluating the impact of N-methylation on a peptide's biological activity. The following workflow outlines the key experimental stages, from synthesis to in vitro characterization.

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Candidate Selection Synthesis Solid-Phase Peptide Synthesis (with Fmoc-N-methyl amino acids or on-resin methylation) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (Verification of mass) Purification->Characterization Stability Proteolytic Stability Assay (e.g., in plasma or serum) Characterization->Stability Binding Receptor Binding Assay (e.g., IC50 or Ki determination) Characterization->Binding Permeability Cell Permeability Assay (e.g., Caco-2 assay) Characterization->Permeability Analysis Comparative Analysis of N-methylated vs. non-methylated analogs Stability->Analysis Binding->Analysis Permeability->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: A typical experimental workflow for the synthesis and evaluation of N-methylated peptides.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol details a common method for assessing the stability of a peptide in human plasma using RP-HPLC for quantification.[13][14][15][16]

Materials:

  • Test peptide and non-methylated control (lyophilized powder, >95% purity)

  • Pooled human plasma (from a commercial source)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protein precipitation solution (e.g., 10% trichloroacetic acid (TCA) in water, or ACN with 1% TFA)

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide and the control peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation: a. Thaw the human plasma at 37°C and centrifuge to remove any precipitates. b. In a microcentrifuge tube, add a specific volume of the peptide stock solution to the pre-warmed plasma to achieve the desired final peptide concentration (e.g., 100 µg/mL). c. Incubate the mixture at 37°C.

  • Time-Point Sampling and Quenching: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-plasma mixture. b. Immediately quench the enzymatic activity by adding a volume of cold protein precipitation solution (e.g., 200 µL of ACN with 1% TFA).

  • Protein Precipitation: a. Vortex the quenched samples thoroughly. b. Incubate on ice for at least 10 minutes to allow for complete protein precipitation. c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: a. Carefully collect the supernatant containing the peptide. b. Analyze the supernatant by RP-HPLC. Use a suitable gradient of ACN and water (both containing 0.1% TFA) to separate the intact peptide from its degradation products. c. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: a. Determine the peak area of the intact peptide at each time point. b. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. c. Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio of a peptide.[9][17][18][19][20]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test peptide and control compounds (e.g., a low permeability marker like Lucifer Yellow and a high permeability marker like propranolol)

  • LC-MS/MS system for quantification

Procedure:

  • Caco-2 Cell Culture and Monolayer Formation: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto the Transwell inserts at an appropriate density. c. Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above a certain threshold (e.g., 200 Ω·cm²) are considered suitable for the assay. b. Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. Low permeability of this marker indicates good monolayer integrity.

  • Transport Experiment (Bidirectional): a. Apical to Basolateral (A-to-B) Transport: i. Wash the monolayers with pre-warmed transport buffer. ii. Add the transport buffer containing the test peptide at a known concentration to the apical (donor) chamber. iii. Add fresh transport buffer to the basolateral (receiver) chamber. iv. Incubate the plate at 37°C with gentle shaking. v. At specific time points (e.g., 60 and 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. b. Basolateral to Apical (B-to-A) Transport: i. Perform the same procedure as above, but add the peptide solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: a. Quantify the concentration of the peptide in the collected samples from the receiver chambers using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of peptide transport (mass/time)

    • A is the surface area of the membrane insert

    • C0 is the initial concentration of the peptide in the donor chamber b. Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests that the peptide is a substrate for active efflux transporters.

The Molecular Basis of N-Methylation's Effects

The profound biological consequences of N-methylation stem from its direct impact on the molecular properties of the peptide backbone.

G N_Methylation N-Methylation (Amide H -> CH3) Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance Loss_of_H_Bond_Donor Loss of Amide H-Bond Donor N_Methylation->Loss_of_H_Bond_Donor Conformational_Restriction Restricted Backbone Rotation N_Methylation->Conformational_Restriction Protease_Resistance Enhanced Protease Resistance Steric_Hindrance->Protease_Resistance Increased_Permeability Increased Membrane Permeability Loss_of_H_Bond_Donor->Increased_Permeability Bioactive_Conformation Stabilization of Bioactive Conformation Conformational_Restriction->Bioactive_Conformation

References

A Senior Application Scientist's Guide to Characterizing Peptides with N-Methyl-D-Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of complex peptide therapeutics.

Introduction: The Double-Edged Sword of N-Me-D-Cys Modification

In the quest for more potent and stable peptide therapeutics, chemists increasingly turn to non-proteinogenic amino acids. The incorporation of N-methylated residues and D-enantiomers represents a powerful strategy to enhance proteolytic resistance, improve membrane permeability, and fine-tune conformational properties. The N-methyl-D-cysteine (N-Me-D-Cys) modification, in particular, combines the benefits of backbone rigidification from N-methylation with the steric shielding and structural impact of a D-amino acid.

However, these same modifications that bestow desirable pharmacological properties present significant analytical hurdles. Characterizing a peptide containing N-Me-D-Cys is not a trivial task; it requires a multi-faceted approach to unambiguously confirm its primary sequence, the precise location of the modification, and its stereochemical integrity. A standard analytical workflow is often insufficient, leading to incomplete or erroneous characterizations that can have profound implications in a drug development setting.

This guide provides an in-depth comparison of analytical techniques, offering field-proven insights and detailed protocols to navigate the complexities of N-Me-D-Cys peptide characterization. We will move beyond simple descriptions of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Part 1: Primary Structure and Modification Site Localization

The first and most critical step is to verify the peptide's amino acid sequence and pinpoint the location of the N-methyl group. While mass spectrometry is the primary tool for this purpose, its application requires careful consideration of the fragmentation method.[1][2]

Mass Spectrometry (MS): The Indispensable Tool

Mass spectrometry is unparalleled in its ability to determine the molecular weight and sequence of peptides.[2][3] For N-Me-D-Cys peptides, high-resolution mass spectrometry (HRMS) is essential for an initial intact mass measurement, which should confirm the expected mass shift corresponding to the N-methylation (+14.01565 Da). However, the true challenge lies in localizing this modification using tandem MS (MS/MS).

The Fragmentation Dilemma: CID/HCD vs. ETD

The choice of fragmentation technique is the single most important parameter for successfully sequencing N-methylated peptides.[4]

  • Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD): These are "vibrational" or "ergodic" fragmentation methods where the peptide ion is activated by collision with an inert gas. This typically results in cleavage of the amide bonds, producing characteristic b- and y-type fragment ions . While widely accessible, CID and HCD can struggle with N-methylated peptides. The N-methyl group can influence fragmentation pathways, sometimes leading to ambiguous spectra or neutral losses that complicate interpretation.[4]

  • Electron Transfer Dissociation (ETD): This is a "non-ergodic" fragmentation technique that involves the transfer of an electron to the protonated peptide.[4] This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions . The key advantage of ETD is that it is a gentler process that tends to preserve post-translational modifications (PTMs) and other labile groups on the side chains.[4] For N-methylated residues, this means the +14 Da mass shift is retained on the fragment ion, providing clear, unambiguous evidence for its location.

Diagram: Peptide Fragmentation Pathways

G cluster_0 Peptide Backbone cluster_1 Fragmentation Types N1 NH CA1 C1 C' N2 NH C1->N2 CID/HCD (Amide Bond) CA2 N2->CA2 ETD (N-Cα Bond) C2 C' b_ion b-ion y_ion y-ion c_ion c-ion z_ion z-ion

Caption: CID/HCD cleaves the amide bond (red), while ETD cleaves the N-Cα bond (green).

Comparative Data: Fragmentation Techniques
FeatureCollision-Induced Dissociation (CID) / HCDElectron Transfer Dissociation (ETD)
Mechanism Vibrational excitation via collision with inert gasElectron transfer from a radical anion
Primary Fragment Ions b- and y-ionsc- and z-ions
Preservation of PTMs Can lead to neutral loss or rearrangement of labile modificationsGenerally preserves PTMs, ideal for N-methylation
Best Suited For Doubly charged peptidesPeptides with higher charge states (>2+)[4]
Information Provided Good sequence coverage for standard peptidesUnambiguous localization of labile modifications
Experimental Protocol: LC-MS/MS for N-Me-D-Cys Peptide Sequencing
  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of ~1 mg/mL. Perform serial dilutions to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: Develop a suitable gradient from 5% to 45% Mobile Phase B over 30-60 minutes to ensure adequate separation from impurities.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of 300-1800 to identify the precursor ion of the N-Me-D-Cys peptide.

    • MS2 Scans (Data-Dependent Acquisition):

      • Set the instrument to acquire MS/MS spectra for the top 3-5 most intense precursor ions.

      • Crucial Step: Acquire data using both HCD and ETD fragmentation methods. This provides complementary data; HCD will give strong backbone fragmentation, while ETD will confirm the site of N-methylation.

      • Use a normalized collision energy of 25-30 for HCD.

      • Use calibrated ETD reaction times.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant, or vendor-specific software).

    • Search the MS/MS spectra against the theoretical sequence of the peptide, specifying N-methylation of Cysteine (+14.01565 Da) as a variable modification.

    • Manually inspect the annotated HCD and ETD spectra. For the ETD spectrum, confirm the presence of a complete c- or z-ion series that contains the +14 Da mass shift, definitively localizing the modification.[5]

Edman Degradation: A Confirmatory Tool for N-Terminal Modification

Edman degradation is the classic chemical method for sequencing peptides from the N-terminus.[6][7] It involves a stepwise process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it off, and identifying the resulting PTH-amino acid derivative by HPLC.[8][9]

For peptides with internal N-methylation, Edman degradation can proceed until it reaches the modified residue. However, its most powerful application for this topic is when the N-methylation is at the N-terminus. The PITC reaction requires a free primary or secondary amine at the N-terminus. N-methylation of the N-terminal amino acid blocks the reaction entirely. [6][7]

Therefore, if a peptide is subjected to Edman sequencing and no sequence is obtained, it provides strong confirmatory evidence of a blocked N-terminus, consistent with N-terminal N-methylation.

Part 2: Stereochemical Integrity: Confirming the D-Configuration

Standard MS and HPLC methods cannot distinguish between D- and L-enantiomers. Verifying the presence of D-cysteine requires specialized chiral techniques.

Chiral Amino Acid Analysis via HPLC

This is the gold standard method for determining the stereochemistry of the amino acids within a peptide. The workflow involves hydrolyzing the peptide back to its constituent amino acids, followed by separation on a chiral stationary phase (CSP).[10][11]

Causality: The principle relies on the formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector on the CSP. These complexes have different interaction energies, leading to different retention times and allowing for their separation.[10]

A critical and often overlooked aspect of this analysis is the hydrolysis step. Harsh acidic conditions required to break peptide bonds can cause racemization of amino acids, particularly Cysteine.[12][13] Therefore, carefully controlled hydrolysis conditions and the use of standards are paramount for trustworthy results.

Experimental Protocol: Chiral HPLC Analysis
  • Peptide Hydrolysis:

    • Place 10-50 µg of the lyophilized peptide into a hydrolysis vial.

    • Add 200 µL of 6N HCl containing 0.1% phenol (to protect Cys from degradation).

    • Optional but recommended: For racemization control, perform a parallel hydrolysis using 6N DCl in D₂O. The degree of incorporation of deuterium at the α-carbon can help quantify the extent of acid-induced racemization.

    • Seal the vial under vacuum or after purging with nitrogen.

    • Heat at 110°C for 24 hours.

    • Cool the vial, then evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization (Marfey's Method):

    • Reconstitute the dried hydrolysate in 100 µL of 1M sodium bicarbonate.

    • Add 100 µL of a 1% solution of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 50 µL of 1N HCl.

  • HPLC Analysis:

    • Column: Use a standard C18 reversed-phase column. The chirality is now imparted by the L-FDAA reagent, creating diastereomers that are separable on achiral columns.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient, for example, from 20% to 50% Mobile Phase B over 40 minutes.

    • Detection: Monitor absorbance at 340 nm.

  • Data Interpretation:

    • Run derivatized D- and L-amino acid standards to establish their retention times.

    • The L-amino acid-L-FDAA derivatives will elute earlier than the D-amino acid-L-FDAA derivatives.

    • Integrate the peak areas for D-Cys and L-Cys to confirm the stereochemical identity and determine the enantiomeric purity.

Part 3: Higher-Order Structure and Conformation

The presence of N-Me-D-Cys has a profound impact on the peptide's 3D structure. NMR and CD spectroscopy are powerful tools for probing these conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for determining the high-resolution 3D structure of peptides in solution.[14][15] It provides information at the atomic level, making it uniquely suited to characterizing the structural consequences of N-Me-D-Cys incorporation.[2]

  • Confirmation of N-methylation: The N-methyl group will produce a distinct singlet peak in the 1D ¹H NMR spectrum, typically around 2.5-3.0 ppm, providing direct evidence of its presence.

  • Structural Elucidation: 2D NMR experiments, such as TOCSY and NOESY, are used to first assign all the proton resonances in the peptide.[16][17] NOESY spectra are particularly crucial as they identify protons that are close in space (<5 Å), even if they are far apart in the primary sequence.[18] These through-space correlations provide the distance constraints needed to calculate a 3D structural model. The altered backbone torsion angles induced by the N-methyl and D-Cys residues will generate a unique NOE pattern compared to the wild-type L-peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light, which is sensitive to the overall chiral environment and secondary structure (α-helix, β-sheet, random coil) of the peptide.[3] While it does not provide atomic-level detail, it is an excellent, rapid technique for:

  • Confirming the presence of a non-native D-amino acid, which will produce a CD spectrum that is significantly different, and often a mirror image, of the all-L counterpart.

  • Assessing the impact of the N-Me-D-Cys modification on the peptide's secondary structure.

  • Monitoring conformational stability as a function of temperature or denaturant concentration.

Integrated Analytical Strategy and Summary

No single technique can fully characterize a peptide containing N-Me-D-Cys. A successful strategy relies on the orthogonal integration of multiple analytical methods.

Diagram: Integrated Analytical Workflow

cluster_msms start Peptide Sample (N-Me-D-Cys) hr_ms 1. Intact Mass Analysis (HRMS) start->hr_ms lc_msms 2. Sequencing & PTM Site (LC-MS/MS) hr_ms->lc_msms Confirm Gross Mass etd ETD for N-Me Site hcd HCD for Backbone chiral 3. Stereochemistry (Chiral HPLC) lc_msms->chiral Confirm Sequence hydrolysis Acid Hydrolysis chiral->hydrolysis Requires Hydrolysis nmr 4. 3D Structure (NMR) chiral->nmr Confirm D-Config final Complete Characterization nmr->final Confirm Conformation

Caption: A logical workflow for the complete characterization of N-Me-D-Cys peptides.

Summary of Analytical Techniques
TechniqueInformation ProvidedKey Advantage for N-Me-D-CysMajor Limitation
HRMS Intact Molecular WeightConfirms presence of +14 Da modificationNo sequence or stereochemical information
LC-MS/MS (ETD) Sequence & Modification SiteUnambiguously localizes the N-methyl group[4]Cannot determine stereochemistry
Edman Degradation N-terminal SequenceConfirms N-terminal blockage by N-methylation[6][7]Blocked by N-methylation; ineffective for sequencing
Chiral HPLC Amino Acid StereochemistryThe definitive method to confirm D-Cysteine[10][11]Peptide must be hydrolyzed, risking racemization[12]
NMR Spectroscopy 3D Structure, ConformationProvides atomic-level structural detail[14][15]Requires larger sample amounts; complex data analysis
CD Spectroscopy Secondary Structure, ChiralityRapidly confirms global structural changes[3]Low resolution; cannot pinpoint specific residues

Conclusion

The analytical characterization of peptides containing N-methyl-D-cysteine is a complex but manageable challenge. By moving beyond a one-size-fits-all approach and embracing an integrated, multi-technique strategy, researchers can generate a complete and unambiguous data package. The cornerstone of this strategy is the combination of high-resolution mass spectrometry with electron transfer dissociation (ETD) to confirm the sequence and modification site, followed by chiral amino acid analysis to verify stereochemical integrity. Finally, NMR spectroscopy provides the ultimate confirmation of the structural consequences of these powerful modifications. This rigorous analytical framework is essential for advancing the development of next-generation peptide therapeutics with confidence and scientific integrity.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-methylated Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance and Analytical Hurdles of N-methylated Cysteine

In the landscape of drug development and proteomics, post-translational modifications (PTMs) represent a critical layer of biological regulation and a frontier for therapeutic innovation. Among these, N-methylation—the addition of a methyl group to an amino acid's nitrogen atom—is gaining prominence for its ability to enhance the metabolic stability, membrane permeability, and conformational rigidity of peptides.[1][2] N-methylated cysteine (MeCys), in particular, is a fascinating modification. The inherent reactivity of the cysteine thiol group, a frequent target for covalent drug design, combined with the pharmacokinetic advantages conferred by N-methylation, makes peptides containing this residue highly attractive for drug development.

However, the analysis of N-methylated peptides, especially those containing cysteine, presents significant challenges for mass spectrometry-based proteomics.[3] The subtle mass shift of 14.01565 Da for monomethylation can be difficult to distinguish from other modifications or isotopic peaks, and the modification can alter fragmentation patterns in unpredictable ways, complicating confident identification and site localization.[3][4]

This guide provides an in-depth comparison of the primary mass spectrometry fragmentation techniques for the analysis of N-methylated cysteine-containing peptides. We will explore the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering field-proven insights to guide your experimental design and data interpretation.

Comparing Fragmentation Techniques for N-methylated Peptide Analysis

The choice of fragmentation method is a pivotal decision in the analytical workflow for N-methylated peptides. The stability of the N-methyl modification and the resulting fragmentation pathways are highly dependent on the energy and mechanism of dissociation.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via low-energy collisions with an inert gas in an ion trap.Vibrational excitation in a higher-energy collision cell, followed by Orbitrap detection.Electron transfer from a radical anion, leading to non-ergodic fragmentation.
Best Suited For Doubly charged peptides, general sequencing.Doubly charged peptides, improved fragment ion resolution.Peptides with charge states >2+, labile PTMs, large peptides.
Preservation of PTMs Can lead to neutral loss of the modification, complicating localization.Generally better preservation than CID, but still susceptible to neutral loss.Excellent preservation of labile modifications as fragmentation is non-ergodic.
Low Mass Cutoff Yes (typically ~1/3 of precursor m/z), can lose immonium ions.No, allows for detection of low-mass diagnostic ions.No, allows for detection of low-mass diagnostic ions.
Speed FastFastSlower scan rate compared to CID/HCD.
Collision-Induced Dissociation (CID): The Workhorse with Caveats

CID is the most common fragmentation technique. It involves the acceleration of precursor ions into a collision cell filled with an inert gas. The resulting collisions convert kinetic energy into internal energy, causing the peptide backbone to vibrate and eventually fragment, primarily at the amide bonds, to produce b- and y-type ions.

For N-methylated cysteine peptides, CID can be effective for generating basic sequence information. However, the N-methyl bond itself can be labile under CID conditions. The N-methylation of an internal amino acid residue can activate the amide bond on its C-terminal side, leading to preferential cleavage and the formation of a dominant b-ion.[5] Furthermore, the presence of the methyl group can influence proton mobility, altering fragmentation pathways in ways that can be difficult to predict. A significant drawback of CID in many ion trap instruments is the "one-third rule" or low-mass cutoff, which often prevents the detection of informative low-mass immonium ions that could help confirm the presence of the modified cysteine.

Higher-Energy Collisional Dissociation (HCD): A Refined Approach

HCD is a beam-type CID method available on Orbitrap mass spectrometers. It also generates b- and y-ions but typically with higher energy, leading to more extensive fragmentation. A key advantage of HCD is the absence of a low-mass cutoff, allowing for the detection of diagnostic immonium and other low-mass reporter ions. While HCD generally offers better preservation of PTMs than CID, the higher energy can still lead to the neutral loss of the modification, which can be a challenge for localization.

Electron Transfer Dissociation (ETD): The Superior Choice for Labile Modifications

ETD is a non-ergodic fragmentation method, meaning that fragmentation occurs faster than the energy can be redistributed throughout the molecule. This is achieved by transferring an electron to the multiply-protonated peptide precursor, leading to the cleavage of the N-Cα backbone bonds and the formation of c- and z-type fragment ions.

This mechanism is particularly advantageous for labile PTMs like N-methylation because it tends to preserve the modification on the amino acid side chain. For peptides with higher charge states (≥3+), ETD often provides more complete fragmentation coverage than CID or HCD.[6][7] In the context of N-methylated cysteine, ETD is expected to provide superior performance by:

  • Preserving the N-methyl group: Reducing the likelihood of neutral loss and improving site localization confidence.

  • Generating extensive backbone fragmentation: Providing more complete sequence coverage.

  • Revealing characteristic side-chain cleavages: ETD can induce specific fragmentations related to the cysteine side chain, such as the neutral loss of a thiol radical (SH•) from z•-ions to form w-ions, which can aid in identification.[8]

Predicted Fragmentation Pathways of an N-methylated Cysteine Peptide

To illustrate the differences between these techniques, let's consider a hypothetical peptide, AC-[N-MeC]-DEFGR, where [N-MeC] represents N-methylated cysteine.

CID/HCD Fragmentation Pathway

Under CID and HCD, fragmentation is expected to primarily occur at the peptide bonds, generating b- and y-ions. Due to the presence of the N-methyl group, a competing pathway involving the neutral loss of methylamine (CH3NH2) from the precursor or fragment ions is possible, though likely less favored than backbone fragmentation. The N-methylation may also promote the formation of a b-ion C-terminal to the modified cysteine.[5]

cluster_0 Precursor Ion cluster_1 CID / HCD Precursor AC-[N-MeC]-DEFGR (M+nH)n+ b_ions b-ions Precursor->b_ions Backbone Fragmentation y_ions y-ions Precursor->y_ions Backbone Fragmentation NeutralLoss Neutral Loss (e.g., CH3NH2) Precursor->NeutralLoss Side Chain Fragmentation

Caption: Predicted CID/HCD fragmentation of an N-methylated cysteine peptide.

ETD Fragmentation Pathway

With ETD, the primary fragmentation will be along the N-Cα bond, producing c- and z-ions, while preserving the N-methyl modification on the cysteine side chain. A notable secondary fragmentation specific to cysteine-containing peptides is the potential for the z-radical ion to lose a thiol radical (SH•), resulting in a w-ion. This characteristic loss can be a powerful diagnostic feature for identifying cysteine-containing peptides in ETD spectra.[8]

cluster_0 Precursor Ion cluster_1 ETD Precursor AC-[N-MeC]-DEFGR (M+nH)n+ c_ions c-ions Precursor->c_ions N-Cα Bond Cleavage z_ions z•-ions Precursor->z_ions N-Cα Bond Cleavage w_ions w-ions z_ions->w_ions Loss of SH• cluster_workflow LC-MS/MS Workflow A 1. Protein Extraction & Reduction B 2. Cysteine Alkylation A->B C 3. Enzymatic Digestion (e.g., Trypsin) B->C D 4. Peptide Desalting (C18) C->D E 5. nanoLC Separation D->E F 6. MS/MS Analysis (ETD Recommended) E->F G 7. Database Search & Data Analysis F->G

References

A Comparative Guide to NMR Spectroscopy for Confirming the Conformation of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic N-methylation of peptides—replacing a backbone amide proton with a methyl group—is a important technique in modern drug discovery. This modification can significantly improve a peptide's therapeutic potential by enhancing its metabolic stability, cell permeability, and conformational rigidity.[1] However, these desirable properties are intrinsically linked to the peptide's three-dimensional structure, making the precise determination of its conformation a critical step in the development of novel therapeutics.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for determining the solution-state structure and dynamics of molecules, offering unparalleled insights into the conformational landscapes of N-methylated peptides.[4][5] This guide provides an in-depth, technical comparison of key NMR methodologies for elucidating the conformation of these modified peptides, grounded in experimental data and established protocols.

The Structural Impact of N-Methylation

N-methylation introduces two fundamental changes to the peptide backbone:

  • Removal of a Hydrogen Bond Donor: The substitution of the amide proton eliminates its ability to act as a hydrogen bond donor, which can disrupt or alter secondary structures like β-sheets and α-helices that rely on these bonds.[2]

  • Increased Steric Hindrance: The introduction of a methyl group can sterically favor certain backbone dihedral angles, restricting conformational flexibility and often promoting the formation of specific secondary structures such as β-turns.[2]

A significant consequence of N-methylation is the increased propensity for cis-trans isomerization around the N-methylated amide bond.[1] While the trans conformation is highly favored in standard peptide bonds, the energy difference between the cis and trans isomers is reduced in N-methylated peptides, leading to the potential for both conformers to be present in solution.[6][7] This can result in conformational heterogeneity, which manifests as peak doubling or broadening in NMR spectra.[1][8]

Core NMR Techniques for Conformation Elucidation

A multi-faceted approach employing a suite of NMR experiments is essential for a comprehensive conformational analysis of N-methylated peptides.

Through-Bond Correlation Spectroscopy: TOCSY

Total Correlation Spectroscopy (TOCSY) is indispensable for the initial assignment of proton resonances. By establishing correlations between all protons within a single amino acid spin system, it allows for the unambiguous identification of each residue's protons.[5][9]

Through-Space Correlation Spectroscopy: NOESY vs. ROESY

The Nuclear Overhauser Effect (NOE) provides distance constraints between protons that are close in space (< 5-6 Å), which is the foundation for determining the three-dimensional structure.[9][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the standard experiment for detecting NOEs. However, for medium-sized molecules (molecular weights around 1-2 kDa), the NOE can be close to zero, making detection difficult.[11][12]

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is often the preferred method for N-methylated peptides, as the Rotating-frame Overhauser Effect (ROE) is always positive, regardless of molecular size.[2][13] This avoids the issue of near-zero NOEs and provides reliable through-space correlations.[1] Characteristic ROEs between the N-methyl protons and protons on the same and preceding residues are diagnostic of the cis or trans amide bond conformation.[1]

Dihedral Angle Restraints: The Karplus Relationship

The Karplus equation describes the relationship between the three-bond scalar coupling constant (³J) and the corresponding dihedral angle.[14] For peptides, the ³J(Hα, Hβ) coupling constant can provide information about the side-chain rotamer populations.[1][15] In cases where an amide proton is present, the ³J(HN, Hα) coupling constant can be used to restrain the backbone dihedral angle φ.[16][17]

Identifying Intramolecular Hydrogen Bonds: Temperature Coefficients

The temperature dependence of amide proton chemical shifts (temperature coefficients, dδ/dT) is a powerful tool for identifying intramolecular hydrogen bonds. Amide protons involved in stable hydrogen bonds are shielded from the solvent and exhibit smaller changes in chemical shift with temperature. A temperature coefficient less negative than -4.5 ppb/K is generally indicative of a hydrogen-bonded amide proton.[18][19] While N-methylation removes the amide proton at the site of modification, this technique remains crucial for assessing the overall hydrogen-bonding network within the peptide.[20]

Comparative Data Analysis: N-Methylated vs. Non-Methylated Peptides

To illustrate the impact of N-methylation on NMR observables, consider a hypothetical peptide segment, Ac-Ala-X-Ala-NHMe, where X is either L-Threonine (Thr) or N-Methyl-L-threonine (N-Me-Thr).

ParameterL-Threonine PeptideN-Methyl-L-threonine PeptideRationale for Observed Differences
¹H Chemical Shift (ppm)
Ala¹ Hα4.354.40Changes in the electronic environment due to the conformational impact of N-methylation on the neighboring residue.
X² Hα4.204.50 (trans), 4.10 (cis)The Hα proton of N-Me-Thr is typically shifted downfield. The presence of both cis and trans conformers leads to separate signals.[1]
X² N-CH₃-2.85 (trans), 3.15 (cis)Diagnostic signals for the N-methyl group, with distinct chemical shifts for the cis and trans isomers.[1]
Ala³ Hα4.304.25 (major), 4.35 (minor)Peak doubling for residues adjacent to the N-methylated site reflects the presence of multiple conformers.[1]
³J(Hα, Hβ) Coupling (Hz) 8.56.2Alteration in the side-chain rotamer population of the threonine residue upon N-methylation.[1]
Key ROE Contacts Hα(Thr²) - Hα(Ala³) (medium)Hβ(Thr²) - Hα(Ala³) (weak)Hα(N-Me-Thr²) - Hα(Ala³) (strong)N-CH₃(N-Me-Thr²) - Hα(Ala¹) (medium, trans)N-CH₃(N-Me-Thr²) - Hα(N-Me-Thr²) (medium, cis)The presence of strong ROEs to the N-methyl group provides crucial distance restraints for structure calculation and are indicative of the amide bond conformation.[1]

Experimental Workflow for Conformation Determination

The process of determining the conformation of an N-methylated peptide using NMR is a systematic workflow that integrates sample preparation, data acquisition, and structure calculation.

NMR workflow for N-methylated peptide conformation.
Step-by-Step Experimental Protocols

1. Sample Preparation

  • Objective: To prepare a high-quality, stable NMR sample at an appropriate concentration.

  • Protocol:

    • Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.[2]

    • Add a known concentration of an internal standard, such as DSS or TMSP, for chemical shift referencing.

    • Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

    • Filter the sample into a high-quality NMR tube to remove any particulate matter.

2. 2D ROESY Data Acquisition

  • Objective: To obtain through-space proton-proton correlations for distance restraint generation.

  • Protocol (on a 600 MHz spectrometer):

    • Tune and match the probe for the ¹H frequency.

    • Acquire a 2D ROESY spectrum using a standard pulse sequence.

    • Set the mixing time to a value appropriate for the size of the peptide, typically between 150-300 ms.[1]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

3. Data Processing and Structure Calculation

  • Objective: To convert raw NMR data into a three-dimensional structure.

  • Protocol:

    • Process the 2D TOCSY and ROESY data using software such as TopSpin, NMRPipe, or CARA.

    • Perform sequential resonance assignment by linking spin systems identified in the TOCSY spectrum with sequential ROE cross-peaks.[10]

    • Integrate the cross-peak volumes in the ROESY spectrum to derive inter-proton distance restraints.[2]

    • Use structure calculation software, such as CYANA or XPLOR-NIH, to generate a family of structures that satisfy the experimental restraints.[17][21]

    • Analyze the resulting ensemble of structures to determine the predominant conformation(s) of the peptide in solution.

Conclusion

NMR spectroscopy provides an indispensable toolkit for the detailed conformational analysis of N-methylated peptides. While N-methylation introduces challenges such as conformational heterogeneity due to cis-trans isomerization, a systematic approach combining TOCSY, ROESY, and temperature coefficient studies allows for a thorough characterization of these therapeutically promising molecules.[1] The insights gained from these NMR studies are crucial for understanding structure-activity relationships and for the rational design of next-generation peptide-based drugs with enhanced pharmacological properties.[3][4]

References

A Comparative Guide to the Proteolytic Stability of Peptides: N-Me-D-Cys vs. L-Cys

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide therapeutics, the quest for enhanced in vivo stability is a paramount challenge. Native peptides, composed of L-amino acids, are often rapidly degraded by proteases, limiting their therapeutic efficacy.[1] This guide provides an in-depth comparison of two strategies to overcome this hurdle: the incorporation of the naturally occurring L-cysteine (L-Cys) versus its strategically modified counterpart, N-methyl-D-cysteine (N-Me-D-Cys). We will explore the biochemical rationale, present a detailed experimental protocol for assessing proteolytic stability, and provide data-driven insights for researchers and drug development professionals.

The Achilles' Heel of Peptides: Proteolytic Degradation

Peptide drugs offer high specificity and low toxicity, but their clinical potential is frequently undermined by their susceptibility to enzymatic degradation.[2] Proteases, ubiquitous in the body, recognize and cleave specific peptide bonds, leading to short in vivo half-lives.[1][3] Cysteine-containing peptides can be particularly susceptible to certain proteases and chemical modifications.[4][5]

The Dual-Shield Strategy: N-Methylation and D-Configuration

The modification of L-Cys to N-Me-D-Cys introduces two powerful protective elements against proteolytic attack.

  • D-Amino Acid Substitution: Natural proteases are highly stereospecific, primarily recognizing and acting upon substrates composed of L-amino acids.[6][7] The incorporation of a D-amino acid creates a "steric shield" that disrupts the precise three-dimensional fit required for the enzyme's active site to bind and cleave the peptide backbone.[8][9] This strategy has been shown to significantly improve the stability of peptides in serum.[6][8]

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is another potent strategy for enhancing proteolytic resistance.[3][10] This modification removes the amide proton, a key hydrogen bond donor that proteases use for substrate recognition.[10] This disruption of hydrogen-bonding patterns sterically hinders the protease from accessing the scissile peptide bond, effectively inhibiting cleavage.[3] The combination of these two modifications in N-Me-D-Cys provides a robust defense against enzymatic degradation.

Visualizing the Protective Mechanism

The following diagram illustrates how N-methylation and D-configuration sterically hinder protease activity compared to a standard L-amino acid peptide bond.

G cluster_0 Standard L-Peptide Substrate cluster_1 N-Me-D-Peptide Substrate L_Peptide ...-NH-CHR-CO-... Peptide Backbone Protease_L Active Site Protease L_Peptide:f0->Protease_L:f0 Recognized & Cleaved (H-Bonding Possible) D_Peptide ...-N(CH3)-CHR'-CO-... N-Methylated D-Amino Acid Protease_D Active Site Protease D_Peptide:f0->Protease_D:f0 Steric Hindrance (Recognition Blocked) Blocker CH3 group & D-config prevent binding G start Start: Prepare Peptide & Enzyme Stocks setup Incubation Setup: - Peptide Solution (in PBS) - Pre-warm to 37°C start->setup initiate Initiate Reaction: Add Trypsin to Peptide Solution (Time = 0) setup->initiate timepoints Incubate at 37°C Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) initiate->timepoints quench Quench Reaction: Add Aliquot to TCA Solution timepoints->quench precipitate Centrifuge to Precipitate Proteins (14,000 x g, 10 min) quench->precipitate analyze Analyze Supernatant by RP-HPLC precipitate->analyze data Data Analysis: - Plot % Intact Peptide vs. Time - Calculate Half-Life (t½) analyze->data end End data->end

References

A Comparative Guide to Coupling Reagents for Sterically Hindered N-Methylated Amino Acids: HATU vs. HCTU for Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of "Difficult" Couplings

In the field of Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond is the fundamental reaction. While routine couplings are often straightforward, the incorporation of certain residues presents significant synthetic hurdles that can lead to incomplete reactions, deletion sequences, and low final yields. Among the most challenging building blocks are N-methylated and sterically hindered amino acids.

Fmoc-N-Me-D-Cys(Trt)-OH is a quintessential example of such a "difficult" residue. It combines two major challenges:

  • N-Methylation: The presence of a methyl group on the backbone nitrogen atom significantly increases steric bulk around the nitrogen nucleophile and reduces its reactivity. This modification, while valuable for creating peptides with enhanced enzymatic stability and oral bioavailability, slows down the kinetics of amide bond formation.[1]

  • Steric Hindrance: The bulky trityl (Trt) group protecting the cysteine thiol, combined with the N-methyl group, creates a sterically crowded environment at the reaction center, further impeding the approach of the activated carboxyl group.

To overcome these challenges, chemists rely on highly efficient, potent coupling reagents. Among the most effective are the aminium/uronium salts, with HATU and HCTU being two of the most prominent members. This guide provides an in-depth, objective comparison of their performance for the specific and demanding task of coupling this compound, grounded in mechanistic principles and supported by experimental best practices.

Mechanism of Action: The Aminium/Uronium Advantage

HATU and HCTU belong to a class of reagents that activate carboxylic acids by forming a highly reactive intermediate. The general mechanism proceeds in two key steps:

  • Activation: In the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), the coupling reagent reacts with the carboxyl group of the N-Fmoc-protected amino acid. This rapidly forms a highly reactive acyl-uronium intermediate, which then rearranges to an active ester.

  • Coupling: This active ester is highly susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain growing on the solid support, leading to the formation of the desired peptide bond.

The superior efficacy of these reagents stems from the nature of the active ester they generate. The reactivity is directly related to the leaving group precursor incorporated into the reagent's structure.[2] A critical side reaction to be aware of with aminium reagents is guanidinylation , where an excess of the coupling reagent can react with the free N-terminal amine, capping the peptide chain.[3][4] This is typically avoided by using a slight excess of the amino acid relative to the coupling reagent.[5][6]

G cluster_0 Activation Step cluster_1 Coupling Step AA Fmoc-AA-COOH ActiveEster Highly Reactive Active Ester AA->ActiveEster Reagent Aminium Reagent (HATU/HCTU) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack Resin H₂N-Peptide-Resin Resin->PeptideBond

General workflow for aminium salt-mediated peptide coupling.

In-Depth Look at the Reagents

HATU: The Gold Standard

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents available for SPPS.[7]

  • Core Chemistry: HATU is based on HOAt (1-Hydroxy-7-azabenzotriazole). The key feature is the nitrogen atom at the 7-position of the pyridine ring. This nitrogen provides "anchimeric assistance" or neighboring group participation during the coupling step.[8][9] This intramolecular catalysis significantly accelerates the rate of amide bond formation, making the resulting OAt-ester extremely reactive.

  • Performance Profile: Its high reactivity makes HATU exceptionally well-suited for the most difficult couplings, including N-methylated amino acids, sterically hindered residues, and peptide segment condensations.[1][10] The rapid reaction kinetics also serve to minimize racemization, as the desired coupling reaction outcompetes the side reaction pathways that lead to loss of stereochemical integrity.[8][11][12]

HATU HATU_structure

Structure of HATU.
HCTU: The High-Performance, Cost-Effective Workhorse

HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-, hexafluorophosphate(1-), 3-oxide) is a highly efficient and popular coupling reagent that offers a balance of potency and economic viability.[13]

  • Core Chemistry: HCTU is based on 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole). The strongly electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the hydroxyl group. This makes the resulting 6-Cl-OBt active ester significantly more reactive than the standard OBt ester formed from its predecessor, HBTU.[3][13][14]

  • Performance Profile: HCTU is more reactive than HBTU but generally considered slightly less potent than HATU.[15] It is known for facilitating very fast reactions and has been successfully employed in accelerated SPPS protocols.[16][17] It provides excellent performance for a wide range of standard and moderately difficult couplings.

HCTU HCTU_structure

Structure of HCTU.

Head-to-Head Comparison for Coupling this compound

When faced with a residue as challenging as this compound, the choice of coupling reagent becomes paramount. The subtle differences in reactivity between HATU and HCTU can have a significant impact on the success of the synthesis.

ParameterHATUHCTURationale & Justification for this compound
Reactivity Exceptional Very High For the extreme steric hindrance of this residue, HATU's superior reactivity, driven by the anchimeric assistance of the HOAt moiety, provides the highest probability of driving the coupling to completion.[8][9] This minimizes the formation of deletion peptides.
Racemization Suppression Excellent Excellent Both reagents are highly effective. However, HATU's faster reaction kinetics can further reduce the lifetime of the activated intermediate, providing an additional layer of protection against epimerization.[11][12] While Cys(Trt) itself can be prone to racemization, this is a critical advantage.
Reaction Speed Faster Fast HATU generally promotes faster amide bond formation than HCTU, which is crucial for difficult sequences to avoid side reactions that can occur with prolonged reaction times.[8][18]
Cost Higher Lower HCTU presents a significant cost saving, making it a very attractive option.[13][15] This is its primary advantage over HATU.
Recommendation Primary Choice Viable Alternative For maximizing yield and purity when incorporating this compound, HATU is the scientifically recommended choice. The higher cost is justified by the increased likelihood of success. HCTU is a powerful alternative that may require protocol optimization (e.g., double coupling, longer reaction times).

Validated Experimental Protocol

The following protocol outlines a robust methodology for coupling this compound using either HATU or HCTU. The key to success with N-methylated residues is proper pre-activation and diligent monitoring.

protocol cluster_preactivation 4. Pre-activation (5 min) Swell 1. Swell Resin (DMF or NMP, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, 5-7 times) Deprotect->Wash1 Couple 5. Couple to Resin (Transfer activated solution) Wash1->Couple Dissolve Dissolve this compound (4 equiv) in DMF/NMP AddReagent Add HATU or HCTU (3.9 equiv) Dissolve->AddReagent AddBase Add DIPEA (8 equiv) AddReagent->AddBase Monitor 6. Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Recouple Incomplete? Perform Double Coupling Monitor->Recouple Wash2 7. Wash Resin (DMF, 3x; DCM, 3x) Recouple->Couple Yes Recouple->Wash2 No

Experimental workflow for coupling difficult amino acids.
Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min, 1 x 7 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation (Critical Step):

    • In a separate vessel, dissolve this compound (4 equivalents based on resin substitution) in a minimal amount of DMF or NMP.

    • Add HATU or HCTU (3.9 equivalents, a slight deficit to the amino acid to prevent guanidinylation).

    • Add DIPEA (8 equivalents).

    • Allow the solution to mix at room temperature for at least 5 minutes. The solution will typically change color.[1]

  • Coupling: Transfer the pre-activated amino acid solution to the reaction vessel containing the washed resin. Agitate the suspension at room temperature for 1-2 hours.

  • Monitoring: The standard Kaiser test is ineffective for N-methylated amines. Use the Bromophenol Blue test to check for the presence of free secondary amines.[1] A blue or green color indicates an incomplete reaction.

  • Recoupling (If Necessary): If the monitoring test is positive, drain the reaction vessel, wash once with DMF, and repeat steps 4-6 (a "double couple").

  • Final Washing: Once the coupling is complete (yellow beads with Bromophenol Blue test), wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) and proceed to the next cycle.

Conclusion and Final Recommendation

Both HATU and HCTU are exceptionally powerful coupling reagents that have largely replaced older, less effective alternatives for challenging peptide synthesis.

  • HCTU stands out as a highly efficient, reliable, and cost-effective reagent. It is an excellent choice for a broad range of applications, including many "difficult" couplings, and its performance can often be optimized to match more expensive reagents.

  • HATU , however, maintains a distinct advantage in terms of raw reactivity due to the anchimeric assistance from its HOAt moiety. For the specific, multi-faceted challenge presented by This compound , this superior potency is a decisive factor.

Final Verdict: For researchers, scientists, and drug development professionals aiming to synthesize complex peptides containing this compound, HATU is the recommended reagent for achieving the highest possible coupling efficiency and final peptide purity. The additional cost is a prudent investment to mitigate the risk of failure in a critical synthesis step, ultimately saving time and resources.

References

Performance Showdown: A Comparative Guide to Fmoc-N-Me-D-Cys(Trt)-OH and its L-Enantiomer in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving the desired purity, yield, and, ultimately, the biological function of the target molecule. The incorporation of non-natural amino acids, such as N-methylated and D-enantiomers, has become a cornerstone of modern peptide drug design, offering pathways to enhanced stability, improved cell permeability, and unique conformational constraints.[1] This guide provides an in-depth technical comparison of two such critical reagents: Fmoc-N-Me-D-Cys(Trt)-OH and its naturally configured counterpart, Fmoc-N-Me-L-Cys(Trt)-OH.

While direct, head-to-head comparative studies are not extensively documented in publicly available literature, this guide synthesizes established principles of solid-phase peptide synthesis (SPPS), data from analogous compounds, and expert insights to provide a robust framework for understanding the performance differences and making informed decisions in your research.

The Strategic Value of N-Methylation and D-Configuration

The decision to incorporate an N-methylated D-cysteine into a peptide sequence is driven by the pursuit of specific therapeutic properties.

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance.[2] This modification has profound consequences:

    • Enhanced Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from cleavage by endogenous proteases, which are stereospecific for L-amino acids and unsubstituted amides.[1] This can dramatically increase the in-vivo half-life of a peptide therapeutic.

    • Increased Membrane Permeability: By replacing an amide proton, N-methylation removes a hydrogen bond donor, increasing the lipophilicity of the peptide. This can facilitate passive diffusion across cell membranes, a critical step towards oral bioavailability.

    • Conformational Rigidity: The steric bulk restricts the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and enhancing binding affinity for its target.

  • D-Configuration: The use of D-amino acids, the mirror images of the naturally occurring L-amino acids, provides an additional layer of stability.[3] Peptides containing D-residues are highly resistant to degradation by proteases, further extending their therapeutic window.[3] The conformational propensities of D-amino acids are generally expected to be a mirror image of their L-counterparts, allowing for the design of novel secondary structures.[4]

The combination of N-methylation and D-configuration in this compound therefore represents a powerful strategy to create highly stable and conformationally defined peptides.

Performance in Solid-Phase Peptide Synthesis (SPPS): A Comparative Analysis

The structural modifications that confer desirable biological properties also introduce significant challenges during chemical synthesis. The primary hurdles are steric hindrance and an increased propensity for racemization.

Coupling Efficiency

The most significant challenge in incorporating N-methylated amino acids is overcoming the steric hindrance posed by the methyl group on the secondary amine. This makes peptide bond formation more difficult compared to the coupling of standard amino acids.

  • Fmoc-N-Me-L-Cys(Trt)-OH: Coupling of N-methylated L-amino acids is known to be sluggish and often requires more potent activating reagents and longer reaction times.

  • This compound: The introduction of the D-configuration is expected to further exacerbate this issue. While direct data is scarce, studies on other D-amino acids suggest that coupling efficiency can be 15-20% lower than their L-counterparts due to steric clashes with the growing peptide chain, which is typically composed of L-amino acids. A comparative guide on the cysteine analog Fmoc-D-Pen(Trt)-OH notes that its incorporation may require extended coupling times or more potent coupling reagents due to steric hindrance.[5]

Table 1: Expected Performance Characteristics in SPPS

ParameterFmoc-N-Me-L-Cys(Trt)-OHThis compoundRationale & Supporting Evidence
Coupling Efficiency Challenging; requires optimized conditions.Potentially lower than the L-enantiomer; requires more forcing conditions.N-methylation introduces steric hindrance. D-amino acids can exhibit lower coupling efficiency due to steric clashes.[5]
Racemization Risk High, particularly with strong activating agents.High; requires careful selection of coupling reagents.N-methylated amino acids are prone to racemization.[6][7] Cysteine itself is a high-risk residue.
Recommended Coupling Reagents DIPCDI/Oxyma, HATU/HOAt/BaseDIPCDI/Oxyma, HATU/HOAt/Base (with extended times or microwave assistance)Carbodiimide-based reagents with additives are known to suppress racemization for cysteine derivatives. HATU is effective for sterically hindered couplings.
Impact on Peptide Structure Induces local conformational constraints.Induces mirror-image conformational constraints relative to the L-form.[4]D-amino acids introduce unique turns and secondary structures.
Proteolytic Resistance of Final Peptide High due to N-methylation.Very high due to both N-methylation and D-configuration.[1][3]Proteases are highly specific for L-amino acids and unsubstituted peptide bonds.
Racemization

Racemization, the loss of stereochemical purity, is a critical concern for all amino acids during peptide synthesis, but it is particularly pronounced for cysteine and N-methylated residues.

The mechanism of racemization involves the abstraction of the alpha-proton of the activated amino acid by a base, forming a planar intermediate that can be re-protonated to yield a mixture of D and L isomers. N-methylated amino acids have been shown to be more susceptible to racemization than their non-methylated counterparts.[6][7]

For Fmoc-Cys(Trt)-OH, the choice of coupling reagent is crucial. Base-mediated methods using reagents like HBTU/DIPEA can lead to significant racemization. In contrast, coupling with DIPCDI in the presence of an additive like Oxyma Pure has been shown to result in significantly lower racemization (e.g., 3.3% for Fmoc-Cys(Trt)-OH).

While a direct comparison of racemization between the N-methylated D- and L-cysteine derivatives is unavailable, it is imperative to employ racemization-suppressing coupling conditions for both. The inherent chirality of the D-amino acid does not protect it from racemization at the alpha-carbon during the activation step.

Experimental Protocols

Successful incorporation of these challenging building blocks requires optimized protocols that balance coupling efficiency with the suppression of side reactions.

Recommended Coupling Protocol for Fmoc-N-Me-D/L-Cys(Trt)-OH

This protocol is designed to maximize coupling efficiency while minimizing racemization. The use of HATU is recommended for sterically hindered N-methylated amino acids.

Materials:

  • This compound or Fmoc-N-Me-L-Cys(Trt)-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • HOAt (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF for 30-60 minutes.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-N-Me-D/L-Cys(Trt)-OH, HATU, and HOAt in anhydrous DMF.

  • Activation: Add DIPEA or Collidine to the coupling cocktail and allow to pre-activate for 1-2 minutes. Note: Prolonged pre-activation can increase racemization.

  • Coupling: Add the activated coupling cocktail to the swollen resin. Agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or microwave-assisted synthesis can be employed.

  • Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, although less reliable for secondary amines, or a Chloranil test). A double coupling may be necessary for incomplete reactions.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Visualization of Key Concepts

SPPS Workflow for Incorporating a Challenging Amino Acid

SPPS_Workflow Resin Peptide-Resin (Free Amine) AA_Solution Dissolve Fmoc-N-Me-Cys(Trt)-OH, HATU, HOAt in DMF Activation Add Base (DIPEA) Pre-activate 1-2 min AA_Solution->Activation 1. Prepare Cocktail Coupling Add to Resin Agitate 2-4h Activation->Coupling Wash_1 Wash (DMF, DCM) Coupling->Wash_1 3. Couple Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotection Wash_2 Wash (DMF, DCM) Deprotection->Wash_2 5. Deprotect Next_Cycle Ready for Next Cycle Wash_2->Next_Cycle

Caption: Optimized SPPS cycle for coupling sterically hindered N-methylated amino acids.

Rationale for Choosing D-Amino Acids

D_Amino_Acid_Rationale Start Native L-Peptide Problem Limitations: - Rapid Proteolytic Degradation - Poor Bioavailability Start->Problem Strategy Strategy: Incorporate D-Amino Acid Problem->Strategy Mechanism Mechanism: - Proteases are stereospecific for L-AAs - D-configuration blocks enzyme recognition Strategy->Mechanism Outcome Resulting Peptide: - Enhanced Proteolytic Stability - Increased In-Vivo Half-Life - Novel Conformation Mechanism->Outcome

Caption: Strategic incorporation of D-amino acids to enhance peptide therapeutic properties.

Conclusion and Recommendations

The choice between this compound and its L-enantiomer is fundamentally driven by the desired properties of the final peptide. While both present significant synthetic challenges due to N-methylation, the D-enantiomer offers a superior strategy for maximizing proteolytic resistance.

Key Recommendations:

  • For Maximum Stability: When the primary goal is to create a peptide with the highest possible resistance to enzymatic degradation, this compound is the preferred building block.

  • Coupling Conditions are Critical: Regardless of the enantiomer used, employ coupling conditions known to be effective for sterically hindered amino acids and to suppress racemization. A combination of HATU/HOAt with a non-nucleophilic base like Collidine, potentially with microwave assistance, is a strong starting point.

  • Thorough Characterization: Due to the increased risk of incomplete couplings and racemization, rigorous purification and analytical characterization (e.g., HPLC, Mass Spectrometry) of the final peptide are essential to ensure the desired product has been obtained.

By understanding the inherent challenges and implementing optimized protocols, researchers can successfully leverage these powerful building blocks to advance the frontiers of peptide-based drug discovery.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Assessing the Purity of Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Complex Building Block

In the landscape of solid-phase peptide synthesis (SPPS), the chemical and stereochemical integrity of amino acid building blocks is paramount.[1] Impurities, even at trace levels, can propagate through the synthesis, leading to challenging purification processes and culminating in final peptide products with compromised purity, yield, and biological activity.[2][3] Fmoc-N-Me-D-Cys(Trt)-OH is a particularly challenging derivative to analyze due to its unique structural features:

  • N-methylation: The N-methyl group can sterically hinder coupling reactions and introduces a secondary amine, altering its reactivity profile.

  • Bulky Protecting Groups: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) and trityl (Trt) groups dominate the molecule's physicochemical properties, making it highly nonpolar.

  • Chiral Integrity: As the D-enantiomer is specified, control of its chiral counterpart, the L-enantiomer, is a critical quality attribute.[4]

  • Thiol Reactivity: The cysteine thiol, though protected by the Trt group, remains a potential site for side reactions, notably oxidation to form disulfide-bridged dimers.[5]

This guide provides a comparative analysis of two orthogonal HPLC-based methodologies essential for the comprehensive purity assessment of this compound: high-resolution Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) for chemical purity and Chiral HPLC for enantiomeric purity. We will delve into the causality behind method parameter selection and provide robust, field-tested protocols for immediate application.

Deconstructing the Challenge: Potential Impurities in this compound

A robust analytical method is one that can effectively separate the main compound from all potential process-related and degradation impurities. For this compound, these primarily include:

  • Enantiomeric Impurity: The corresponding Fmoc-N-Me-L-Cys(Trt)-OH.

  • Dipeptide Species: Self-condensation during the Fmoc protection step can lead to Fmoc-N-Me-D-Cys(Trt)-N-Me-D-Cys(Trt)-OH.[1][6]

  • Deprotection-Related Impurities: Incomplete Fmoc protection can leave behind the free amino acid, while premature loss of the Trt group can generate Fmoc-N-Me-D-Cys-OH.[6][7]

  • Oxidized Dimer: The disulfide-linked dimer of this compound, which can form during synthesis or storage if the Trt group is compromised.

  • Reagent-Derived Impurities: By-products from the Fmoc-protection reaction, such as β-alanyl species.[1]

G cluster_impurities Potential Impurities main This compound (Target Analyte) enantiomer L-Enantiomer main->enantiomer dipeptide Dipeptide main->dipeptide deprotected Trt-Deprotected main->deprotected dimer Oxidized Dimer main->dimer reagent Synthesis By-products main->reagent

Caption: Relationship between the target analyte and its key potential impurities.

Method Comparison: Orthogonal Approaches for Complete Purity Profiling

No single HPLC method can simultaneously resolve chemical and chiral impurities for a compound like this compound. Therefore, a dual-pronged approach is necessary. We compare a state-of-the-art RP-UHPLC method for chemical purity against a specialized Chiral HPLC method for enantiomeric excess.

Method 1: High-Resolution RP-UHPLC for Chemical Purity Assessment

This method is designed to provide a high-level overview of all non-chiral impurities. The transition from traditional HPLC to UHPLC is strongly recommended for this application. UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures, resulting in significantly improved resolution, narrower peaks, and faster analysis times—critical for detecting trace impurities that might co-elute in a standard HPLC run.[8][9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase is the workhorse for reversed-phase chromatography and is ideal for retaining the highly hydrophobic this compound. The high surface area of modern core-shell or sub-2 µm fully porous particles ensures maximum interaction and separation efficiency.

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a strong organic solvent required to elute the highly retained analyte. Trifluoroacetic acid (TFA) at a low concentration (0.1%) acts as an ion-pairing agent. It protonates the carboxylic acid moiety, neutralizing its charge and preventing peak tailing, thereby improving peak symmetry and resolution.[1][10]

  • Gradient Elution: A gradient is essential to first elute any less hydrophobic impurities (e.g., those without the Trt or Fmoc group) before ramping up the organic concentration to elute the main peak and any more hydrophobic impurities like the dipeptide.

  • Detection: The Fmoc group possesses a strong chromophore, making UV detection highly sensitive and specific. A wavelength of 265 nm is commonly used to maximize the signal-to-noise ratio for Fmoc-containing compounds.[1]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL in 50:50 ACN/H2O) a2 Inject 2 µL p1->a2 p2 Prepare Mobile Phases A: 0.1% TFA in H2O B: 0.1% TFA in ACN a1 Equilibrate C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) p2->a1 a1->a2 a3 Run Gradient (5-95% B over 10 min) a2->a3 a4 Detect at 265 nm a3->a4 d1 Integrate All Peaks a4->d1 d2 Calculate % Area Purity d1->d2

Caption: Workflow for chemical purity analysis by RP-UHPLC.

  • System: A UHPLC system capable of operating up to at least 15,000 psi.

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 265 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 acetonitrile/water.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (re-equilibration)

ParameterConventional HPLC (5 µm column)UHPLC (1.7 µm column)Rationale for Improvement
Run Time ~25 minutes~12 minutesHigher optimal flow rates and shorter columns reduce analysis time.[8]
Peak Width (Main Peak) ~0.20 minutes~0.08 minutesSmaller particles provide higher separation efficiency, reducing band broadening.
Resolution (Main/Impurity) 1.83.5Narrower peaks allow for baseline separation of closely eluting species.[8]
Solvent Consumption ~25 mL~5 mLLower flow rates and shorter run times significantly reduce solvent usage.[11]
Sensitivity (S/N) Baseline~2.5x BaselineSharper, more concentrated peaks lead to greater peak height and improved detectability.[9]
Method 2: Chiral HPLC for Enantiomeric Purity Assessment

Standard reversed-phase columns cannot distinguish between enantiomers. To quantify the L-enantiomer in the D-product, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of Fmoc-protected amino acids.[12][13]

Causality Behind Experimental Choices:

  • Stationary Phase: A CSP like cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., CHIRALPAK® IC) provides the necessary stereospecific interactions (e.g., π-π stacking, hydrogen bonding, dipole-dipole interactions) to resolve the enantiomers.[4] The choice of CSP is critical and often requires screening.

  • Mobile Phase: Chiral separations are often achieved under isocratic conditions. Unlike the aggressive gradients in RP-HPLC, a constant mobile phase composition allows for the subtle differences in interaction energy between each enantiomer and the CSP to manifest as a separation in retention time. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with an acidic additive to improve peak shape.

  • Detection: UV detection at 265 nm remains the method of choice due to the Fmoc group.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Dissolve Sample & Standard (1 mg/mL in Mobile Phase) a2 Inject 10 µL p1->a2 p2 Prepare Isocratic Mobile Phase a1 Equilibrate Chiral Column (e.g., Lux Cellulose-3) p2->a1 a1->a2 a3 Run Isocratic Flow (1.0 mL/min) a2->a3 a4 Detect at 265 nm a3->a4 d1 Identify D/L Peaks a4->d1 d2 Calculate % L-Enantiomer d1->d2

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

  • System: A standard HPLC or UHPLC system.

  • Column: Polysaccharide-based CSP, e.g., Lux® 5 µm Cellulose-3, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • UV Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. A racemic (D/L) standard should be run initially to confirm the retention times of both enantiomers.

ParameterExpected ValueSignificance
Retention Time (D-enantiomer) ~12.5 minThe primary peak corresponding to the product.
Retention Time (L-enantiomer) ~14.8 minThe peak corresponding to the critical impurity.
Selectivity (α) > 1.15Indicates a good separation factor between the two enantiomer peaks.[4]
Resolution (Rs) > 2.0Ensures baseline separation for accurate quantification of the L-enantiomer.[4]
Limit of Quantification (LOQ) ≤ 0.05%The method must be sensitive enough to quantify the impurity at very low levels, often required by regulatory standards.[4]

An Integrated Strategy for Complete Quality Control

For a complete and reliable purity assessment of a new batch of this compound, both methods should be employed sequentially.

G cluster_chem Chemical Purity cluster_chiral Enantiomeric Purity start This compound (New Batch) rp_uhplc Analyze by RP-UHPLC (Method 1) start->rp_uhplc chem_check Chemical Purity ≥ 99.5%? rp_uhplc->chem_check chiral_hplc Analyze by Chiral HPLC (Method 2) chem_check->chiral_hplc Yes fail Reject or Repurify chem_check->fail No chiral_check L-Enantiomer ≤ 0.2%? chiral_hplc->chiral_check pass Release Batch chiral_check->pass Yes chiral_check->fail No

Caption: Integrated analytical strategy for complete purity assessment.

This orthogonal approach ensures that both process-related chemical impurities and stereoisomeric contaminants are rigorously controlled, providing the highest level of confidence for researchers and drug development professionals. By understanding the "why" behind each method, scientists can better troubleshoot unexpected results and adapt these protocols to other complex amino acid derivatives.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Fmoc-N-Me-D-Cys(Trt)-OH. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific innovations. This document provides not just procedural steps but the underlying scientific rationale, ensuring that your laboratory practices are safe, efficient, and compliant with regulatory standards. The fundamental principle is to treat this compound and all materials contaminated with it as hazardous chemical waste.[1]

Core Chemical and Safety Profile

Before handling any chemical, a thorough understanding of its properties and hazards is essential. This compound is a high-purity reagent used in solid-phase peptide synthesis (SPPS).[2] While some safety data sheets (SDS) for similar compounds may classify them as non-hazardous, it is best practice to handle all research chemicals with a high degree of caution due to potential uncharacterized risks.[3][4]

Parameter Specification Source(s)
Chemical Name N-α-Fmoc-N-α-methyl-S-trityl-D-cysteine[3][5]
CAS Number 921604-15-1[2][5][6]
Molecular Formula C₃₈H₃₃NO₄S[2][6]
Appearance White to off-white powder or crystals[2]
Primary Hazard May be harmful if inhaled; may cause respiratory tract irritation.[3][3]
Storage Class 11 - Combustible Solids[2]
Storage Temperature 2-8°C, in a cool, dry, and well-ventilated place.[2][3][2][3]

The Regulatory Landscape: A Shared Responsibility

The disposal of laboratory chemical waste is rigorously governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management.[7][8] This legislation mandates a "cradle-to-grave" responsibility for chemical waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.

Key tenets of RCRA compliance in a laboratory setting include:

  • Prohibition of sewer or regular trash disposal. [7]

  • Mandatory, accurate labeling of all waste containers. [9]

  • Segregation of incompatible waste streams. [7][8]

  • Adherence to strict time and quantity limits for on-site waste accumulation. [10][11]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating specific local regulations and arranging for final disposal by a licensed contractor.

Step-by-Step Disposal Protocols

The use of this compound in peptide synthesis generates three distinct waste streams: unused solid reagent, contaminated solid labware, and hazardous liquid waste from deprotection steps. Each must be handled separately.

Disposal of Unused or Expired Solid this compound

Causality: Unused reagent must be treated as hazardous waste, not returned to stock or discarded as regular trash. It must be segregated to prevent accidental use or reaction with other waste chemicals.

Protocol:

  • Containerization: Place the original container, or the unused solid, into a new, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).

  • Labeling: Affix a "Hazardous Waste" label to the new container.

  • Content Identification: Clearly write the full chemical name, "this compound," and specify "Unused Solid Reagent" on the label.

  • Storage: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA).[9][10]

  • Pickup: Contact your EHS department to schedule a waste pickup.

Disposal of Contaminated Solid Waste

Causality: Any item that has come into physical contact with the chemical is considered contaminated and must be disposed of as hazardous solid waste to prevent cross-contamination and environmental release.

Protocol:

  • Collection: Designate a specific, leak-proof hazardous waste container for solid waste. This can be a lined cardboard box or a plastic drum.

  • Segregation: Place all contaminated disposable items—gloves, weighing papers, pipette tips, contaminated paper towels—directly into this container.[1][12]

  • Labeling: The container must be clearly labeled "Hazardous Waste."

  • Content Identification: List the chemical name, "this compound Contaminated Debris," on the label.

  • Closure and Storage: Keep the container closed when not in use. Store it in the SAA and arrange for disposal through EHS.

Disposal of Liquid Waste Streams

The primary liquid waste is generated during the two key deprotection steps in peptide synthesis. It is critically important that acidic and basic waste streams are collected in separate containers. Mixing them can cause a violent exothermic reaction, gas evolution, and potential container rupture.

A. Fmoc Group Deprotection Waste (Basic)

Causality: The Fmoc protecting group is removed using a basic solution, typically 20% piperidine in N,N-Dimethylformamide (DMF).[13][14] The resulting waste stream is a hazardous mixture containing a regulated solvent (DMF), a corrosive base (piperidine), and the dibenzofulvene-piperidine adduct.[13][15]

Protocol:

  • Container Selection: Use a dedicated, chemically resistant (e.g., HDPE or glass) container with a secure, vapor-tight lid.

  • Collection: Collect all reaction mixtures, wash solvents, and deprotection solutions from the Fmoc removal step in this container.[1]

  • Labeling: Label the container "Hazardous Waste, Basic Organic."

  • Content Identification: List all constituents, for example: "N,N-Dimethylformamide (DMF), Piperidine, Dibenzofulvene Adduct."

  • Storage: Store the sealed container in the SAA, segregated from acidic waste streams.

B. Trityl (Trt) Group Deprotection Waste (Acidic)

Causality: The S-trityl protecting group is acid-labile and is typically removed using a strong acid, most commonly Trifluoroacetic Acid (TFA), often in a "cocktail" with scavengers.[16][17][18][19][20] This waste is highly corrosive and hazardous.

Protocol:

  • Container Selection: Use a dedicated, acid-resistant container (e.g., fluorinated HDPE or glass) with a vented cap if necessary to safely release any pressure buildup.

  • Collection: Collect the cleavage cocktail containing TFA, any scavengers (e.g., triisopropylsilane, water), and the cleaved peptide solution.

  • Labeling: Label the container "Hazardous Waste, Acidic Organic, Corrosive."

  • Content Identification: List all constituents, for example: "Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water, Cleaved Peptide/Trityl Byproducts."

  • Storage: Store the sealed container in the SAA, ensuring physical separation from basic waste containers.[7]

Visualization of Waste Segregation Workflow

The following diagram illustrates the critical decision points and segregation steps for managing waste generated from experiments involving this compound.

G cluster_0 Laboratory Bench cluster_1 Satellite Accumulation Area (SAA) A Waste Generation (Experiment with this compound) B Contaminated Solid Waste (Gloves, Tips, Weigh Paper) A->B Solid Materials C Fmoc Deprotection Liquid Waste (Piperidine, DMF) A->C Basic Liquid D Trityl Deprotection Liquid Waste (TFA, Scavengers) A->D Acidic Liquid E Unused/Expired Solid Reagent A->E Unused Product F EHS Waste Pickup (Licensed Disposal Contractor) B->F C->F D->F E->F

Caption: Decision workflow for segregating waste streams from this compound usage.

Emergency Protocol: Spill Management

Accidents happen, but a prepared response minimizes risk. In the event of a spill of solid this compound:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or creates significant dust, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[3]

  • PPE: Don appropriate PPE, including safety glasses, gloves, a lab coat, and a dust mask or respirator.

  • Containment: Carefully sweep or scoop the solid material to prevent further dust generation.[1][3] Do not dry sweep in a way that creates airborne dust.

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads) into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

By adhering to these scientifically grounded and regulation-aligned procedures, you ensure the safety of your laboratory personnel, protect the environment, and uphold the integrity of your research operations.

References

A Senior Application Scientist's Guide to Safely Handling Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Beyond the Product

As researchers dedicated to advancing drug development and scientific discovery, our work with complex molecules like Fmoc-N-Me-D-Cys(Trt)-OH is foundational to progress. This N-methylated and trityl-protected cysteine derivative is a key building block in solid-phase peptide synthesis (SPPS), enabling the creation of novel peptide therapeutics. However, scientific innovation and laboratory safety are inextricably linked. A deep understanding of the reagents we handle is paramount not only for experimental success but for the well-being of every member of our research team.

This guide moves beyond a simple checklist. It is designed to provide you, our fellow scientists, with the essential safety and logistical information needed to handle this compound with confidence and precision. We will delve into the causality behind each safety recommendation, providing a framework for a self-validating system of protocols that builds a culture of safety and ensures research integrity.

Hazard Identification: Understanding the Risks

While this compound is not classified as a hazardous substance under GHS/OSHA frameworks, it is crucial to treat all research chemicals with a high degree of caution. The primary risks associated with this and similar Fmoc-protected amino acids stem from their physical form and potential for reactivity.

Key Risk Factors:

  • Respiratory Irritation: As a fine powder or crystalline solid, the compound can be easily aerosolized during handling.[1] Inhalation of airborne particles may cause respiratory tract irritation.[1]

  • Skin and Eye Contact: Direct contact with the powder can cause irritation.[1] Though specific data is limited, it is best practice to avoid all direct contact with the skin and eyes.

  • Unknown Biological Activity: Research compounds should be considered to have unknown biological effects until proven otherwise.[2][3]

Hazard Summary and Corresponding PPE
Hazard CategoryPotential RiskRecommended PPE
Inhalation May cause respiratory tract irritation if dust is inhaled.[1]NIOSH-approved respirator/dust mask (especially during weighing). Work in a chemical fume hood.[4]
Skin Contact May cause irritation upon direct contact.Chemical-resistant nitrile gloves.[2][4] Full-coverage lab coat.
Eye Contact Dust particles may cause irritation.[1]ANSI Z87.1 compliant safety goggles.[4] A face shield is recommended when splashing is possible.[3][4]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on established laboratory safety guidelines for handling peptide synthesis reagents.[2][3][4]

  • Eye and Face Protection: Always wear chemical-resistant safety goggles that conform to ANSI Z87.1 standards.[4] When weighing out the powder or during procedures with a significant risk of splashing (like reconstitution), a face shield should be used in addition to goggles for maximum protection.[3][4]

  • Hand Protection: Disposable nitrile gloves are the standard for handling this type of chemical due to their resistance to a broad range of laboratory solvents.[2][4] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately using the proper removal technique (without touching the outer surface) and wash your hands thoroughly.

  • Body Protection: A standard, full-coverage laboratory coat is required to protect your skin and clothing from potential contamination.[2][4] Ensure the coat is fully buttoned.

  • Respiratory Protection: All manipulations of the solid this compound, especially weighing, must be conducted in a certified chemical fume hood to control the inhalation of fine particles.[1][2] For weighing larger quantities, a NIOSH-approved respirator or dust mask is recommended as an additional precaution.[4]

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes exposure and prevents contamination. The following protocol provides a self-validating system for handling the reagent from receipt to disposal.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the product is correctly labeled with the chemical name, CAS number (944797-51-7), and any hazard warnings.

  • Store: Store the tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C, as recommended by suppliers. Keep it away from incompatible materials.

Step 2: Weighing and Reconstitution (Inside a Fume Hood)
  • Equilibrate: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the hygroscopic powder.

  • Prepare Work Area: Sanitize your work surface within the chemical fume hood.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weigh: Carefully transfer the desired amount of powder to a tared weigh boat using a clean spatula. Avoid creating dust.

  • Reconstitute (if applicable): If preparing a solution, add the appropriate solvent slowly to the vessel containing the powder to minimize splashing.

  • Clean-Up: Immediately clean any spills on the balance and surrounding work area using appropriate methods. Dispose of contaminated wipes as solid chemical waste.

Step 3: Use in Peptide Synthesis
  • Coupling Reactions: When using this compound in coupling reactions, be aware that activating agents like HATU and HBTU are known sensitizers.[5] Handle these reagents with extreme care, following all specific safety protocols.

  • Fmoc Deprotection: The removal of the Fmoc group is typically achieved with a 20% solution of piperidine in DMF.[6] This process should always be performed in a fume hood, as both piperidine and DMF are hazardous.

Step 4: Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Protect: Use personal protective equipment.[1] Avoid breathing in any dust.

  • Contain: For small spills, carefully sweep up the dry powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][7]

  • Decontaminate: Clean the spill area thoroughly. Do not allow the product to enter drains.[1][7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[7]

  • Solid Waste: All materials contaminated with this compound, including gloves, pipette tips, weigh boats, and empty vials, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[4][8]

  • Liquid Waste: Unused solutions and reaction waste should be collected in a separate, compatible hazardous waste container. Given the use of solvents like DMF and reagents for cleavage like trifluoroacetic acid (TFA), these waste streams must be segregated appropriately.[2][9] Never dispose of this chemical down the drain.[1][2]

  • Container Disposal: Empty containers that once held the powder should be treated as hazardous waste and disposed of through your institution's environmental health and safety (EH&S) office.[10]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management Receiving 1. Receiving & Inspection Storage 2. Secure Storage (2-8°C, Dry, Ventilated) Receiving->Storage Intact Package Equilibrate 3. Equilibrate to RT (in Desiccator) Storage->Equilibrate Weighing 4. Weighing Equilibrate->Weighing Reaction 5. Use in Synthesis Weighing->Reaction Spill Spill Response Weighing->Spill If Spill Occurs SolidWaste 6a. Solid Waste (Gloves, Vials, Tips) Reaction->SolidWaste LiquidWaste 6b. Liquid Waste (Solvents, Reagents) Reaction->LiquidWaste Spill->SolidWaste Collect Contaminated Materials Disposal 7. Hazardous Waste Pickup (EH&S) SolidWaste->Disposal LiquidWaste->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.